molecular formula C5H5Cl2N3 B009444 2,6-Dichloropyridine-3,4-diamine CAS No. 101079-63-4

2,6-Dichloropyridine-3,4-diamine

Cat. No.: B009444
CAS No.: 101079-63-4
M. Wt: 178.02 g/mol
InChI Key: HDNVWGXGFBVDKV-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine-3,4-diamine (CAS 101079-63-4) is an advanced chemical intermediate with the molecular formula C5H5Cl2N3 and a molecular weight of 178.02 . This off-white to white crystalline powder is a highly functionalized pyridine derivative designed for research and development, particularly in medicinal chemistry and pharmaceutical synthesis. Its structure, featuring two chlorine atoms and two amino groups on the pyridine ring, makes it a versatile and valuable building block for constructing more complex nitrogen-containing heterocycles . The presence of multiple reactive sites allows for selective substitution and further functionalization, enabling researchers to create targeted molecular libraries. As a diaminopyridine, it serves as a critical precursor in the synthesis of a wide range of bioactive molecules, including potential therapeutics and specialized agrochemicals . The compound's utility is driven by its ability to act as a core scaffold in fused heterocyclic systems, which are common structures in many FDA-approved drugs and investigational compounds. Handling of this material requires appropriate safety precautions in a laboratory setting. This product is intended strictly for Research Use Only and is not meant for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5Cl2N3/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNVWGXGFBVDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448748
Record name 2,6-dichloropyridine-3,4-diamine
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Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101079-63-4
Record name 2,6-Dichloro-3,4-pyridinediamine
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Record name 2,6-dichloropyridine-3,4-diamine
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Record name 2,6-dichloropyridine-3,4-diamine
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloropyridine-3,4-diamine (CAS: 101079-63-4): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2,6-Dichloropyridine-3,4-diamine, a critical heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical properties, analytical characterization, and its pivotal role in the creation of targeted therapeutics, most notably as a precursor to the BRAF kinase inhibitor, Dabrafenib.

Strategic Importance in Medicinal Chemistry

This compound is a versatile chemical scaffold prized in pharmaceutical research.[1] Its unique structure, featuring a dichlorinated pyridine ring with adjacent amino groups, offers multiple reactive sites for constructing complex molecular architectures.[2] This strategic arrangement is particularly amenable to the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to mimic the purine core of ATP and thus act as potent kinase inhibitors.[3][4] The electron-withdrawing nature of the chlorine atoms enhances the reactivity of the diamine functionality, making it a valuable building block for developing novel therapeutic agents.[2]

Physicochemical & Safety Profile

A thorough understanding of the compound's properties and safe handling procedures is paramount for its effective and secure utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 101079-63-4[5]
Molecular Formula C₅H₅Cl₂N₃[5]
Molecular Weight 178.02 g/mol [5]
Melting Point 181-183 °C
Boiling Point 424.014 °C at 760 mmHg
Density 1.602 g/cm³
Appearance Yellow solid[6]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C

Safety Data:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation and serious eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis and Purification: A Self-Validating Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following workflow outlines the synthesis from readily available starting materials.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Amination cluster_2 Step 3: Reduction 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloropyridine->2,6-Dichloro-3-nitropyridine HNO₃, H₂SO₄ 4-Amino-2,6-dichloro-3-nitropyridine 4-Amino-2,6-dichloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine->4-Amino-2,6-dichloro-3-nitropyridine Nitration followed by rearrangement or direct amination This compound This compound 4-Amino-2,6-dichloro-3-nitropyridine->this compound SnCl₂·2H₂O or Fe/AcOH

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2,6-dichloro-3-nitropyridine

This precursor can be synthesized from 2,6-dichloropyridine through a nitration reaction.[4]

  • To a stirred solution of concentrated sulfuric acid, add 2,6-dichloropyridine portion-wise while maintaining the temperature below 10 °C with an ice bath.

  • Slowly add a nitrating mixture (e.g., potassium nitrate in sulfuric acid) to the solution, ensuring the temperature does not exceed 25 °C.[4]

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting suspension with a base (e.g., aqueous ammonia) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-2,6-dichloro-3-nitropyridine.

Protocol 2: Synthesis of this compound

The final product is obtained by the reduction of the nitro group of the precursor.[6]

  • Dissolve 4-amino-2,6-dichloro-3-nitropyridine in ethanol in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise to the stirred solution.

  • Heat the reaction mixture to 50 °C and stir for several hours. Monitor the reaction progress by LC-MS.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude product is essential to ensure its suitability for subsequent synthetic steps.

  • Recrystallization: A common method for purification involves recrystallization from a suitable solvent system. Ethanol or a mixture of ethyl acetate and hexanes can be effective.[7] The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization.

  • Flash Column Chromatography: For higher purity, flash column chromatography on silica gel is recommended.[7][8] A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ ~6.5-7.0 (br s, 2H, -NH₂), ~6.0-6.5 (br s, 2H, -NH₂), ~6.8 (s, 1H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)δ ~148 (C-Cl), ~145 (C-Cl), ~135 (C-NH₂), ~120 (C-NH₂), ~105 (C-H)
Mass Spectrometry (EI) m/z (%): 177/179/181 (M⁺, isotopic pattern for 2 Cl), fragments from loss of Cl, NH₂, and HCN.

Note: The provided NMR data are predicted values based on the analysis of similar structures. Experimental verification is recommended.[1][9][10]

Analytical Protocols

Protocol 3: NMR Spectroscopy

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Process the spectra and compare the chemical shifts, multiplicities, and integration to the expected values.

Protocol 4: Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an ESI or EI mass spectrometer.

  • Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structure. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) should be observed.[11]

Application in Drug Development: The Synthesis of Dabrafenib

A prominent application of this compound is in the synthesis of Dabrafenib, a potent inhibitor of the BRAF kinase, which is used for the treatment of metastatic melanoma with the BRAF V600E mutation.[12][13]

Dabrafenib_Synthesis This compound This compound Imidazo[4,5-b]pyridine_core Imidazo[4,5-b]pyridine Core This compound->Imidazo[4,5-b]pyridine_core Cyclization Dabrafenib Dabrafenib Imidazo[4,5-b]pyridine_core->Dabrafenib Further synthetic steps

Caption: Role of this compound in Dabrafenib synthesis.

The diamine undergoes a cyclization reaction to form the core imidazo[4,5-b]pyridine scaffold of Dabrafenib. This scaffold then undergoes further functionalization to yield the final active pharmaceutical ingredient (API).

The MAPK/ERK Signaling Pathway and BRAF Inhibition

The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[14] In many cancers, particularly melanoma, a mutation in the BRAF gene (most commonly V600E) leads to constitutive activation of the BRAF kinase and uncontrolled downstream signaling, driving tumor growth.[14]

MAPK_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS BRAF_V600E BRAF (V600E) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibits

Caption: Dabrafenib inhibits the MAPK/ERK signaling pathway.

Dabrafenib acts as a competitive inhibitor at the ATP-binding site of the mutated BRAF kinase, preventing the phosphorylation of its downstream target MEK. This effectively blocks the aberrant signaling cascade and inhibits the proliferation of cancer cells.

Conclusion

This compound is a high-value intermediate with significant applications in the synthesis of complex heterocyclic molecules for drug discovery. Its strategic use in the production of the targeted anticancer drug Dabrafenib underscores its importance in modern medicinal chemistry. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, empowering researchers to leverage this versatile building block in their pursuit of novel therapeutics.

References

"2,6-Dichloropyridine-3,4-diamine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Dichloropyridine-3,4-diamine: Synthesis, Properties, and Applications

Introduction

This compound is a highly functionalized pyridine derivative that has emerged as a critical building block in modern organic synthesis.[1][2] Its unique arrangement of chloro and amino functional groups on a pyridine core makes it a versatile precursor for the construction of complex heterocyclic systems.[1] For researchers and professionals in drug development and materials science, this compound offers a reactive scaffold for creating novel molecular architectures with significant potential in pharmaceuticals and fine chemicals.[1][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications, and essential safety information.

Core Physicochemical Properties

The utility of this compound in synthetic chemistry is grounded in its distinct physical and chemical characteristics. The presence of two chlorine atoms and two adjacent amine groups provides multiple reaction sites, enabling a wide range of chemical transformations.[2]

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource
Molecular Formula C₅H₅Cl₂N₃[4]
Molecular Weight 178.02 g/mol [4]
CAS Number 101079-63-4[4]
Melting Point 181-183 °C[2]
Boiling Point 424.014 °C at 760 mmHg[2]
Density 1.602 g/cm³[2]
Flash Point 210.236 °C[2]
Appearance Yellow Solid[5][6]
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[2]

Synthesis Protocol and Mechanistic Insights

The most common and effective route for synthesizing this compound is through the chemical reduction of its nitro precursor, 4-amino-2,6-dichloro-3-nitropyridine.

Causality in Experimental Design:
  • Precursor Choice : 4-amino-2,6-dichloro-3-nitropyridine is an ideal starting material because the nitro group at the 3-position can be selectively reduced to an amine without affecting the chloro substituents or the existing amino group. The electron-withdrawing nature of the chloro groups and the pyridine ring facilitates this reduction.

  • Reducing Agent : Stannous chloride (SnCl₂) in an alcoholic solvent like ethanol is the preferred reducing agent. It is highly effective for the reduction of aromatic nitro groups, operates under relatively mild conditions (50°C), and is generally tolerant of other functional groups like halogens on the aromatic ring.[5] The reaction proceeds with high conversion, making it efficient for laboratory-scale synthesis.[5][6]

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Workup & Isolation A Dissolve Precursor (4-amino-2,6-dichloro-3-nitropyridine) in Ethanol B Add Stannous Chloride (SnCl₂) in batches A->B C Stir at 50°C under Nitrogen B->C D Cool to Room Temp. C->D E Partition between Ethyl Acetate & aq. NaHCO₃ D->E F Collect & Dry Organic Layer E->F G Concentrate under Vacuum F->G H Final Product: This compound (Yellow Solid) G->H

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Methodology:

This protocol is adapted from established procedures for the reduction of nitro-pyridines.[5][6]

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-amino-2,6-dichloro-3-nitropyridine (1 equivalent) in ethanol.

  • Addition of Reducing Agent : To the stirred solution, add stannous chloride(II) (SnCl₂, 4 equivalents) in batches over a period of 5 minutes.[5] The batchwise addition helps to control any initial exotherm.

  • Reaction Conditions : Heat the reaction mixture to 50°C and stir under a nitrogen atmosphere for 3-6 hours.[5] The inert atmosphere is crucial to prevent oxidation of the stannous chloride and the diamine product.

  • Monitoring : Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.[5]

  • Workup : After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic mixture by partitioning with a saturated aqueous solution of sodium bicarbonate and extracting with ethyl acetate.[5][6]

  • Isolation : Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification : Concentrate the organic layer under reduced pressure. The resulting solid can be further purified by recrystallization if necessary to yield the final product as a yellow solid.[5][6]

Applications in Drug Discovery and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate for constructing more complex molecules.[2][3]

  • Pharmaceutical Research : Its structure is a key component for developing novel pharmaceutical agents. The adjacent diamine groups are particularly useful for forming fused heterocyclic rings, such as imidazoles or triazoles, which are common motifs in many drug candidates. The chlorine atoms can be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of further molecular diversity.[1][2]

  • Agrochemical Industry : The compound is also a precursor in the production of advanced agrochemicals, where the resulting heterocyclic structures can be optimized for activity in pest control and crop protection.[2]

  • Fine and Specialty Chemicals : Beyond life sciences, it is employed in the synthesis of specialized organic compounds used in materials science and as research chemicals.[1][2]

Logical Role as a Chemical Scaffold:

A This compound (Core Scaffold) B Reaction at Diamine (e.g., Cyclization) A->B C Reaction at Chloro Sites (e.g., Nucleophilic Substitution) A->C D Fused Heterocyclic Systems (e.g., Imidazo[4,5-b]pyridines) B->D E Substituted Pyridine Derivatives C->E F Complex APIs, Agrochemicals, Novel Materials D->F E->F

Caption: Role of this compound as a versatile scaffold.

Safety, Handling, and Hazard Management

As with any reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety. The compound is classified with several hazards that necessitate careful management.[4]

GHS Hazard Identification:
Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Warning)
H312: Harmful in contact with skinAcute toxicity, dermal (Warning)
H315: Causes skin irritationSkin corrosion/irritation (Warning)
H318: Causes serious eye damageSerious eye damage/eye irritation (Danger)
H332: Harmful if inhaledAcute toxicity, inhalation (Warning)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Warning)

Source: PubChem CID 10931987[4]

Protocol for Safe Handling and Storage:
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[7][8]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.[7]

    • Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat.[7] Ensure exposed skin is covered.

    • Respiratory Protection : For operations that may generate dust, use a respirator with an appropriate particulate filter.

  • Handling Practices : Avoid breathing dust.[7] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7] Take off contaminated clothing and wash it before reuse.[7]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to maintain stability.[2]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, particularly in the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties and predictable reactivity, combined with a straightforward synthesis, make it an invaluable tool. By understanding its synthesis, handling its reactive nature with appropriate safety protocols, and leveraging its structural features, researchers can continue to unlock its potential in the creation of novel and complex molecules that drive scientific innovation.

References

An In-depth Technical Guide to 2,6-Dichloropyridine-3,4-diamine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloropyridine-3,4-diamine (CAS No. 101079-63-4), a pivotal building block in synthetic and medicinal chemistry. This document delineates its physicochemical properties, provides a detailed, field-tested synthesis protocol, and explores its reactivity and established applications, particularly in the realm of pharmaceutical development. As a Senior Application Scientist, this guide is structured to offer not just data, but actionable insights into the strategic utilization of this versatile diamine derivative.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a substituted pyridine derivative featuring two chlorine atoms and two adjacent amino groups.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for the construction of complex heterocyclic systems.[1][2] Its utility is particularly pronounced in the synthesis of pharmaceutical and agrochemical compounds, where the pyridine scaffold is a common motif.[1][3] The presence of both nucleophilic amine functionalities and electrophilic carbon centers (due to the electron-withdrawing nature of the chlorine atoms and the pyridine ring nitrogen) allows for a diverse range of chemical transformations.[1][2] This guide will serve as a detailed resource for researchers looking to leverage the synthetic potential of this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 101079-63-4[4][5]
Molecular Formula C₅H₅Cl₂N₃[4][5]
Molecular Weight 178.02 g/mol [4][5]
Appearance Yellow solid[6]
Melting Point 181-183 °C[5]
Boiling Point 424.014 °C at 760 mmHg (Predicted)[5]
Density 1.602 g/cm³ (Predicted)[5]
pKa 0.50 ± 0.50 (Predicted)[5]
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)[5]

Note: Some physical properties are predicted and should be used as a guideline.

Solubility: While explicit solubility data is not widely published, its hydrochloride salt is noted to be soluble in DMSO and Methanol.[7] Based on its structure, it is expected to have moderate solubility in polar organic solvents.

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is crucial for its application in research and development. The following protocol describes a common and effective method for its preparation from 4-amino-2,6-dichloro-3-nitropyridine.

Synthesis of this compound

This procedure involves the reduction of a nitro group to an amine using stannous chloride (tin(II) chloride).

Reaction Scheme:

G 4-amino-2,6-dichloro-3-nitropyridine 4-amino-2,6-dichloro-3-nitropyridine This compound This compound 4-amino-2,6-dichloro-3-nitropyridine->this compound SnCl₂, Ethanol, 50°C

Figure 1: Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-amino-2,6-dichloro-3-nitropyridine (1.0 eq, e.g., 881 mg, 4.24 mmol) in ethanol (e.g., 15 mL).[6]

  • Reagent Addition: To the stirred solution, add stannous chloride(II) (4.0 eq, e.g., 3212 mg, 16.94 mmol) in portions over a period of 5 minutes.[6]

  • Reaction Conditions: Stir the reaction mixture under a nitrogen atmosphere at 50°C for 3-6 hours.[6]

  • Monitoring: The progress of the reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is considered complete when the starting material is consumed.[6]

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully add saturated aqueous sodium bicarbonate solution (e.g., 50 mL) to neutralize the acid and quench the reaction.

  • Extraction: Extract the aqueous mixture with ethyl acetate (e.g., 50 mL). Separate the organic layer.[6]

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product, a yellow solid, can be further purified by recrystallization or column chromatography if necessary. Dry the final product under vacuum overnight.[6]

Self-Validation: The identity and purity of the synthesized this compound can be confirmed by LCMS, which should show a molecular ion peak (MH+) at approximately m/z 178.[6] Further characterization by NMR and IR spectroscopy is recommended.

Spectroscopic and Analytical Characterization

¹H and ¹³C NMR Spectroscopy: The NMR spectra of diamino pyridine derivatives are influenced by the electronic environment of the pyridine ring. The chemical shifts of the aromatic proton and carbons can be predicted using computational methods and compared with experimental data for related structures.[8][9]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C=C and C=N stretching of the pyridine ring, and C-Cl stretching vibrations.[10]

Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a common starting point for method development. Gas Chromatography (GC) can also be employed, provided the compound is thermally stable under the analysis conditions.[11]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its functional groups.

G Diamine Diamine Cyclization Reactions Cyclization Reactions Diamine->Cyclization Reactions Forms heterocyclic rings Pyridine Ring Pyridine Ring Electrophilic Substitution Electrophilic Substitution Pyridine Ring->Electrophilic Substitution Modulated by substituents Chlorine Atoms Chlorine Atoms Nucleophilic Substitution Nucleophilic Substitution Chlorine Atoms->Nucleophilic Substitution Displacement reactions

Figure 2: Key reactive sites of this compound.

5.1. Reactions of the Diamine Functionality:

The adjacent amino groups are nucleophilic and can readily participate in cyclization reactions with various electrophiles to form fused heterocyclic systems. This is a key strategy for the synthesis of novel scaffolds in drug discovery.

5.2. Reactions involving the Chlorine Atoms:

The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This displacement can be facilitated by the choice of nucleophile and reaction conditions.

5.3. Applications in Pharmaceutical Synthesis:

This compound is a valuable precursor for the synthesis of a variety of biologically active molecules. Its structure is a key component in the development of new drugs that target specific biological pathways.[1][3] While specific, named drug synthesis examples directly from this compound are not widely published in readily accessible literature, its structural motifs are found in various classes of therapeutic agents, including kinase inhibitors and antiviral compounds. The related compound, 2,6-dichloropyridine, is a known precursor for the antibiotic enoxacin and the antifungal liranaftate.[3] This highlights the potential of dichlorinated pyridine scaffolds in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Harmful if swallowed, in contact with skin, or if inhaled. [4]

  • Causes skin irritation and serious eye damage. [4]

  • May cause respiratory irritation. [4]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C for long-term stability.[5]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its unique combination of reactive sites allows for the construction of diverse and complex molecular architectures. This guide provides a foundational understanding of its properties, a reliable synthesis protocol, and an overview of its potential applications. For researchers in drug discovery and development, a thorough grasp of the chemistry of such intermediates is essential for the design and synthesis of next-generation therapeutics.

References

"2,6-Dichloropyridine-3,4-diamine" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,6-Dichloropyridine-3,4-diamine: Synthesis, Characterization, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on this compound (CAS No. 101079-63-4). It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, structural elucidation, and strategic application as a pivotal intermediate in modern drug discovery and fine chemical synthesis.

Core Molecular Identity and Physicochemical Properties

This compound is a highly functionalized pyridine derivative.[1][2] Its structure is characterized by a pyridine ring substituted with two chlorine atoms and two adjacent (ortho) amine groups. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block for the construction of complex heterocyclic systems.[1]

The ortho-diamine functionality is particularly significant as it is a direct precursor to the formation of a fused imidazole ring, leading to the imidazo[4,5-b]pyridine scaffold. This scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active agents. The two chlorine atoms provide reactive handles for subsequent cross-coupling reactions, allowing for the introduction of further molecular diversity.

Table 1: Physicochemical and Identity Data for this compound

IdentifierValueSource(s)
IUPAC Name This compound[2]
CAS Number 101079-63-4[2]
Molecular Formula C₅H₅Cl₂N₃[2]
Molecular Weight 178.02 g/mol [2][3]
Appearance Light brown to yellow solid[3][4]
Melting Point 181-183 °C[3]
Boiling Point 424.0 ± 40.0 °C (Predicted)[3]
Density 1.602 ± 0.06 g/cm³ (Predicted)[3]
SMILES C1=C(C(=C(N=C1Cl)Cl)N)N[2]
InChIKey HDNVWGXGFBVDKV-UHFFFAOYSA-N[2]

Synthesis and Purification: A Validated Protocol

The most reliable and commonly cited synthesis of this compound involves the chemical reduction of its nitro precursor, 4-amino-2,6-dichloro-3-nitropyridine.[4] The protocol detailed below is a robust, self-validating system that can be readily implemented in a standard laboratory setting.

Causality Behind Experimental Choices
  • Choice of Reducing Agent: Stannous chloride (Tin(II) chloride, SnCl₂) is the reagent of choice for this transformation. It is a classic and highly effective agent for the chemoselective reduction of aromatic nitro groups to amines. Critically, it is mild enough to not affect the aryl chloride bonds, which are susceptible to reduction under more aggressive conditions (e.g., high-pressure catalytic hydrogenation with certain catalysts). The reaction proceeds in a protic solvent like ethanol, which facilitates the multi-step electron and proton transfer process.

  • Reaction Monitoring: The use of Liquid Chromatography-Mass Spectrometry (LCMS) is essential for monitoring the reaction's progress. It allows for the unambiguous identification of the starting material, product (by its mass-to-charge ratio, m/z), and any potential intermediates, ensuring the reaction is driven to completion and preventing the formation of impurities from over-reaction.

  • Work-up Procedure: The quench with saturated aqueous sodium bicarbonate (NaHCO₃) is a critical step. Its purpose is twofold: first, it neutralizes the acidic reaction mixture (formed from the use of SnCl₂), and second, it precipitates tin salts (as tin hydroxides/oxides), which can then be removed during the extraction and filtration process. Ethyl acetate is a suitable solvent for extracting the moderately polar product.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by ChemicalBook.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-amino-2,6-dichloro-3-nitropyridine (1.0 eq, e.g., 881 mg, 4.24 mmol) in ethanol (e.g., 15 mL).

  • Reagent Addition: To the stirred solution, add stannous chloride(II) dihydrate (SnCl₂·2H₂O) (4.0 eq, e.g., 3.83 g, 16.96 mmol) portion-wise over 5 minutes. Note: The anhydrous form can also be used, but the dihydrate is more common and stable.

  • Reaction Execution: Heat the reaction mixture to 50°C under a nitrogen atmosphere.

  • Monitoring: Stir the mixture for 3-6 hours. Monitor the conversion of the starting material by LCMS. The reaction is complete when the peak corresponding to the starting material (m/z = 208/210) is no longer observed and the desired product peak (m/z = 178/180) is maximized.

  • Quench and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (e.g., 50 mL) and ethyl acetate (e.g., 50 mL). Mix thoroughly.

  • Isolation: Separate the organic layer. Wash the aqueous layer with additional ethyl acetate (2 x 25 mL). Combine the organic layers.

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Dry the resulting solid under vacuum to afford this compound as a yellow or light brown solid. The reported LCMS analysis shows a molecular ion peak (MH+) at m/z = 178.[4]

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product start 4-Amino-2,6-dichloro- 3-nitropyridine reaction Reduction of Nitro Group start->reaction 1. SnCl₂·2H₂O (4 eq) 2. Ethanol 3. 50°C, 3-6h, N₂ product 2,6-Dichloropyridine- 3,4-diamine reaction->product Work-up: 1. Sat. NaHCO₃ (aq) 2. Ethyl Acetate Extraction 3. Concentration

References

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-Dichloropyridine-3,4-diamine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but also the underlying scientific rationale for experimental design and data interpretation. This guide will cover the theoretical and practical aspects of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this molecule. Detailed, field-tested protocols are provided to ensure the reproducibility and integrity of the spectroscopic analysis.

Introduction: The Significance of this compound

This compound (C₅H₅Cl₂N₃, Molar Mass: 178.02 g/mol ) is a substituted pyridine derivative that serves as a versatile building block in organic synthesis.[1][2] Its structural features, including the electron-withdrawing chlorine atoms and the electron-donating diamine groups on the pyridine ring, create a unique electronic environment that makes it a valuable precursor for the synthesis of novel pharmaceutical agents and functional materials.[1] The diamine functionality allows for the construction of fused heterocyclic systems, such as imidazopyridines, which are known to exhibit a wide range of biological activities.

Accurate structural characterization is paramount in the development of new chemical entities. Spectroscopic techniques are the cornerstone of this process, providing unambiguous evidence of a molecule's atomic connectivity and chemical environment. This guide offers a detailed examination of the expected spectroscopic data for this compound and the methodologies to acquire it.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents several key features that will manifest in its spectroscopic data. The presence of a single aromatic proton, two distinct amine groups, and a substituted pyridine ring will give rise to characteristic signals in NMR, IR, and mass spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of experimentally published spectra, the following data is based on high-quality computational predictions, which serve as a reliable guide for experimental work.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic proton and the two amine groups. The chemical shifts are influenced by the electronic effects of the chloro and amino substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-56.8 - 7.2Singlet (s)1H
-NH₂ (at C-4)4.5 - 5.5Broad Singlet (br s)2H
-NH₂ (at C-3)3.5 - 4.5Broad Singlet (br s)2H

Disclaimer: Predicted values are for guidance and may vary based on solvent and experimental conditions.

Expertise & Experience: The downfield shift of the H-5 proton is attributed to the anisotropic effect of the pyridine ring and the deshielding effect of the adjacent chlorine atom. The broadness of the amine proton signals is a result of quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with residual water in the NMR solvent. The two amine groups are expected to have different chemical shifts due to their different electronic environments, with the C-4 amine being ortho to a chloro group and para to the ring nitrogen, while the C-3 amine is ortho to a chloro group and meta to the ring nitrogen.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are as follows:

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2, C-6150 - 155
C-4135 - 140
C-3120 - 125
C-5110 - 115

Disclaimer: Predicted values are for guidance and may vary based on solvent and experimental conditions.

Expertise & Experience: The carbons directly attached to the electronegative chlorine atoms (C-2 and C-6) are expected to be the most downfield. The carbons bearing the amino groups (C-3 and C-4) will also be significantly shifted. The C-5 carbon, being the only carbon attached to a hydrogen, is expected to be the most upfield of the aromatic carbons.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following protocol is recommended:

NMR Sample Preparation and Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) weigh->dissolve transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer insert Insert sample into NMR spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for optimal homogeneity lock->shim tune Tune and match the probe for ¹H and ¹³C frequencies shim->tune acquire Acquire ¹H and ¹³C spectra with appropriate parameters tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate chemical shifts to the residual solvent peak baseline->calibrate integrate Integrate ¹H signals calibrate->integrate

Caption: A standardized workflow for NMR analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often a good choice for compounds with amine protons as it can slow down exchange.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum. Use appropriate parameters for pulse width, acquisition time, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections to the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-N, C=C, C=N, and C-Cl bonds.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Bond Vibration
N-H (Amine)3300 - 3500Symmetric and Asymmetric Stretching
C-H (Aromatic)3000 - 3100Stretching
N-H (Amine)1590 - 1650Scissoring (Bending)
C=C and C=N (Pyridine Ring)1400 - 1600Stretching
C-N1250 - 1350Stretching
C-Cl600 - 800Stretching

Expertise & Experience: The presence of two sharp to medium intensity bands in the 3300-3500 cm⁻¹ region is a strong indicator of a primary amine.[3] The aromatic C-H stretch is often weak. The C=C and C=N stretching vibrations of the pyridine ring will appear in the fingerprint region. The C-Cl stretching vibrations are typically found at lower wavenumbers.[4] The exact positions of these bands can be influenced by the electronic environment and potential hydrogen bonding.[5][6]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing:

    • Perform baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the most informative data will come from the molecular ion peak and its isotopic pattern.

Table 4: Expected Mass Spectrometry Data for this compound

IonExpected m/zRelative Abundance
[M]⁺177~100%
[M+1]⁺178~6.5%
[M+2]⁺179~65%
[M+3]⁺180~4.2%
[M+4]⁺181~10.5%

Expertise & Experience: The molecular ion peak ([M]⁺) is expected at an m/z of 177, corresponding to the monoisotopic mass of the molecule with ³⁵Cl isotopes. The presence of two chlorine atoms will result in a characteristic isotopic cluster. The [M+2]⁺ peak, arising from the presence of one ³⁵Cl and one ³⁷Cl atom, will have a significant intensity (approximately 65% of the [M]⁺ peak). The [M+4]⁺ peak, from two ³⁷Cl atoms, will also be observable at around 10.5% intensity. This isotopic pattern is a definitive indicator of a molecule containing two chlorine atoms. LCMS data has shown a molecular ion peak (MH+) at 178, which corresponds to the protonated molecule.[7]

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique for analyzing this compound.

LC-MS Analysis Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile) to ~1 mg/mL dilute Dilute to a final concentration of 1-10 µg/mL dissolve->dilute inject Inject sample onto a C18 reverse-phase column dilute->inject elute Elute with a gradient of mobile phases (e.g., water/acetonitrile with 0.1% formic acid) inject->elute ionize Ionize the eluting compound (e.g., Electrospray Ionization - ESI) elute->ionize analyze Analyze ions in the mass analyzer (e.g., quadrupole, TOF) ionize->analyze detect Detect ions and generate a mass spectrum analyze->detect

Caption: A typical workflow for LC-MS analysis.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: A reverse-phase C18 column is typically suitable for separating pyridine derivatives. The mobile phase could be a gradient of water and acetonitrile, often with a small amount of an acid like formic acid to promote protonation.

    • Mass Spectrometer:

      • Ionization: Electrospray ionization (ESI) in positive ion mode is recommended to generate the protonated molecule [M+H]⁺.

      • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern to confirm the molecular weight and the presence of two chlorine atoms.

    • Analyze any fragmentation patterns to gain further structural information.

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. This guide has provided a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with detailed, actionable protocols for data acquisition. By combining predicted data with established experimental methodologies, researchers and drug development professionals can confidently characterize this important synthetic intermediate, ensuring the integrity and quality of their scientific endeavors. The provided workflows and expert insights are designed to be a valuable resource for both novice and experienced spectroscopists.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2,6-Dichloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 2,6-Dichloropyridine-3,4-diamine. This compound is a key building block in medicinal chemistry and materials science, making a thorough understanding of its structural and electronic properties essential for its effective application. This document offers insights into the expected spectral features of this molecule, grounded in fundamental principles and data from analogous compounds, alongside standardized protocols for data acquisition and interpretation.

Molecular Structure and its Influence on Spectroscopic Signatures

This compound possesses a unique substitution pattern on the pyridine ring that dictates its spectral characteristics. The presence of two electron-withdrawing chlorine atoms and two electron-donating amino groups creates a distinct electronic environment. The molecule's asymmetry is a key factor influencing its NMR spectra, while the presence of chlorine and nitrogen atoms governs its mass spectrometric fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, characterized by signals from the aromatic proton and the two amino groups.

Expected ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-56.5 - 7.5Singlet (s)1H
-NH₂ (C3)4.0 - 5.5Broad Singlet (br s)2H
-NH₂ (C4)4.0 - 5.5Broad Singlet (br s)2H

Note: Predicted chemical shifts are based on the analysis of similar aromatic amines and substituted pyridines. Actual values can vary depending on the solvent and concentration.

Causality behind Expected Chemical Shifts:

  • Aromatic Proton (H-5): The lone aromatic proton is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the combined electronic effects of the adjacent chloro and amino groups.

  • Amine Protons (-NH₂): The protons of the two amino groups are expected to appear as broad singlets. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with the solvent. Their chemical shifts can vary significantly based on solvent, temperature, and concentration due to hydrogen bonding effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the five unique carbon atoms in the this compound molecule.

Expected ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3125 - 135
C-4135 - 145
C-5110 - 120
C-6150 - 155

Note: Predicted chemical shifts are based on computational models and data from analogous compounds.

Interpretation of the ¹³C NMR Spectrum:

The chemical shifts of the carbon atoms are highly dependent on the electron density around them. The carbons bonded to the electronegative chlorine atoms (C-2 and C-6) are expected to be the most deshielded and appear at the lowest field. The carbons attached to the amino groups (C-3 and C-4) will also be significantly affected. The C-5 carbon, being adjacent to both an amino and a chloro-substituted carbon, will have a chemical shift reflective of these competing electronic influences.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis:

Fragmentation_Pathway M [M]⁺˙ (m/z 177/179/181) F1 [M-Cl]⁺ M->F1 - Cl• F2 [M-NH₂]⁺ M->F2 - •NH₂ F3 Further Fragmentation F1->F3 F2->F3

Topic: 2,6-Dichloropyridine-3,4-diamine: A Comprehensive Guide to Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 2,6-Dichloropyridine-3,4-diamine (CAS No. 101079-63-4) is a pivotal chemical intermediate, recognized for its role as a versatile building block in the synthesis of complex organic molecules.[1][2] Its unique structure, featuring a pyridine core substituted with two chlorine atoms and two adjacent amine groups, makes it a valuable precursor in the development of novel pharmaceutical and agricultural compounds.[1] For scientists engaged in process development, formulation, and drug discovery, a thorough understanding of this compound's physicochemical properties is not merely academic; it is a prerequisite for ensuring reproducible synthesis, stable formulations, and reliable biological activity.

This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for this compound. Moving beyond a simple data sheet, we will explore the causality behind experimental design and present robust, field-proven protocols for generating the high-quality data required for regulatory and research milestones.

Part 1: Solubility Profile Characterization

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its behavior in both synthetic reaction media and biological systems. While specific solubility data for this compound is not extensively published, this section details the authoritative methodology for its determination.

Theoretical Considerations & Influencing Factors

The solubility of this compound is governed by its molecular structure:

  • Polarity: The presence of two amine groups and a nitrogen heteroatom imparts polarity, suggesting potential solubility in polar solvents. Conversely, the dichlorinated pyridine ring contributes significant nonpolar character.

  • pH-Dependence: The basic amine groups (predicted pKa ≈ 0.50±0.50) can be protonated in acidic media.[1] This ionization dramatically increases aqueous solubility. Therefore, solubility must be assessed across a physiologically relevant pH range (typically 1.2 to 6.8) as recommended by global regulatory bodies.[3]

  • Solvent Selection: Characterization should include a range of common organic solvents used in synthesis (e.g., alcohols, chlorinated solvents, ethers) and formulation (e.g., DMSO, DMF).

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, as it measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[4][5]

Objective: To determine the solubility of this compound in various solvent systems at controlled temperatures.

Methodology:

  • Preparation: Add an excess amount of the solid this compound to a series of glass vials, each containing a known volume of the selected solvent (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, methanol, ethanol, dichloromethane, DMSO).[3][4]

    • Causality: Using an excess of solid material is critical to ensure that the final solution is genuinely saturated, representing the thermodynamic solubility limit.

  • Equilibration: Seal the vials and place them in a temperature-controlled agitator (e.g., an orbital shaker) set to a specific temperature (e.g., 25 °C and/or 37 °C). Agitate for a predetermined period.[5]

    • Causality: Continuous agitation facilitates the dissolution process. Temperature control is paramount as solubility is temperature-dependent.

  • Equilibrium Confirmation: To establish that equilibrium has been reached, collect samples at multiple time points (e.g., 24, 48, and 72 hours). Analyze the solute concentration in each sample. Equilibrium is confirmed when consecutive measurements show no significant change (e.g., <5% variation).[3]

  • Sample Separation: After equilibration, allow the vials to stand to let undissolved solids sediment. Carefully withdraw an aliquot of the supernatant. For accurate results, the supernatant must be filtered through a solvent-compatible, low-adsorption filter (e.g., 0.45 µm PTFE or PVDF) to remove all particulate matter.

    • Self-Validation: The presence of visible, undissolved solid in the vial before sampling is a key validation checkpoint for the experiment.

  • Analysis: Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The concentration is determined against a calibration curve prepared with known standards.

  • Data Reporting: Express solubility in units of mass per volume (e.g., mg/mL or µg/mL).

Data Presentation: Solubility Profile

The results of the solubility experiments should be compiled into a clear, comparative table.

Solvent System Temperature (°C) Equilibrium Time (h) Solubility (mg/mL)
0.1 N HCl (pH 1.2)25 ± 1[Experimental Data][Experimental Data]
Acetate Buffer (pH 4.5)25 ± 1[Experimental Data][Experimental Data]
Phosphate Buffer (pH 6.8)25 ± 1[Experimental Data][Experimental Data]
Methanol25 ± 1[Experimental Data][Experimental Data]
Ethanol25 ± 1[Experimental Data][Experimental Data]
Dimethyl Sulfoxide (DMSO)25 ± 1[Experimental Data][Experimental Data]
Dichloromethane25 ± 1[Experimental Data][Experimental Data]

Visualization: Solubility Determination Workflow

G prep Preparation Add excess solid to solvent equil Equilibration Agitate at controlled temperature prep->equil Step 1 confirm Equilibrium Confirmation Sample at 24, 48, 72h equil->confirm Step 2 separate Phase Separation Centrifuge and/or filter supernatant confirm->separate Step 3 (Once plateau is reached) analyze Analysis Quantify concentration via HPLC-UV separate->analyze Step 4 report Data Reporting Compile results in mg/mL analyze->report Step 5

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Part 2: Stability Profile and Degradation Pathway Analysis

Stability testing is essential for defining storage conditions, re-test periods, and understanding potential liabilities of a chemical substance.[6][7] Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[8][9]

Theoretical Considerations & Potential Degradation Pathways

The structure of this compound suggests several potential degradation routes:

  • Oxidation: The electron-rich aromatic ring and, more significantly, the primary amine groups are susceptible to oxidation. A study on the related compound 3,4-diaminopyridine demonstrated that oxidation by hydrogen peroxide is a primary degradation pathway, leading to the formation of N-oxides and nitro derivatives.[10] This provides a strong hypothesis for similar behavior in the dichlorinated analogue.

  • Hydrolysis: While the carbon-chlorine bonds on the pyridine ring are generally stable, hydrolysis could potentially occur under extreme pH and temperature conditions, though this is typically less facile than on a benzene ring.

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.

Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with ICH Q1A guidelines to evaluate the stability of the compound under exaggerated conditions.[8][11]

Objective: To identify potential degradants and degradation pathways for this compound.

Methodology:

A solution of the compound (e.g., 1 mg/mL in a suitable solvent like 50:50 acetonitrile:water) is subjected to the following conditions in separate experiments. A control sample, protected from stress, is stored under recommended conditions (2-8 °C, inert gas) and analyzed alongside the stressed samples.[1]

  • Acidic Hydrolysis: Add 1N HCl to the sample solution and maintain at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[12]

  • Basic Hydrolysis: Add 1N NaOH to the sample solution and maintain at a similar elevated temperature.

  • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the sample solution and maintain at room temperature.[10]

    • Causality: This condition directly tests the hypothesis of oxidative degradation of the amine groups and pyridine nitrogen.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., in 10°C increments above the accelerated testing temperature, such as 60°C or 70°C) in a calibrated oven.[13]

  • Photostability: Expose the solid compound and its solution to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines.

Sample Analysis:

  • All samples (including the control) are analyzed at appropriate time points using a validated, stability-indicating HPLC method.

  • Self-Validation: A stability-indicating method is one that can resolve the parent peak from all significant degradation products, ensuring that a loss in the parent compound's peak area is accurately accounted for by the appearance of new peaks.

  • Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in the presence of degradants.

  • The goal is to achieve a target degradation of 5-20%. If degradation is excessive, the stress conditions (temperature, time, reagent concentration) should be reduced.[12]

Data Presentation: Forced Degradation Summary
Stress Condition Parameters Duration % Degradation of Parent No. of Degradants Detected
Acidic Hydrolysis1N HCl, 60 °C[Experimental Data][Experimental Data][Experimental Data]
Basic Hydrolysis1N NaOH, 60 °C[Experimental Data][Experimental Data][Experimental Data]
Oxidation10% H₂O₂, RT[Experimental Data][Experimental Data][Experimental Data]
Thermal (Solid)70 °C[Experimental Data][Experimental Data][Experimental Data]
Photostability (Solid)ICH Q1B[Experimental Data][Experimental Data][Experimental Data]

Visualization: Logic of a Forced Degradation Study

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_outcomes Study Outcomes Acid Acid/Base Hydrolysis Pathways Identify Degradation Pathways Acid->Pathways Ox Oxidation (H₂O₂) Ox->Pathways Heat Thermal (Dry Heat) Heat->Pathways Light Photostability (UV/Vis) Light->Pathways API 2,6-Dichloropyridine- 3,4-diamine API->Acid API->Ox API->Heat API->Light Method Develop Stability- Indicating Method Pathways->Method Storage Inform Storage Conditions Pathways->Storage

Caption: Logical flow of a forced degradation study for the API.

Part 3: Recommended Storage and Handling

Based on the available chemical data and the potential stability liabilities identified, the following storage conditions are recommended to ensure the integrity of this compound:

  • Temperature: Store refrigerated at 2–8 °C.[1] This minimizes the rate of potential thermal degradation.

  • Atmosphere: Store under an inert gas atmosphere (e.g., nitrogen or argon).[1] This is a critical measure to prevent oxidative degradation, which is a likely degradation pathway.

  • Light: Store in light-resistant containers to protect against photodegradation.

  • Container: Use a tightly sealed container to prevent moisture ingress, which could be a factor in hydrolytic degradation over long-term storage.

Conclusion

This compound is a chemical intermediate of significant value. A proactive and systematic approach to characterizing its solubility and stability is not just a regulatory requirement but a fundamental aspect of sound scientific development. The protocols and logical frameworks presented in this guide provide researchers with a robust system for generating the necessary data to support process optimization, formulation development, and ultimately, the successful application of this versatile molecule.

References

A Technical Guide to 2,6-Dichloropyridine-3,4-diamine: A Versatile Heterocyclic Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,6-Dichloropyridine-3,4-diamine (CAS: 101079-63-4) is a highly functionalized pyridine derivative that has emerged as a critical building block in modern organic synthesis.[1] Its unique architecture, featuring an electron-deficient pyridine core, two reactive chlorine atoms, and a vicinal diamine moiety, offers a trifecta of synthetic handles for constructing complex molecular frameworks. This guide provides an in-depth analysis of its physicochemical properties, synthesis, core reactivity, and applications, particularly in the realm of medicinal chemistry. Authored for researchers and drug development professionals, this document synthesizes technical data with mechanistic insights to explain not only how but why this scaffold is employed in the synthesis of high-value compounds, including potent kinase inhibitors and other pharmacologically active agents.

Introduction: A Privileged Heterocyclic Building Block

Heterocyclic compounds form the largest and most diverse class of organic molecules, with pyridine-based structures being particularly prevalent in pharmaceuticals and functional materials.[2] Within this class, this compound stands out due to its pre-configured functionality. The molecule's utility is rooted in three key features:

  • Ortho-Diamine Functionality: The adjacent amine groups are poised for cyclocondensation reactions, readily forming fused five-membered rings (e.g., imidazoles) to create bicyclic heteroaromatics. This is a common motif in kinase inhibitors.

  • Reactive C2/C6 Chlorine Atoms: The chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, activated by the electron-withdrawing pyridine nitrogen. This allows for the precise introduction of diverse substituents at these positions.

  • Electron-Deficient Pyridine Core: The inherent electronics of the pyridine ring influence the reactivity of its substituents and provide a key scaffold for binding to biological targets.

This combination makes this compound a powerful intermediate for creating libraries of complex molecules for drug discovery and materials science.[1][3]

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the compound's physical and spectral characteristics is paramount for its effective use in synthesis and for accurate characterization of its derivatives.

Physical and Chemical Properties

The key properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 101079-63-4[4][5]
Molecular Formula C₅H₅Cl₂N₃[4][5]
Molecular Weight 178.02 g/mol [4][5]
Appearance Solid
Melting Point 181-183 °C[4]
Boiling Point 424.0 °C at 760 mmHg (Predicted)[4]
Density 1.602 g/cm³ (Predicted)[4]
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[4]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the building block and its subsequent products. The following data are typical for this compound.

TechniqueData and Interpretation
¹H NMR The proton NMR spectrum is expected to be simple. A singlet for the C5 proton and two broad singlets for the two non-equivalent amine groups (-NH₂) would be observed. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the pyridine ring.
¹³C NMR The carbon spectrum would show five distinct signals corresponding to the five carbon atoms of the pyridine ring, with the chlorine-bearing carbons (C2, C6) shifted significantly downfield.
IR Spectroscopy Key stretches would include N-H stretching for the amine groups (typically a doublet around 3300-3500 cm⁻¹), C=C and C=N stretching for the aromatic ring (1400-1600 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
Mass Spectrometry The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.[6]

Synthesis and Purification Workflow

The synthesis of this compound typically involves a multi-step sequence starting from a more readily available dichloropyridine precursor. A common and logical pathway involves the nitration of 4-amino-2,6-dichloropyridine followed by the reduction of the nitro group.

A 4-Amino-2,6-dichloropyridine B 2,6-Dichloro-3-nitropyridin-4-amine A->B  HNO₃ / H₂SO₄ (Nitration) C This compound B->C  SnCl₂ / HCl or H₂/Pd-C (Nitro Reduction)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis. Causality: The nitration is directed ortho to the activating amino group. The subsequent reduction of the nitro group is a standard transformation that is highly efficient.

Step 1: Nitration of 4-Amino-2,6-dichloropyridine [7]

  • Inert Conditions: To a round-bottom flask maintained at -5 °C (ice/salt bath), add concentrated sulfuric acid (e.g., 10 volumes).

  • Substrate Addition: Slowly add 4-Amino-2,6-dichloropyridine (1.0 eq). Stir until a homogeneous solution is achieved. The low temperature is critical to control the exothermic reaction and prevent side products.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding 70% nitric acid (1.2 eq) to concentrated sulfuric acid (e.g., 0.5 volumes).

  • Reaction: Add the nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 10 °C. After addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the resulting suspension by the slow addition of concentrated aqueous ammonia to pH ~4-5. The product, 2,6-dichloro-3-nitropyridin-4-amine, precipitates as a solid.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under high vacuum.

Step 2: Reduction of 2,6-Dichloro-3-nitropyridin-4-amine

  • Setup: Suspend the nitro-compound (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂, ~4-5 eq) in concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or LCMS. The reaction is often complete within 2-4 hours.[8]

  • Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure this compound.

Core Reactivity: A Duality of Function

The synthetic power of this building block lies in the distinct reactivity of its two key functional motifs: the ortho-diamine and the chloro-substituents. A synthetic chemist can choose which site to react by carefully selecting the reaction partners and conditions.

main This compound Ortho-Diamine Moiety Dichloro-Substituents sub1 Cyclocondensation (e.g., with R-CHO) main:f1->sub1 Forms 5-membered ring sub2 Nucleophilic Aromatic Substitution (SₙAr with Nu⁻) main:f2->sub2 Cl⁻ displaced prod1 Fused Imidazo[4,5-b]pyridines (Kinase Scaffolds) sub1->prod1 prod2 Substituted Diaminopyridines (Further Functionalization) sub2->prod2

Caption: Dual reactivity modes of this compound.

Cyclocondensation Reactions

The ortho-diamine is a classic precursor for forming fused heterocyclic rings. The reaction with a one-carbon electrophile (like an aldehyde or formic acid) or a two-carbon electrophile (like an alpha-dicarbonyl) is a high-yield, robust transformation.

  • Mechanism: The reaction typically proceeds via the formation of a Schiff base with one amine group, followed by intramolecular cyclization by the second amine and subsequent aromatization (often via oxidation) to yield the stable fused imidazole ring system.

  • Significance: This reaction directly leads to the imidazo[4,5-b]pyridine core, a "privileged scaffold" found in numerous kinase inhibitors and other biologically active molecules.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C6 positions are susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides).

  • Mechanistic Rationale: The reaction is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negative charge in the intermediate Meisenheimer complex. The amino groups at C3 and C4 further influence the electronics, though the primary activation comes from the ring nitrogen.

  • Regioselectivity: While both C2 and C6 positions are activated, kinetic control may favor one position over the other depending on the steric bulk of the incoming nucleophile and the precise electronic environment.[9] This allows for sequential or selective substitution under controlled conditions, providing a powerful tool for diversification.

Applications in Medicinal Chemistry

The primary application of this compound is in the synthesis of active pharmaceutical ingredients (APIs).[3] Its structure is frequently incorporated into small molecules designed to inhibit specific enzymes, particularly protein kinases.

  • Kinase Inhibitors: The imidazo[4,5-b]pyridine scaffold derived from this building block is a well-established ATP-competitive inhibitor core. The fused ring system mimics the adenine portion of ATP, while substituents introduced via SNAr at the former chloro-positions can be tailored to occupy specific pockets in the kinase active site, thereby ensuring potency and selectivity.

  • Other Therapeutic Areas: Beyond oncology, pyridine derivatives are explored in a wide range of therapeutic areas. The ability to easily diversify the core structure makes this building block valuable for generating compound libraries for screening against various biological targets. Academic literature points to its utility in developing inhibitors for enzymes like SHP2 and CDKs.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. Adherence to good laboratory practice is mandatory.

Hazard Identification

The compound is classified with the following primary hazards.[5]

Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Acute Toxicity, Dermal H312: Harmful in contact with skin
Skin Irritation H315: Causes skin irritation
Eye Damage H318: Causes serious eye damage
Acute Toxicity, Inhalation H332: Harmful if inhaled
Respiratory Irritation H335: May cause respiratory irritation
Recommended Handling Protocol
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[10] Ensure an eyewash station and safety shower are readily accessible.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[11]

  • Dispensing: When weighing and dispensing the solid, avoid creating dust. Use a spatula and handle gently.

  • Spill Response: In case of a spill, cordon off the area. For a small dry spill, carefully sweep up the material without creating dust and place it in a sealed container for disposal.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Storage and Disposal
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10] For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[4]

  • Disposal: Dispose of the compound and its container at an approved waste disposal facility, in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a streamlined approach to synthesizing complex, high-value heterocyclic compounds. Its dual reactivity, enabling both cyclocondensation to form fused ring systems and SNAr for peripheral diversification, provides chemists with a reliable and versatile tool. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the importance of such well-functionalized scaffolds in accelerating drug discovery pipelines cannot be overstated.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2,6-Dichloropyridine-3,4-diamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Heterocyclic Scaffold

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, pyridine derivatives are particularly noteworthy for their prevalence in marketed drugs. 2,6-Dichloropyridine-3,4-diamine is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the synthesis of complex pharmaceutical molecules.[1][2] Its strategic arrangement of chloro and vicinal diamine functionalities provides a versatile platform for constructing fused heterocyclic systems, most notably the dipyridodiazepinone core found in pioneering non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3][4]

This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and process development. We will explore its synthesis from common starting materials and detail its application in the construction of Nevirapine, a first-generation NNRTI that has been a cornerstone in the treatment of HIV-1.[5][6][7]

Physicochemical Properties & Safety Considerations

A thorough understanding of the physical properties and safe handling procedures for any chemical intermediate is paramount for successful and safe laboratory operations.

PropertyValue
CAS Number 101079-63-4
Molecular Formula C₅H₅Cl₂N₃
Molecular Weight 178.02 g/mol
Appearance Yellow to brown solid
Melting Point 155-160 °C
Solubility Soluble in methanol, ethyl acetate, and DMF.

Safety & Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for complete toxicological and disposal information.

Synthesis of the Intermediate: this compound

The most common and logical synthetic route to this compound begins with the commercially available 2,6-dichloropyridine. The synthesis is a multi-step process involving nitration followed by reduction.

Workflow for Synthesis of this compound

G cluster_0 Step 1: Dinitration cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Final Reduction A 2,6-Dichloropyridine B 2,6-Dichloro-3,5-dinitropyridine A->B HNO₃ / H₂SO₄ C 4-Amino-2,6-dichloro-3-nitropyridine B->C NaHS or Fe/AcOH D This compound C->D SnCl₂·2H₂O / HCl or Catalytic Hydrogenation

Caption: Synthetic pathway from 2,6-dichloropyridine to the target diamine intermediate.

Protocol 1: Synthesis of this compound

This protocol outlines a reliable method starting from 2,6-dichloropyridine.

Part A: Dinitration of 2,6-Dichloropyridine

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 5 volumes).

  • Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 2,6-dichloropyridine (1.0 eq) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitration: Add a mixture of fuming nitric acid (HNO₃, 2.5 eq) and concentrated sulfuric acid (2 volumes) dropwise via the dropping funnel. Maintain the internal temperature below 20 °C throughout the addition.

    • Expert Insight: The use of a nitrating mixture is essential for generating the highly electrophilic nitronium ion (NO₂⁺).[8] The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen deactivates the ring, necessitating strong nitrating conditions.[9][10]

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 2,6-dichloro-3,5-dinitropyridine, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Part B: Selective Reduction to 4-Amino-2,6-dichloro-3-nitropyridine

  • Reaction Setup: Suspend the dried 2,6-dichloro-3,5-dinitropyridine (1.0 eq) in ethanol or methanol.

  • Reducing Agent: Prepare a solution of sodium hydrosulfide (NaHS, ~1.1 eq) in water.

  • Reduction: Add the NaHS solution dropwise to the suspension at room temperature. An exotherm is typically observed.

    • Expert Insight: Selective reduction of one nitro group in the presence of another is achieved using controlled stoichiometry of a mild reducing agent like NaHS. This exploits the differential electronics of the two nitro groups.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, dilute the mixture with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Part C: Final Reduction to this compound

  • Reaction Setup: Dissolve 4-amino-2,6-dichloro-3-nitropyridine (1.0 eq) in ethanol (10 volumes) in a round-bottom flask.

  • Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in portions.[11]

  • Heating: Heat the reaction mixture to 50-60 °C and stir for 3-5 hours.[11]

    • Alternative Method: Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is an alternative, cleaner method.[12][13][14] This avoids the use of stoichiometric tin reagents, which can complicate purification.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up (for SnCl₂ method): Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are dried and concentrated to yield this compound as a solid.[11]

Application in Pharmaceutical Synthesis: A Case Study of Nevirapine

This compound is a key precursor for the synthesis of Nevirapine, an NNRTI used in the treatment of HIV-1 infection.[7][15][16] The diamine enables the formation of the central diazepine ring of the tricyclic dipyridodiazepinone core structure.

Workflow for Nevirapine Synthesis

A This compound C Amide Intermediate A->C Acylation B 2-(Cyclopropylamino)nicotinoyl chloride B->C D Nevirapine C->D Intramolecular Cyclization (SɴAr)

Caption: Key steps in the synthesis of the Nevirapine scaffold.

Protocol 2: Synthesis of the Nevirapine Core

This protocol describes the crucial condensation and cyclization steps to form the dipyridodiazepinone system.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF or toluene) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as pyridine or triethylamine (1.2 eq).

  • Acyl Chloride Addition: Cool the mixture to 0 °C and slowly add a solution of 2-(cyclopropylamino)nicotinoyl chloride (1.1 eq) in the same solvent.

    • Expert Insight: This is a standard nucleophilic acyl substitution where the more nucleophilic 4-amino group of the diamine attacks the acyl chloride to form an amide bond. The base is crucial to neutralize the HCl generated during the reaction.

  • Amide Formation: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete formation of the amide intermediate.

  • Cyclization: Add a strong base, such as sodium hydride (NaH, 2.2 eq), in portions to the reaction mixture.

  • Heating: Heat the reaction to reflux (temperature will depend on the solvent) and maintain for 8-12 hours.

    • Mechanistic Rationale: The strong base deprotonates both the newly formed amide nitrogen and the 3-amino group. The resulting amide anion then undergoes an intramolecular nucleophilic aromatic substitution (SɴAr), displacing the chloride at the 2-position of the pyridine ring to form the seven-membered diazepine ring.

  • Work-up: After cooling, carefully quench the reaction with water or a saturated ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield Nevirapine.

Summary of Reaction Parameters for Nevirapine Synthesis
StepKey ReagentsSolventTemperatureTime (h)Typical Yield (%)
Amidation 2-(cyclopropylamino)nicotinoyl chloride, PyridineTHF0 °C to RT2-4>90 (Intermediate)
Cyclization Sodium Hydride (NaH)THFReflux8-1280-90

Troubleshooting and Optimization

  • Incomplete Nitration: If dinitration is sluggish, increasing the reaction temperature slightly (e.g., to 30-40 °C) after the initial addition can drive the reaction to completion. However, this risks increased side-product formation.

  • Over-reduction in Part B: Using an excess of NaHS or allowing the reaction to proceed for too long can lead to the formation of the fully reduced diamine as a byproduct. Careful monitoring is key.

  • Difficult Purification: The final product from the tin reduction can be challenging to purify due to residual tin salts. A thorough aqueous basic wash is essential. Switching to catalytic hydrogenation often provides a cleaner crude product.[12][13]

  • Low Cyclization Yield: Incomplete deprotonation is a common cause of low yields in the final cyclization step. Ensure the NaH is fresh and of high purity, and that the reaction solvent is scrupulously anhydrous.

Conclusion

This compound is a quintessential example of a strategic building block in pharmaceutical synthesis. Its preparation, while requiring careful control over multiple steps, is robust and scalable. The arrangement of its functional groups allows for a convergent and efficient synthesis of complex heterocyclic systems like the dipyridodiazepinone core of Nevirapine. The protocols and insights provided herein serve as a practical guide for chemists aiming to leverage this versatile intermediate in the development of novel therapeutic agents.

References

The Strategic Role of 2,6-Dichloropyridine-3,4-diamine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Building Block for Modern Crop Protection

In the intricate world of agrochemical synthesis, the strategic selection of molecular building blocks is paramount to the development of effective and selective crop protection agents. Among these, 2,6-Dichloropyridine-3,4-diamine has emerged as a crucial intermediate, particularly in the synthesis of a new generation of insecticides. Its unique arrangement of amino and chloro substituents on the pyridine ring provides a versatile platform for the construction of complex heterocyclic systems, most notably the imidazo[4,5-b]pyridine core. This scaffold is the backbone of several potent insecticides, prized for their efficacy against a range of challenging agricultural pests.[1]

This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the causality behind its use, detailing the key chemical transformations and providing field-proven protocols for the synthesis of a critical intermediate and its subsequent elaboration into advanced insecticidal compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and optimization.

PropertyValue
Molecular Formula C₅H₅Cl₂N₃
Molecular Weight 178.02 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 181-183 °C
Solubility Soluble in many organic solvents
CAS Number 101079-63-4

Core Application: The Gateway to Imidazo[4,5-b]pyridine Insecticides

The primary application of this compound in the agrochemical industry lies in its role as a precursor to the imidazo[4,5-b]pyridine heterocyclic system.[2][3][4] This fused bicyclic structure is a key pharmacophore in a class of insecticides that exhibit potent activity against a variety of insect pests.[3][4] The synthesis of this core structure is typically achieved through a cyclocondensation reaction of the diamine with a one-carbon electrophile, such as formic acid or its derivatives.[5]

The Causality of Cyclocondensation: A Mechanistic Insight

The reaction of the ortho-diamine functionality of this compound with formic acid proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of one of the amino groups on the carbonyl carbon of formic acid, followed by dehydration to form a formamide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second amino group, and a final dehydration step yield the stable, aromatic imidazo[4,5-b]pyridine ring system. The two chlorine atoms remain on the pyridine ring, providing handles for further chemical modification to fine-tune the biological activity of the final product.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of the key intermediate, 5,7-dichloro-3H-imidazo[4,5-b]pyridine, and its subsequent elaboration. These protocols are designed to be self-validating, with clear steps and expected outcomes.

Part 1: Synthesis of 5,7-Dichloro-3H-imidazo[4,5-b]pyridine

This protocol details the foundational cyclocondensation reaction to form the core heterocyclic scaffold.

Workflow Diagram:

Synthesis_Workflow Diamine This compound Reaction Cyclocondensation Diamine->Reaction FormicAcid Formic Acid FormicAcid->Reaction Intermediate 5,7-Dichloro-3H-imidazo[4,5-b]pyridine Reaction->Intermediate

Caption: Synthesis of the core imidazo[4,5-b]pyridine scaffold.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound178.0210.0 g0.056
Formic Acid (98-100%)46.0350 mL-

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.056 mol).

  • Addition of Reagent: Carefully add formic acid (50 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into 200 mL of ice-water with stirring.

  • Neutralization: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then dry under vacuum to yield 5,7-dichloro-3H-imidazo[4,5-b]pyridine as a solid.[6][7]

Expected Yield: 9.5 - 10.5 g (90-99%)

Characterization Data:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: >250 °C.[6]

  • ¹H NMR (DMSO-d₆): δ 8.58 (s, 1H), 7.58 (s, 1H).[6]

Part 2: Elaboration into Advanced Insecticidal Analogs

The 5,7-dichloro-3H-imidazo[4,5-b]pyridine intermediate serves as a versatile platform for the synthesis of a wide array of insecticidal compounds through substitution at the chlorine positions and the imidazole nitrogen.[1][3] The following conceptual workflow illustrates the general strategy for diversification.

Conceptual Elaboration Workflow:

Elaboration_Workflow Intermediate 5,7-Dichloro-3H-imidazo[4,5-b]pyridine Alkylation N-Alkylation Intermediate->Alkylation Nucleophilic_Sub Nucleophilic Aromatic Substitution Intermediate->Nucleophilic_Sub Alkylation->Nucleophilic_Sub Final_Product Insecticidal Analogs Alkylation->Final_Product Nucleophilic_Sub->Alkylation Nucleophilic_Sub->Final_Product

Caption: General strategies for elaborating the core scaffold.

The specific conditions for these transformations (e.g., choice of alkylating agent, nucleophile, catalyst, and solvent) will depend on the desired final product and are often detailed in proprietary patent literature. The key principle is the selective functionalization of the core scaffold to optimize insecticidal potency, spectrum, and safety.

Conclusion: A Foundation for Innovation in Agrochemicals

This compound stands as a testament to the power of strategic molecular design in modern agrochemical research. Its efficient conversion to the imidazo[4,5-b]pyridine scaffold provides a robust and versatile platform for the development of novel insecticides. The protocols and insights provided herein are intended to empower researchers and drug development professionals to harness the full potential of this critical chemical intermediate in their quest for innovative and sustainable crop protection solutions.

References

Application Notes & Protocols: 2,6-Dichloropyridine-3,4-diamine as a Foundational Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern pharmacology, particularly in oncology and immunology.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[2] A recurring theme in the design of these inhibitors is the use of heterocyclic motifs, which serve as rigid scaffolds to orient functional groups for optimal interaction within the ATP-binding site of the target kinase.[3][4]

Among the vast array of available chemical building blocks, 2,6-Dichloropyridine-3,4-diamine (CAS No. 101079-63-4) has emerged as a particularly versatile and powerful precursor.[5][6][7] Its unique arrangement of two reactive amine groups ortho to each other, combined with two strategically placed chlorine atoms on a pyridine ring, provides a robust platform for constructing complex, bicyclic heterocyclic systems such as pyridopyrazines.[8] These scaffolds are prevalent in a variety of potent kinase inhibitors.

This guide provides an in-depth exploration of this compound, detailing its synthesis from common starting materials, its application in the construction of a core kinase inhibitor scaffold, and the underlying chemical principles that make it an indispensable tool for researchers in medicinal chemistry and drug development.

Precursor Profile: Physicochemical Properties and Safe Handling

Before its application, a thorough understanding of the precursor's properties and safety requirements is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 101079-63-4[5][9]
Molecular Formula C₅H₅Cl₂N₃[8][9]
Molecular Weight 178.02 g/mol [8][9]
Appearance Off-white to light tan solid[10][11]
Melting Point 181-183 °C[8]
Storage Conditions Store at 2-8°C, protected from light, under inert gas.[8][12]
Mandatory Safety & Handling Protocols

This compound and its precursors are potent chemical reagents that require strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13][14] Work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[13]

  • Engineering Controls: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[13][15]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[13][14] Wash hands thoroughly after handling.[16]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][13] Store away from incompatible materials such as strong oxidizing agents.[13]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[13][15]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[13][15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13][16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][15]

Workflow Part I: Synthesis of the Core Precursor

The journey to a kinase inhibitor often begins with the synthesis of the key diamine precursor itself. This is typically a two-step process starting from 4-amino-2,6-dichloropyridine.

SynthesisWorkflow1 A 2,6-Dichloropyridin-4-amine B Step 1: Nitration A->B HNO₃, H₂SO₄ 0-10°C C 4-Amino-2,6-dichloro-3-nitropyridine B->C D Step 2: Reduction C->D Fe, NH₄Cl or SnCl₂ E This compound D->E

Caption: Synthetic pathway to this compound.

Protocol 3.1: Step 1 - Nitration of 2,6-Dichloropyridin-4-amine

This protocol describes the regioselective introduction of a nitro group at the C3 position of the pyridine ring.

  • Causality: The reaction is an electrophilic aromatic substitution. Concentrated sulfuric acid serves two roles: it protonates nitric acid to generate the highly reactive nitronium ion (NO₂⁺) electrophile, and it acts as a solvent. The strongly activating amino group at C4 directs the incoming electrophile to the ortho position (C3). Careful temperature control below 10°C is critical to prevent runaway reactions and the formation of undesired byproducts.[10]

  • Methodology:

    • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, cool concentrated sulfuric acid (e.g., 40 mL) to -5 °C using an ice/salt bath.

    • Slowly add 2,6-dichloropyridin-4-amine (1.0 eq., e.g., 3.0 g, 18.5 mmol) in portions, ensuring the temperature remains below 10 °C.[10] Stir until a homogeneous solution is formed.

    • In a separate beaker, prepare a nitrating mixture by slowly adding 70% nitric acid (1.2 eq., e.g., 2.0 g, 22.2 mmol) to a small volume of concentrated sulfuric acid (e.g., 2 mL), keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution from step 2, maintaining the internal reaction temperature below 10 °C.[10]

    • Stir the reaction mixture at 0-10 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.[10]

    • Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with vigorous stirring. A yellow precipitate will form.

    • Neutralize the suspension to approximately pH 4-7 by the slow, portion-wise addition of a base, such as concentrated ammonium hydroxide, while cooling the flask in an ice bath.[10]

    • Collect the yellow solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum to yield 4-amino-2,6-dichloro-3-nitropyridine.[10]

Protocol 3.2: Step 2 - Reduction of the Nitro Group

This protocol converts the nitro-intermediate into the target this compound.

  • Causality: The reduction of an aromatic nitro group to an amine is a classic transformation. While catalytic hydrogenation is common, it carries a risk of dehalogenating the sensitive chloro-substituents. Therefore, a chemoselective metal-acid reduction is preferred.[17] Reagents like iron powder with ammonium chloride or tin(II) chloride in an acidic medium are effective and widely used because they selectively reduce the nitro group without affecting the chlorine atoms or the pyridine ring.[18][19]

  • Methodology (Example using Iron):

    • To a flask containing a suspension of 4-amino-2,6-dichloro-3-nitropyridine (1.0 eq.) in a solvent mixture like ethanol and water, add ammonium chloride (e.g., 5-10 eq.).

    • Add iron powder (e.g., 5-10 eq.) to the mixture.

    • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.

    • Once the starting material is consumed, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol or methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

    • Purify the product by column chromatography or recrystallization to obtain pure this compound.

Workflow Part II: From Precursor to Kinase Inhibitor Scaffold

The true utility of this compound lies in its ability to undergo cyclization to form bicyclic cores. A common and powerful application is the condensation with a 1,2-dicarbonyl compound to form a 2,3-dichloropyrido[3,4-b]pyrazine scaffold.

SynthesisWorkflow2 cluster_start Inputs A This compound C Step 3: Condensation/ Cyclization A->C B 1,2-Dicarbonyl (e.g., Glyoxal) B->C D 2,3-Dichloropyrido[3,4-b]pyrazine (Core Scaffold) C->D Acidic or Neutral Conditions E Step 4: SNAr Reactions D->E R¹-NH₂, R²-NH₂ Base, Heat F Final Kinase Inhibitor E->F

Caption: General workflow from diamine precursor to final inhibitor.

Protocol 4.1: Step 3 - Synthesis of the Dichloropyridopyrazine Scaffold
  • Causality: This reaction leverages the nucleophilicity of the two adjacent amine groups. They react in a sequential condensation with the two electrophilic carbonyl carbons of a compound like glyoxal. The subsequent dehydration drives the reaction to completion, forming the stable, aromatic pyrazine ring. The resulting bicyclic scaffold is rigid and planar, making it an excellent base for presentation of substituents into a kinase active site. The two chlorine atoms are now activated for subsequent nucleophilic aromatic substitution (SNAr).

  • Methodology:

    • Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

    • Add an aqueous solution of glyoxal (40 wt. %, 1.1 eq.) dropwise to the solution at room temperature.

    • Heat the mixture to reflux and maintain for 2-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate from the solution.

    • If precipitation occurs, collect the solid by vacuum filtration and wash with a cold solvent (e.g., ethanol, water).

    • If no precipitate forms, concentrate the solvent under reduced pressure. The residue can then be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 2,3-dichloropyrido[3,4-b]pyrazine scaffold.

From Scaffold to Inhibitor: Structure-Activity Relationship (SAR) Insights

The 2,3-dichloropyrido[3,4-b]pyrazine core is not the final drug; it is a platform for diversification. The chlorine atoms at the C2 and C3 positions are key functional handles that are sequentially displaced by amines via SNAr reactions to build the final inhibitor.

Caption: Key functional regions of a pyridopyrazine-based kinase inhibitor.

  • The Hinge-Binder (R²): One chlorine atom is typically displaced by an amine that serves as the "hinge-binding" moiety. This group forms one or more critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a key anchoring interaction for most ATP-competitive inhibitors.

  • The Solvent-Exposed Moiety (R¹): The second chlorine is displaced by a different amine or functional group. This part of the molecule often extends towards the solvent-exposed region of the ATP pocket and can be modified to fine-tune potency, selectivity, and pharmacokinetic (ADME) properties like solubility.

Table 2: Illustrative Structure-Activity Relationship (SAR) Data

CompoundR¹ SubstituentR² SubstituentTarget Kinase IC₅₀ (nM)
Scaffold -Cl-Cl>10,000
1 4-morpholinoaniline-Cl1,500
2 -Cl3-aminopyrrolidine850
3 4-morpholinoaniline3-aminopyrrolidine25
4 4-(N-methylpiperazin-1-yl)aniline3-aminopyrrolidine5

This data is illustrative and serves to demonstrate SAR principles. The table shows that the dichlorinated scaffold is inactive. Introducing either the R¹ or R² group alone confers some activity, but combining an optimized hinge-binder (R²) with a group that provides favorable interactions in the solvent-exposed region (R¹) leads to a synergistic and dramatic increase in potency.

Application Focus: Targeting Key Signaling Pathways

Inhibitors derived from this compound have been developed against a wide range of kinases. For example, many inhibitors of the Janus kinases (JAKs) utilize scaffolds readily accessible from this precursor. The JAK-STAT pathway is a critical signaling cascade in immunology and hematopoiesis, and its dysregulation is implicated in autoimmune diseases and cancers.

SignalingPathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT (Inactive) JAK->STAT phosphorylates (P) STAT_P STAT-P (Active Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (from Scaffold) Inhibitor->JAK BLOCKS

References

Application and Protocol Guide: Palladium-Catalyzed Amination of 2,6-Dichloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds

The synthesis of substituted aminopyridines is a cornerstone in the development of novel pharmaceuticals and functional materials. Pyridine derivatives are ubiquitous in biologically active compounds, and the ability to selectively introduce amino functionalities is crucial for modulating their physicochemical and pharmacological properties.[1] Among the various methods for forging carbon-nitrogen (C-N) bonds, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool.[2] This reaction allows for the coupling of aryl or heteroaryl halides with a wide array of amines under relatively mild conditions, offering significant advantages over classical methods that often require harsh conditions and exhibit limited functional group tolerance.[2]

This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed amination of "2,6-Dichloropyridine-3,4-diamine." This substrate presents a unique synthetic challenge due to the presence of three distinct functionalities: two reactive chlorine atoms at the C2 and C6 positions, and two nucleophilic amino groups at the C3 and C4 positions. The electron-deficient nature of the pyridine ring, further accentuated by the two chlorine atoms, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. However, the presence of the vicinal diamine moiety necessitates careful control of reaction conditions to achieve the desired regioselectivity and prevent unwanted side reactions.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a step-by-step protocol, but also the underlying scientific rationale for the experimental choices, empowering the user to troubleshoot and adapt the methodology for their specific synthetic targets.

Understanding the Reaction: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a palladium catalyst and a base. The catalytic cycle, a fundamental concept for any practitioner, is illustrated below.

Buchwald-Hartwig Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (R-X) A->B Ar-X C Pd(II) Complex (R-Pd(L_n)-X) B->C D Amine Coordination & Deprotonation (Base) C->D HNR'R'', Base E Amido Complex (R-Pd(L_n)-NR'R'') D->E F Reductive Elimination E->F H [HPd(L_n)X] (from β-hydride elimination) E->H Side Reaction F->A Product Release G R-NR'R'' (Product) F->G

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final, product-forming step is reductive elimination, which regenerates the Pd(0) catalyst. The choice of ligand (L) is critical as it influences the stability and reactivity of the palladium intermediates throughout the cycle.

Strategic Considerations for the Amination of this compound

The amination of this compound requires careful consideration of several factors to achieve the desired outcome, be it selective mono-amination or controlled di-amination.

1. Regioselectivity: The two chlorine atoms at the C2 and C6 positions are electronically similar. However, subtle differences in their steric and electronic environment, potentially influenced by the adjacent amino groups, can be exploited to achieve regioselective mono-amination. For other dichloropyridines, such as 2,4-dichloropyridine, amination is highly regioselective, favoring the C2 position.[3][4] For 2,6-dihalopyridines, controlling the stoichiometry of the amine and reaction conditions can favor mono-substitution.[5][6]

2. Catalyst System Selection: The choice of palladium precursor and ligand is paramount for a successful reaction.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.

  • Ligands: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are often employed.

    • Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are known for their high activity in coupling aryl chlorides.

    • Ferrocene-based ligands (e.g., dppf) and bidentate phosphine ligands like BINAP have also been successfully used in the amination of dihalopyridines.[2][7][8]

3. Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

  • Sodium tert-butoxide (NaOt-Bu) is a common and effective base for these reactions.[7][9]

  • Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, which may be beneficial for substrates with base-sensitive functional groups.[3]

4. Potential Side Reactions: The presence of the 3,4-diamine moiety introduces potential complications.

  • Catalyst Inhibition: The amino groups on the pyridine ring could coordinate to the palladium center, potentially inhibiting catalytic activity.

  • N-Arylation of the Diamine: While less likely under standard Buchwald-Hartwig conditions which favor coupling at the C-Cl bond, the possibility of N-arylation of the existing amino groups should be considered, especially at elevated temperatures.

  • Oligomerization: In cases of di-amination, intermolecular coupling could lead to the formation of oligomeric or polymeric byproducts.[10]

To mitigate these risks, the use of a bulky ligand can disfavor coordination of the pyridine nitrogen. Additionally, careful control of reaction temperature and time is crucial.

Experimental Protocols

The following protocols are designed as a starting point for the palladium-catalyzed amination of this compound. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific amine coupling partners.

Protocol 1: Selective Mono-amination

This protocol aims to selectively replace one of the chlorine atoms with an amino group.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add this compound, Pd precursor, ligand, and base to a dry flask. B Evacuate and backfill with inert gas (N2 or Ar). A->B C Add anhydrous solvent and amine coupling partner. B->C D Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Perform an aqueous work-up (e.g., extraction with an organic solvent). F->G H Dry the organic layer, concentrate, and purify by column chromatography. G->H

Figure 2: General workflow for the mono-amination protocol.

Materials and Reagents:

ReagentM.W.Amount (mmol)Equivalents
This compound178.021.01.0
Amine (R-NH₂)-1.11.1
Pd(OAc)₂224.500.020.02
XPhos476.650.040.04
NaOt-Bu96.101.41.4
Anhydrous Toluene-5 mL-

Procedure:

  • To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (178 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and NaOt-Bu (135 mg, 1.4 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.1 mmol).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.

Protocol 2: Di-amination

This protocol is designed for the synthesis of the di-substituted product.

Materials and Reagents:

ReagentM.W.Amount (mmol)Equivalents
This compound178.021.01.0
Amine (R-NH₂)-2.52.5
Pd₂(dba)₃915.720.0250.025
BINAP622.670.060.06
NaOt-Bu96.103.03.0
Anhydrous Dioxane-5 mL-

Procedure:

  • In a dry, inert atmosphere glovebox, or using Schlenk technique, add this compound (178 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), BINAP (37 mg, 0.06 mmol), and NaOt-Bu (288 mg, 3.0 mmol) to a suitable reaction vessel.

  • Add anhydrous dioxane (5 mL) and the amine (2.5 mmol).

  • Seal the vessel and heat the reaction mixture to 110 °C with stirring. Microwave irradiation can also be considered to potentially shorten reaction times.[11]

  • Monitor the reaction for the disappearance of the starting material and mono-aminated intermediate by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to isolate the di-aminated product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient temperature, or poor quality reagents.Ensure all reagents and solvents are anhydrous. Use a different palladium precursor/ligand combination (e.g., a more electron-rich ligand). Increase the reaction temperature.
Formation of byproducts Side reactions such as hydrodehalogenation or catalyst decomposition.Lower the reaction temperature. Use a more robust ligand. Ensure a thoroughly deoxygenated reaction environment.
Poor regioselectivity Insufficient differentiation between the C2 and C6 positions.Modify the stoichiometry of the amine (for mono-amination). Screen different ligands and solvents to enhance selectivity. Lowering the temperature may also improve selectivity.
Difficulty in purification Formation of closely eluting byproducts or oligomers.Optimize the reaction to minimize byproduct formation. Explore different chromatographic conditions (e.g., different solvent systems, use of a different stationary phase). Recrystallization may also be an option.

Conclusion

The palladium-catalyzed amination of this compound is a highly valuable transformation for the synthesis of novel, densely functionalized heterocyclic compounds. While the substrate presents unique challenges, a rational approach to the selection of the catalyst system, base, and reaction conditions can lead to successful and selective C-N bond formation. The protocols provided herein serve as a robust starting point for further exploration and optimization. By understanding the underlying principles of the Buchwald-Hartwig amination and the specific considerations for this substrate, researchers can effectively leverage this powerful reaction in their synthetic endeavors.

References

Application Notes and Protocols: 2,6-Dichloropyridine-3,4-diamine in the Synthesis of Novel High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2,6-Dichloropyridine-3,4-diamine as a Monomeric Building Block

This compound is a highly functionalized aromatic diamine that serves as a critical building block in the synthesis of advanced materials and complex organic molecules.[1] Its unique molecular architecture, featuring a pyridine core substituted with two chlorine atoms and two adjacent amino groups, offers a confluence of properties that are highly desirable for the development of novel high-performance polymers. The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing chloro substituents, imparts significant thermal stability and chemical resistance to the resulting polymer backbone.[2] The ortho-diamine functionality provides a reactive site for the formation of fused heterocyclic rings, enabling the synthesis of ladder-type polymers with exceptional rigidity and thermal properties.

The strategic placement of the chlorine atoms offers several advantages. Firstly, they enhance the flame-retardant properties of materials derived from this monomer. Secondly, they increase the solubility of the resulting polymers in organic solvents, which is a significant advantage for processing and fabrication. Furthermore, the chlorine atoms can serve as reactive handles for post-polymerization modification, allowing for the fine-tuning of material properties.

These attributes make this compound a monomer of significant interest for researchers and materials scientists aiming to develop next-generation polymers for demanding applications in the aerospace, electronics, and automotive industries. This guide provides detailed protocols for the synthesis of the monomer itself and its subsequent use in the preparation of novel polyamides and polyimides, offering insights into the experimental rationale and expected material properties.

PART 1: Synthesis of the Monomer: this compound

A reliable and scalable synthesis of the diamine monomer is paramount for its application in materials science. The following protocol is a robust method for the preparation of this compound from 4-amino-2,6-dichloro-3-nitropyridine.

Protocol 1: Synthesis of this compound

Reaction Scheme:

Caption: Reduction of 4-amino-2,6-dichloro-3-nitropyridine.

Materials and Equipment:

Reagent/EquipmentDetails
4-Amino-2,6-dichloro-3-nitropyridineSubstrate
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Reducing agent
Ethanol (EtOH)Solvent
Saturated sodium bicarbonate (NaHCO₃) solutionFor neutralization
Ethyl acetate (EtOAc)Extraction solvent
Anhydrous magnesium sulfate (MgSO₄)Drying agent
Three-necked round-bottom flaskReaction vessel
Condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporatorFor solvent removal

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, dissolve 4-amino-2,6-dichloro-3-nitropyridine (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 50°C under a nitrogen atmosphere and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product as a solid.

PART 2: Synthesis of a Novel Polyamide

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[3] The incorporation of the this compound monomer is anticipated to yield a polyamide with enhanced flame retardancy and good solubility. The following is a representative protocol for the synthesis of a polyamide via low-temperature solution polycondensation with terephthaloyl chloride.[4]

Protocol 2: Synthesis of Polyamide from this compound and Terephthaloyl Chloride

Reaction Scheme:

Polyamide Synthesis diamine This compound polymer Polyamide diamine->polymer diacid_chloride Terephthaloyl Chloride diacid_chloride->polymer solvent DMAc / LiCl solvent->polymer 0-5 °C to RT

Caption: Low-temperature solution polycondensation for polyamide synthesis.

Materials and Equipment:

Reagent/EquipmentDetails
This compoundMonomer
Terephthaloyl chlorideComonomer
Anhydrous N,N-dimethylacetamide (DMAc)Solvent
Anhydrous lithium chloride (LiCl)Solubilizing agent
MethanolFor precipitation
Three-necked flask with mechanical stirrerReaction vessel
Nitrogen inlet and outlet
Low-temperature bath

Procedure:

  • Drying of Reagents: Dry this compound and LiCl in a vacuum oven at 80°C for 12 hours prior to use.

  • Solvent Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve anhydrous LiCl (5% w/v) in anhydrous DMAc with stirring until a clear solution is obtained.

  • Monomer Dissolution: To the DMAc/LiCl solution, add this compound (1.0 eq). Stir the mixture under a gentle nitrogen stream until the diamine is completely dissolved.

  • Cooling: Cool the reaction flask to 0-5°C using a low-temperature bath.

  • Addition of Diacyl Chloride: Slowly add terephthaloyl chloride (1.0 eq) to the cooled solution in small portions over 30 minutes to control the exothermic reaction.

  • Polymerization: After the addition is complete, maintain the reaction temperature at 0-5°C for 2 hours, and then allow the reaction to proceed at room temperature for an additional 12 hours. The solution will become highly viscous.

  • Precipitation and Washing: Pour the viscous polymer solution into methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration and wash it thoroughly with hot water and then with methanol to remove unreacted monomers, LiCl, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 100°C for 24 hours.

Expected Properties of the Polyamide:

PropertyExpected Value/Characteristic
Inherent Viscosity (dL/g)0.8 - 1.5
10% Weight Loss Temp. (°C)> 450
Glass Transition Temp. (°C)280 - 320
SolubilitySoluble in DMAc, NMP, DMSO
Flame RetardancyEnhanced due to chlorine content

PART 3: Synthesis of a Novel Polyimide

Polyimides are renowned for their outstanding thermal stability, excellent mechanical properties, and superior chemical resistance.[5] The synthesis of a polyimide from this compound is expected to yield a material with a very high glass transition temperature and exceptional thermal stability. A common and effective method for polyimide synthesis is a two-step process involving the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization.[6][7]

Protocol 3: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

Experimental Workflow:

Polyimide Synthesis Workflow cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization dissolve Dissolve Diamine in DMAc add_dianhydride Add PMDA dissolve->add_dianhydride stir Stir at RT for 24h add_dianhydride->stir cast_film Cast Poly(amic acid) Solution onto Glass Plate stir->cast_film thermal_cure Thermal Curing (e.g., 100-300°C stepwise) cast_film->thermal_cure peel_film Peel off Polyimide Film thermal_cure->peel_film

Caption: Two-step synthesis of polyimide via a poly(amic acid) precursor.

Materials and Equipment:

Reagent/EquipmentDetails
This compoundMonomer
Pyromellitic dianhydride (PMDA)Comonomer
Anhydrous N,N-dimethylacetamide (DMAc)Solvent
Three-necked flask with mechanical stirrerReaction vessel
Nitrogen inlet and outlet
Glass platesFor film casting
High-temperature ovenFor thermal curing

Procedure:

  • Drying of Monomers: Dry this compound and PMDA in a vacuum oven at 120°C for 12 hours.

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged three-necked flask, dissolve this compound (1.0 eq) in anhydrous DMAc. Stir the solution at room temperature until the diamine is fully dissolved. Gradually add PMDA (1.0 eq) to the solution in solid form over 30 minutes. Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to ensure a uniform thickness.

  • Thermal Imidization: Place the glass plate in a high-temperature oven and cure the film using a stepwise heating program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This gradual heating ensures the complete removal of solvent and water of imidization without damaging the film.

  • Film Recovery: After cooling to room temperature, carefully peel the flexible polyimide film from the glass plate.

Expected Properties of the Polyimide:

PropertyExpected Value/Characteristic
Inherent Viscosity (dL/g) of Poly(amic acid)1.0 - 2.0
10% Weight Loss Temp. (°C)> 500
Glass Transition Temp. (°C)> 350
Tensile Strength (MPa)100 - 150
Elongation at Break (%)5 - 15

Conclusion and Future Outlook

This compound is a monomer with significant potential for the synthesis of novel high-performance polymers. The protocols provided herein offer a foundation for the synthesis of the monomer and its subsequent polymerization into advanced polyamides and polyimides. The presence of the dichloropyridine moiety is expected to confer a valuable combination of thermal stability, chemical resistance, flame retardancy, and processability to these materials. Further research into the copolymerization of this diamine with various other comonomers will undoubtedly lead to the development of a new generation of polymers with tailored properties for a wide range of advanced applications.

References

Application Notes and Protocols for the Creation of Complex Molecular Architectures with 2,6-Dichloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,6-Dichloropyridine-3,4-diamine

In the landscape of modern medicinal and materials chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS: 101079-63-4) has emerged as a preeminent building block, offering a unique convergence of reactive sites that empower chemists to forge intricate heterocyclic systems.[1][2] Its structure, featuring an electron-deficient pyridine core, two nucleophilic amino groups at the C3 and C4 positions, and two reactive chlorine atoms at the C2 and C6 positions, provides a versatile platform for a multitude of synthetic transformations.[2]

This guide provides an in-depth exploration of the utility of this compound, moving beyond a simple recitation of protocols to explain the chemical principles and strategic considerations behind its use. We will detail its application in the synthesis of fused heterocyclic systems, particularly the imidazo[4,5-b]pyridine core, a privileged scaffold in numerous pharmacologically active agents.[3] Subsequent functionalization of the resulting dichloro-imidazopyridine intermediate will also be explored, demonstrating a pathway to highly decorated and complex molecules.

Core Chemistry: The Phillips Cyclocondensation for Imidazo[4,5-b]pyridine Synthesis

The primary and most powerful application of this compound is its role as a precursor to the 5,7-dichloro-1H-imidazo[4,5-b]pyridine scaffold. This transformation is typically achieved through a cyclocondensation reaction, a variant of the classic Phillips condensation, which involves reacting an ortho-diamine with a carboxylic acid or its equivalent.[4] The adjacent amino groups of the diamine react sequentially with a single carbon source to form the fused imidazole ring.

Causality Behind Experimental Choices:
  • The Diamine Core: The nucleophilicity of the 3- and 4-amino groups is sufficient to attack electrophilic carbon centers. The pyridine nitrogen acts as an electron-withdrawing group, which slightly modulates the reactivity of the amino groups compared to a standard phenylenediamine.

  • The Electrophilic Partner: The choice of the electrophilic partner directly dictates the substituent at the 2-position of the resulting imidazopyridine ring.

    • Formic Acid: Using formic acid as the reagent is the most direct method to install a hydrogen at the C2 position, yielding the parent 5,7-dichloro-1H-imidazo[4,5-b]pyridine. The reaction proceeds via formylation of one amino group, followed by acid-catalyzed cyclization and dehydration.

    • Aldehydes: Aromatic or aliphatic aldehydes can be used to synthesize 2-substituted imidazopyridines. This reaction is an oxidative cyclocondensation, where an oxidizing agent (often air or a dedicated reagent) is required to aromatize the initially formed imidazoline intermediate.[4]

    • Carboxylic Acid Coupling: Direct condensation with a carboxylic acid requires an activating agent, such as a carbodiimide (e.g., DCC, EDC), to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is then readily attacked by the amine. This method is exceptionally versatile for installing a wide variety of 2-substituents.

The Strategic Importance of the Chlorine Atoms

The chloro-substituents at what become the 5- and 7-positions of the imidazo[4,5-b]pyridine ring are not merely passive spectators. Their strong electron-withdrawing nature influences the cyclization and, more importantly, they serve as crucial handles for post-condensation functionalization via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.[3][7] This dual functionality—directing the initial scaffold formation and then enabling subsequent diversification—is the cornerstone of this building block's utility.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for key transformations starting from this compound.

Protocol 1: Synthesis of 5,7-Dichloro-1H-imidazo[4,5-b]pyridine (Unsubstituted Core)

This protocol describes the fundamental cyclocondensation reaction to form the parent heterocyclic system.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A This compound C Round-bottom flask with condenser A->C B Formic Acid (88%) B->C D Heat to reflux (6 hours) C->D E Cool to RT D->E F Neutralize with aq. NH4OH E->F G Filter precipitate F->G H Wash with H2O G->H I Dry under vacuum H->I J J I->J 5,7-Dichloro-1H-imidazo[4,5-b]pyridine G reagents This compound Aromatic Aldehyde (R-CHO) Na2S2O5 (Oxidant) solvent DMSO reagents->solvent Heat product {2-Aryl-5,7-dichloro-1H-imidazo[4,5-b]pyridine} solvent->product Cyclocondensation & Aromatization G A 5,7-Dichloro-1H-imidazo[4,5-b]pyridine C 5-Chloro-7-(Nu1)-1H-imidazo[4,5-b]pyridine A->C Selective S_NAr at C7 B Nucleophile 1 (Nu1-H) Mild Conditions B->C E 5-(Nu2)-7-(Nu1)-1H-imidazo[4,5-b]pyridine (Complex Architecture) C->E S_NAr at C5 D Nucleophile 2 (Nu2-H) Forcing Conditions D->E

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Dichloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-Dichloropyridine-3,4-diamine (CAS: 101079-63-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we address frequent issues in a practical Q&A format, providing not just solutions but the underlying chemical principles to empower your experimental choices.

Section 1: Frequently Asked Questions & First Principles

This section covers fundamental properties and handling questions that are crucial for successful purification.

Q1: What is the expected appearance and color of pure this compound?

A1: Pure this compound is typically an off-white to yellow solid.[1] The color intensity can be an initial indicator of purity. A distinct yellow or brown hue often suggests the presence of residual starting materials, by-products from the synthesis, or slight degradation. The synthesis, which involves the reduction of a nitro group, can sometimes yield colored impurities if the reaction or workup is incomplete.

Q2: The compound is listed as hygroscopic. What are the proper storage and handling procedures?

A2: Yes, the compound is known to be hygroscopic.[1] Moisture can affect the accuracy of weighing and may introduce water into subsequent reactions. It is critical to store the material in a tightly sealed container, preferably within a desiccator or a glovebox. For long-term storage, refrigeration under an inert atmosphere (like nitrogen or argon) is recommended to maintain its integrity.[1]

Q3: What are the common solvents for this compound?

A3: this compound shows good solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1] Its solubility in less polar solvents like ethyl acetate is moderate, which is often exploited during extractive workup. It has poor solubility in non-polar solvents like hexanes. This solubility profile is key to designing effective recrystallization and chromatography methods.

Section 2: Troubleshooting Common Purification Issues

This section provides solutions to specific problems encountered after the initial synthesis and workup.

Q4: My crude product is contaminated with residual tin salts from the SnCl₂ reduction. How can I remove them effectively?

A4: Residual tin salts (Sn²⁺/Sn⁴⁺) are a very common issue in nitro reductions using stannous chloride. These inorganic impurities can be difficult to remove and may interfere with downstream applications.

  • Causality: During the basic workup (e.g., with NaHCO₃ or NaOH), tin hydroxides (Sn(OH)₂/Sn(OH)₄) precipitate. However, these can be gelatinous and co-precipitate with your product, leading to poor recovery and contamination.

  • Troubleshooting Steps:

    • Aqueous KF Wash: A highly effective method is to wash the organic layer (e.g., ethyl acetate) multiple times with a saturated aqueous solution of potassium fluoride (KF).[2][3] Tin has a high affinity for fluoride, forming insoluble and easily removable tin fluorides (e.g., Bu₃SnF).[2]

    • Filtration through Celite®: If a precipitate forms at the aqueous/organic interface during the KF wash, filter the combined layers through a pad of Celite® to remove the solid tin salts before separating the layers.[2]

    • Acid/Base Manipulation: Ensure the pH during the initial workup is sufficiently basic (pH > 8) to fully precipitate the tin hydroxides before extraction. However, be cautious as the diamine product itself is basic.

Q5: My purified product has a broad or incorrect melting point. What does this indicate?

A5: A broad melting point range is a classic sign of impurity. The literature reports melting points around 181-183°C and 205-209°C for the free base and its hydrochloride salt, respectively.[1][4] A significant deviation or a wide range suggests the presence of contaminants.

  • Likely Impurities:

    • Unreacted Starting Material: The precursor, 4-amino-2,6-dichloro-3-nitropyridine, is a common impurity if the reduction was incomplete.[5]

    • Solvent Residue: Incomplete drying can leave residual solvents (e.g., ethanol, ethyl acetate), which will depress and broaden the melting point.

    • Isomeric Impurities: Impurities from the synthesis of the 2,6-dichloropyridine starting material, such as other chloropyridine isomers, could persist through the synthesis.[6]

  • Solution: Re-purify the material using one of the methods in Section 3. If the melting point remains poor, analyze the sample by LC-MS or ¹H NMR to identify the specific impurity and tailor the purification strategy accordingly.

Q6: After column chromatography, my yield is very low due to the product streaking on the silica gel. How can I improve this?

A6: Amines, particularly diamines, are notorious for interacting strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor separation, tailing peaks, and often irreversible adsorption of the product onto the column.[7]

  • Causality: The basic lone pairs on the nitrogen atoms of your diamine form strong hydrogen bonds or acid-base interactions with the acidic Si-OH groups of the stationary phase.

  • Troubleshooting Steps:

    • Basify the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia (as a 7N solution in methanol), to your eluent.[7][8] A common starting point is 0.5-2% TEA in your ethyl acetate/hexane or methanol/dichloromethane mobile phase. This neutralizes the acidic sites on the silica, allowing your basic compound to elute cleanly.

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a deactivated (e.g., amino-functionalized) silica gel.[7]

    • Reversed-Phase Chromatography: For highly polar amines, reversed-phase (C18) chromatography with a buffered aqueous/organic mobile phase (e.g., acetonitrile/water with ammonium acetate or formate) can be an excellent alternative.

Section 3: Detailed Purification Protocols

Here we provide step-by-step guides for the most common and effective purification methods for this compound.

Workflow: Selecting a Purification Method

The choice of method depends on the scale of your experiment and the nature of the impurities. This workflow can guide your decision.

PurificationWorkflow start Crude Product (Post-Workup) check_purity Assess Impurity Profile (TLC, LC-MS, NMR) start->check_purity recrystallization Recrystallization check_purity->recrystallization High purity (>90%) Few impurities, different polarity column Column Chromatography check_purity->column Low purity (<90%) Multiple impurities, close polarity silica_plug Silica Plug Filtration check_purity->silica_plug Minor colored impurities Baseline spot on TLC end_product Pure Solid Product recrystallization->end_product column->end_product silica_plug->end_product

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Water)

This method is ideal for removing small amounts of more-soluble or less-soluble impurities when the crude product is already of relatively high purity (>90%).

Materials:

  • Crude this compound

  • Methanol (ACS Grade)

  • Deionized Water

  • Erlenmeyer flasks, hot plate/stirrer, ice bath, Buchner funnel and filter paper

Procedure:

  • Place the crude solid into an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot methanol, just enough to fully dissolve the solid with heating (e.g., ~50-60°C). Do not boil excessively. The goal is to create a saturated solution.

  • If the solution is highly colored, you may add a small amount of activated charcoal, heat for another 5-10 minutes, and then perform a hot filtration through Celite® or fluted filter paper to remove the charcoal.

  • Once dissolved, slowly add deionized water dropwise to the hot solution while stirring until you observe persistent cloudiness (the cloud point). This indicates the solution is supersaturated.

  • Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold 1:1 methanol/water, followed by a wash with cold water to remove residual methanol.

  • Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This is the method of choice for separating complex mixtures or when impurities have similar polarity to the product.[9]

Materials & Setup:

  • Stationary Phase: Silica gel (230-400 mesh).[10]

  • Mobile Phase (Eluent): A good starting point is a gradient of 20% to 80% Ethyl Acetate in Hexanes. Add 1% triethylamine (TEA) to the final mixture to prevent streaking.[7][8]

  • Column: Appropriate size for the amount of material (typically use 30-50g of silica per 1g of crude product).[9]

Procedure:

  • Column Packing (Slurry Method):

    • Place a small cotton or glass wool plug at the bottom of the column.[11]

    • Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% EtOAc/Hexanes + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[11]

    • Drain the solvent until it is just level with the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or methanol).

    • Add a small amount of silica gel (2-3x the mass of your crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the packed column, creating a thin, even band.

    • Gently add a thin layer of sand on top of your sample layer to prevent it from being disturbed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin elution, collecting fractions in test tubes.

    • Start with a lower polarity solvent mixture and gradually increase the polarity (e.g., from 20% EtOAc to 50% EtOAc, then 80% EtOAc).

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Purity Assessment

Confirming the purity of the final product is a critical final step. A combination of methods provides the most reliable assessment.[12]

Technique Purpose Key Information Provided
Thin-Layer Chromatography (TLC) Quick, qualitative check of purity and reaction progress.Presence of a single spot indicates high purity. Helps in choosing a solvent system for column chromatography.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment.Provides an accurate percentage purity (% area under the curve). Can detect trace impurities not visible by TLC.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity assessment and impurity identification.Confirms the molecular weight of the main peak and provides molecular weights of any impurities.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment.¹H and ¹³C NMR confirm the chemical structure. Integration of peaks can reveal the presence and relative amount of impurities.
Melting Point Analysis Indicator of purity for crystalline solids.A sharp melting point within the expected range suggests high purity.[12]

References

Identifying and minimizing side reactions in "2,6-Dichloropyridine-3,4-diamine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dichloropyridine-3,4-diamine (CAS: 101079-63-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We provide in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights to help you identify and minimize side reactions, thereby improving yield and purity.

Introduction: The Synthetic Pathway

The synthesis of this compound is typically a two-step process starting from 4-amino-2,6-dichloropyridine. The overall scheme involves:

  • Nitration: Electrophilic nitration at the C3 position of 4-amino-2,6-dichloropyridine to form the key intermediate, 2,6-dichloro-3-nitropyridin-4-amine.

  • Reduction: Reduction of the nitro group on this intermediate to an amine, yielding the final product.

While seemingly straightforward, both steps present unique challenges. The reduction step, in particular, is prone to several side reactions that can significantly impact the purity of the final product. This guide will focus on identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis.

Q1: My final product has a low yield and I see a significant amount of a mono-chloro impurity. What is happening?

A1: This is a classic case of hydrodechlorination (or dehalogenation), the most common and problematic side reaction during the reduction of the nitro-intermediate. It occurs when a chlorine atom is replaced by a hydrogen atom. This is particularly prevalent when using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). The acidic conditions that can be generated during the reaction can promote this side reaction.[1]

Q2: The color of my final product is off-white or yellowish, not the expected pure white. How can I improve this?

A2: Off-colors in diamine products are often due to trace amounts of oxidized impurities or the presence of dimeric azo or azoxy compounds.[2][3][4] These can form from the condensation of reaction intermediates (nitroso and hydroxylamine species) during the reduction step. Inadequate purification or exposure of the final product to air and light can also lead to color formation.

Q3: My reduction reaction seems to stall, and I have a mixture of starting material and product. What should I do?

A3: Incomplete reduction can be due to several factors: insufficient reducing agent, deactivated catalyst (in the case of hydrogenation), or suboptimal reaction conditions (temperature, pressure, or agitation).[5][6] For catalytic hydrogenations, catalyst poisoning by sulfur or other functional groups can also be an issue.

Q4: During the nitration step, my reaction is very exothermic and the yield is inconsistent. How can I control this better?

A4: Nitration reactions using mixed acids (sulfuric and nitric acid) are highly exothermic.[5] Poor temperature control can lead to the formation of over-nitrated byproducts or decomposition of the starting material, resulting in lower yields and a more complex impurity profile.[7]

Troubleshooting Guide: The Reduction Step

The reduction of 2,6-dichloro-3-nitropyridin-4-amine is the most critical step for ensuring high purity. The choice of reducing agent is paramount.

Problem 1: Hydrodechlorination

This is the most frequently encountered issue, leading to the formation of 2-chloropyridine-3,4-diamine and pyridine-3,4-diamine.

Catalytic hydrogenation, especially with Pd/C, is highly efficient at reducing nitro groups but can also readily cleave carbon-halogen bonds. The acidic environment, sometimes created by the reaction itself, can enhance the rate of dehalogenation.[1]

start Dechlorination Observed method Using Catalytic Hydrogenation (e.g., Pd/C)? start->method sncl2 Switch to a milder reducing agent: - Tin(II) Chloride (SnCl2) in HCl/Ethanol - Iron powder in Acetic Acid method->sncl2 Yes check_ph Control Reaction pH method->check_ph No (or must use Hydrogenation) end Minimized Dechlorination sncl2->end Optimized basic Basic conditions can suppress dehalogenation. Add a non-nucleophilic base like Na2CO3 or use a buffered system. check_ph->basic Basic Conditions acidic Acid can promote dehalogenation. Ensure reaction medium does not become overly acidic. check_ph->acidic Acidic Conditions basic->end Optimized acidic->end Optimized

Caption: Workflow for troubleshooting hydrodechlorination.

Reducing Agent/MethodTypical ConditionsProsConsDehalogenation Risk
Catalytic Hydrogenation (H₂/Pd/C) H₂ (balloon or Parr), Pd/C (5-10 mol%), RT, various solvents (MeOH, EtOH, EtOAc)[5]High efficiency, clean workup (catalyst filtration)High risk of dehalogenation , pyrophoric catalyst, requires specialized equipmentHigh
Tin(II) Chloride (SnCl₂) dihydrate SnCl₂·2H₂O (4-5 eq.), HCl, Ethanol, Reflux[8][9]Excellent chemoselectivity , low dehalogenation risk, inexpensiveStoichiometric tin waste, potentially cumbersome workup to remove tin saltsLow
Iron (Fe) Powder Fe powder, Acetic Acid or NH₄Cl, RefluxInexpensive, environmentally benign metal, good for large scaleRequires acidic conditions, large amount of iron sludge in workupLow to Moderate
Problem 2: Formation of Colored Impurities (Azo/Azoxy Compounds)

The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Under certain conditions, these intermediates can undergo a condensation reaction to form dimeric azo (-N=N-) or azoxy (-N=N⁺-O⁻) species, which are often highly colored.[2][10]

  • Ensure Complete Reduction: Use a sufficient excess of the reducing agent and allow for adequate reaction time to ensure all intermediates are fully reduced to the diamine.

  • Maintain Acidic Conditions: The condensation reaction is often favored under basic or neutral conditions. Using a reducing agent in an acidic medium (like SnCl₂/HCl or Fe/AcOH) helps to protonate the intermediates, preventing their condensation.

  • Purification: If colored impurities persist, they can often be removed by recrystallization or by treating a solution of the crude product with activated carbon followed by filtration. Reversed-phase chromatography can also be effective at separating these more non-polar, colored byproducts.[11]

Problem 3: Incomplete Reduction

This issue arises from insufficient reducing power or deactivation of the catalyst.[5][6]

  • For SnCl₂ or Fe reductions:

    • Ensure the correct stoichiometry of the reducing agent is used (typically 4-5 equivalents for SnCl₂).

    • Confirm the quality of the metal/salt; old reagents may be oxidized.

    • Increase reaction time or temperature as needed, while monitoring by TLC or HPLC.

  • For Catalytic Hydrogenation:

    • Use a fresh batch of catalyst. Old or improperly stored Pd/C can lose activity.

    • Increase catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Increase hydrogen pressure (if using a Parr apparatus).

    • Ensure vigorous stirring to overcome mass transfer limitations in the three-phase system (gas, liquid, solid).[5]

Troubleshooting Guide: The Nitration Step

While the reduction step is often more problematic, proper control of the nitration of 4-amino-2,6-dichloropyridine is crucial for a good overall yield and a clean starting material for the subsequent reduction.

Problem: Over-reaction and Poor Yield

The use of strong nitrating agents like a mixture of concentrated sulfuric and nitric acid is highly exothermic. If the temperature is not carefully controlled, it can lead to thermal decomposition and the formation of undesired byproducts.[5][7]

  • Temperature Control: Maintain a low temperature (e.g., 0-10°C) during the addition of the nitrating mixture. Use an ice bath or a cryocooler to dissipate the heat generated.

  • Slow Addition: Add the nitrating agent (or the pyridine substrate) slowly and portion-wise to the reaction mixture to prevent a rapid temperature spike.

  • Adequate Stirring: Ensure the reaction mixture is well-stirred to promote even heat distribution.

Experimental Protocols

Protocol 1: Optimized Reduction using Tin(II) Chloride (Minimizes Dehalogenation)

This protocol is recommended for achieving high purity and avoiding dehalogenation.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2,6-dichloro-3-nitropyridin-4-amine (1 equivalent) in ethanol.

  • Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) portion-wise. A mild exotherm may be observed.

  • Reaction: Add concentrated hydrochloric acid and heat the reaction mixture to reflux (approximately 80°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3-6 hours).[8]

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • Carefully add a saturated solution of sodium bicarbonate or a 2M NaOH solution to the residue until the pH is basic (pH > 8). This will precipitate tin salts.

    • Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol 2: Analytical HPLC Method for Purity Assessment

This method can be used to monitor the reaction and assess the purity of the final product, separating the desired diamine from the starting nitro compound and the dechlorinated impurity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10][12]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: The more polar diamine product will elute earlier than the less polar nitro starting material. The dechlorinated impurity will have a slightly different retention time from the main product.

Safety Information

  • Nitration: The use of concentrated nitric and sulfuric acids is extremely hazardous. These are highly corrosive and strong oxidizing agents. The reaction is highly exothermic and can lead to runaway reactions if not properly controlled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[6][13][14]

  • Reduction:

    • Catalytic Hydrogenation: Pd/C can be pyrophoric, especially after filtration. Do not allow the catalyst to dry in the air. Handle hydrogen gas with extreme care as it is highly flammable.

    • Tin(II) Chloride: While less hazardous than hydrogenation, tin compounds have associated toxicity. Avoid inhalation of dust and contact with skin.

  • Halogenated Pyridines: Dichloropyridine derivatives are toxic and should be handled with care. Avoid inhalation and skin contact.[15]

References

Technical Support Center: Troubleshooting Low Yields in the Amination of Dichloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the amination of dichloropyridines. The following content is structured in a question-and-answer format to directly address common issues and provide actionable, field-proven solutions.

Section 1: Palladium-Catalyzed Amination (Buchwald-Hartwig)

The Buchwald-Hartwig amination has become a cornerstone for forming C-N bonds, but its application to less reactive heteroaryl chlorides like dichloropyridines can be challenging.[1][2]

Question 1: My Buchwald-Hartwig reaction with a dichloropyridine is showing low to no conversion. What are the primary causes and initial troubleshooting steps?

Answer:

Low or no conversion when aminating dichloropyridines is a frequent challenge, primarily because the oxidative addition of the C-Cl bond to the Palladium(0) complex is often the rate-limiting step.[1] Aryl chlorides are inherently less reactive than their bromide or iodide counterparts.[3]

Here are the most critical factors to investigate first:

  • Catalyst System (Palladium Precursor & Ligand): This is the most crucial element. The combination of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand dictates the catalyst's activity. For electron-deficient and sterically hindered substrates like dichloropyridines, bulky, electron-rich phosphine ligands are essential. These ligands promote the crucial oxidative addition step and accelerate the final reductive elimination to release your product.[1][4]

    • Recommended Ligands: Consider ligands from the Buchwald (e.g., SPhos, RuPhos, XPhos) or Hartwig (e.g., Josiphos-type) series.[1][5][6] For primary amines, ligands like BrettPhos have shown excellent results.[7]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox and properly degassing your solvents.[1][8]

  • Solvent Choice & Purity: Anhydrous, aprotic polar solvents are standard. Toluene, 1,4-dioxane, and THF are commonly used.[1][9] Ensure the solvent is rigorously dried, as water can lead to hydrolysis of the chloro-substituent and catalyst deactivation.[9]

  • Base Selection & Purity: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1] However, ensure it is of high purity and anhydrous, as trace hydroxide can promote side reactions.[1] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, but this often necessitates a more active catalyst system and higher reaction temperatures.[1]

Question 2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) as a major side product. How can I minimize this?

Answer:

Hydrodehalogenation is a common side reaction where the dichloropyridine is reduced instead of aminated.[1] This typically occurs when the reductive elimination step to form the C-N bond is slow, allowing competing pathways to take over.[1]

Here are strategies to suppress this unwanted side reaction:

  • Ligand Optimization: The ligand choice is paramount. Bulky, electron-rich ligands that accelerate reductive elimination are your best defense against hydrodehalogenation. Ligands like RuPhos and Josiphos-type ligands are specifically designed to favor C-N bond formation.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the desired coupling pathway.[1]

  • Rigorous Anhydrous Conditions: As mentioned before, ensure all reagents (amine, solvent, base) are scrupulously dry. Water can be a proton source for the hydrodehalogenation pathway.[9]

Question 3: How can I achieve regioselective mono-amination on a dichloropyridine, for example, 2,4-dichloropyridine?

Answer:

Achieving regioselectivity is a significant challenge but can be controlled by leveraging both electronic effects and catalyst/ligand choice.

  • Inherent Reactivity: Generally, the chlorine atom at the 2-position of the pyridine ring is more activated towards both nucleophilic attack and oxidative addition due to its proximity to the ring nitrogen.[1][10]

  • Ligand-Controlled Selectivity:

    • For C2-Selectivity: A highly regioselective Buchwald-Hartwig amination at the C-2 position of 2,4-dichloropyridine has been achieved using specific catalyst systems.[10][11] This provides a robust method for accessing 4-chloro-N-pyridin-2-amines.

    • For C4-Selectivity: To override the inherent preference for the C2 position, a very sterically hindered N-heterocyclic carbene (NHC) ligand (such as IPr or SIPr) can be employed to promote high selectivity for the C4 position.[12][13]

  • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can sometimes favor substitution at the more reactive C2 position, while more forcing conditions might lead to a mixture of products or diamination.[14]

The following diagram illustrates a decision-making workflow for troubleshooting low yields in Palladium-catalyzed aminations.

G cluster_start cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check cluster_side_reactions Side Reaction Analysis cluster_success start Low Yield or No Reaction catalyst_check Is the Pd Precursor/Ligand Combination Optimal? start->catalyst_check ligand_choice Use Bulky, Electron-Rich Ligands (e.g., SPhos, RuPhos, Josiphos, BrettPhos) catalyst_check->ligand_choice No inert_check Is the Atmosphere Strictly Inert? catalyst_check->inert_check Yes ligand_choice->inert_check inert_solution Use Schlenk Line or Glovebox; Degas Solvents Thoroughly inert_check->inert_solution No solvent_base_check Are Solvent and Base Anhydrous and Pure? inert_check->solvent_base_check Yes inert_solution->solvent_base_check solvent_base_solution Use High-Purity, Dry Reagents (e.g., Anhydrous NaOtBu) solvent_base_check->solvent_base_solution No side_reaction_check Is Hydrodehalogenation Observed? solvent_base_check->side_reaction_check Yes solvent_base_solution->side_reaction_check side_reaction_solution Optimize Ligand to Accelerate Reductive Elimination; Use Slight Excess of Amine side_reaction_check->side_reaction_solution Yes success Improved Yield side_reaction_check->success No side_reaction_solution->success

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

For highly activated dichloropyridines, a transition-metal-free SNAr pathway can be a viable and more economical alternative to palladium catalysis.[15]

Question 4: When should I consider an SNAr reaction instead of a Buchwald-Hartwig amination for my dichloropyridine?

Answer:

The feasibility of an SNAr reaction is highly dependent on the electronic properties of the dichloropyridine substrate.

  • Favorable Substrates: Dichloropyridines with additional electron-withdrawing groups (e.g., a nitro group, as in 2,4-dichloro-5-nitropyridine) are excellent candidates for SNAr.[16] The electron-withdrawing group stabilizes the negative charge in the Meisenheimer complex intermediate, thus lowering the activation energy of the reaction. Pyrimidine-based substrates, like 2,4-dichloropyrimidine, are also significantly more reactive towards SNAr than their pyridine counterparts due to the presence of the second ring nitrogen.[15]

  • Unfavorable Substrates: Dichloropyridines without strong electron-withdrawing groups, such as 3,5-dichloropyridine, are generally unreactive towards SNAr.[13] The chlorine atoms are in positions that are not electronically activated by the pyridine nitrogen.[13] For these substrates, a palladium-catalyzed approach is almost always necessary.

Question 5: My SNAr reaction on an activated dichloropyrimidine is giving low yields. What are the common pitfalls?

Answer:

Even with activated substrates, SNAr reactions can fail if not properly optimized.

  • Insufficient Temperature: SNAr reactions, particularly with less reactive amines, often require elevated temperatures to proceed at a reasonable rate. Temperatures of 140 °C or higher in a high-boiling aprotic polar solvent like DMF may be necessary.[9]

  • Incorrect Base: While strong bases like NaOtBu are used in Pd-catalyzed reactions, SNAr often proceeds well with milder inorganic bases like K₂CO₃ or Cs₂CO₃.[9] The base's primary role is to neutralize the HCl generated during the reaction.

  • Solvent Effects: The choice of solvent is critical. Aprotic polar solvents (e.g., DMF, DMSO, NMP) are ideal as they can solvate the cation of the base and do not interfere with the nucleophilic attack of the amine. Using alcohol-based solvents can lead to competitive substitution by the corresponding alkoxide, forming unwanted alkoxy-substituted side products.[9]

  • Regioselectivity Issues: In asymmetrically substituted dichloropyrimidines (e.g., 5-substituted-2,4-dichloropyrimidines), the regioselectivity of the SNAr reaction can be an issue. Typically, substitution is favored at the C4 position.[17] However, unconventional C2 selectivity can sometimes be achieved under specific conditions, for instance, by using tertiary amine nucleophiles.[17][18]

The following table summarizes key parameter differences between the two main amination strategies.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Catalyst Required: Palladium precursor and a phosphine ligand.[2]Not Required: Transition-metal-free.[15]
Substrate Scope Broad; effective for both electron-rich and electron-poor dichloropyridines.[6]Primarily for dichloropyridines activated by electron-withdrawing groups.[15][16]
Base Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS).[1][9]Weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃).[9]
Temperature Typically 80-120 °C.[9]Often requires higher temperatures (>120 °C), especially for less activated systems.[9]
Key Challenge Catalyst deactivation, hydrodehalogenation, and cost.[1][3]Limited substrate scope, regioselectivity control, and potentially harsh conditions.[13][17]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination

This protocol is a starting point and should be optimized for each specific substrate combination.

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the dichloropyridine (1.0 equiv) and a magnetic stir bar.

  • Evacuation and Backfilling: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[8]

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.5 M). Finally, add the amine (1.1-1.2 equiv) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[19]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench by the slow addition of water or saturated aqueous ammonium chloride.[19]

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[9]

Protocol 2: General Procedure for SNAr Amination

This protocol is intended for activated dichloropyridine or dichloropyrimidine substrates.

  • Setup: To a sealable reaction vial equipped with a magnetic stir bar, add the activated dichloropyridine/pyrimidine (1.0 equiv), the amine (1.0-1.2 equiv), and anhydrous potassium carbonate (2.0-4.0 equiv).[9]

  • Solvent Addition: Add an anhydrous, polar aprotic solvent (e.g., DMF or DMSO).

  • Reaction: Seal the vial tightly and heat the reaction mixture in a preheated oil bath or heating block to the required temperature (e.g., 140 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[9]

The diagram below illustrates the general mechanistic pathways for both amination types.

G cluster_buchwald Buchwald-Hartwig Cycle cluster_snar SNAr Pathway pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Pd(II)-Cl)L₂ pd0->oa Ar-Cl amine_coord Amine Coordination & Deprotonation oa->amine_coord HNR₂ Base re Reductive Elimination amine_coord->re re->pd0 Yields Product product_b Ar-NR₂ re->product_b arcl Activated Ar-Cl meisenheimer Meisenheimer Complex [Ar(Cl)(NR₂)]⁻ arcl->meisenheimer + HNR₂ product_s Ar-NR₂ meisenheimer->product_s - Cl⁻

Caption: Comparison of Buchwald-Hartwig and SNAr amination mechanisms.

References

Preventing tar formation in dichloropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dichloropyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on the persistent challenge of tar formation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Tar Formation

Tar formation is a common and frustrating issue in chlorination reactions, leading to reduced yields, difficult purification, and potential equipment fouling. This section provides a systematic approach to diagnosing and solving this problem.

Issue: Significant Tar or Char Formation in the Reactor

Symptoms:

  • The appearance of a dark, viscous, or solid material in the reaction vessel.

  • Significantly lower than expected yield of the desired dichloropyridine isomer.

  • Complex purification, with difficulties in isolating the product from a black, sticky residue.

  • Pressure buildup in the reactor due to the formation of gaseous byproducts.

Possible Causes and Recommended Solutions:

Possible CauseRecommended Solution & Scientific Rationale
Excessive Reaction Temperature Solution: Precisely control and optimize the reaction temperature. For liquid-phase chlorination of 2-chloropyridine, maintain a temperature between 160°C and 250°C.[1][2] For photochemical methods, lower temperatures of 160°C to 190°C can be effective.[1][3] Rationale: High temperatures can initiate thermal decomposition and unwanted condensation reactions between pyridine rings, leading to the formation of high-molecular-weight, tarry substances.[4][5] Maintaining the temperature below the decomposition threshold of the reactants and products is critical.
Impure Starting Materials Solution: Use highly purified starting materials. Specifically, if you are synthesizing 2,6-dichloropyridine from 2-chloropyridine, ensure the starting material is free of residual pyridine.[1][2] Rationale: Impurities can act as catalysts or initiators for polymerization and other side reactions. Pyridine, being more reactive under certain chlorination conditions, can readily lead to complex, undesirable byproducts that constitute tar.[2]
Unwanted Catalytic Activity Solution: When synthesizing 2,6-dichloropyridine from 2-chloropyridine, perform the reaction in the absence of a catalyst.[1][2] Rationale: While catalysts can be necessary for certain transformations, they can also promote the formation of undesired isomers and over-chlorinated products.[1] In the catalyst-free liquid-phase chlorination of 2-chloropyridine at temperatures above 160°C, high selectivity for 2,6-dichloropyridine can be achieved, minimizing side reactions that contribute to tar.[2]
Inefficient Mixing & Localized Hot Spots Solution: Ensure uniform and vigorous mixing throughout the reaction. In gas-phase reactions, ensure homogenous mixing of vaporized reactants and any diluents.[4] Rationale: Inefficient mixing can create localized areas of high temperature ("hot spots") or high reactant concentration. These zones can accelerate decomposition and side reactions, leading to tar formation even if the bulk temperature appears to be within the optimal range.[4]
Excessive Chlorination Solution: Carefully control the stoichiometry of the chlorine gas feed. The amount of chlorine can be regulated by monitoring its concentration in the exhaust gas.[1] Rationale: The introduction of too much chlorine, especially at elevated temperatures, can lead to the formation of higher chlorinated pyridines (trichloro-, tetrachloro-, etc.). These species can be less stable and more prone to decomposition and polymerization, contributing to the tarry residue.[1]
Troubleshooting Logic Diagram

This diagram outlines a decision-making workflow for addressing tar formation.

G start Tar Formation Observed check_temp Is Temperature within Optimal Range? (e.g., 160-250°C for liquid phase) start->check_temp check_purity Are Starting Materials Verified as High Purity? check_temp->check_purity Yes adjust_temp Action: Reduce & Stabilize Temperature. Consider Photochemical Method. check_temp->adjust_temp No check_catalyst Is a Catalyst Being Used (for 2-CP to 2,6-DCP)? check_purity->check_catalyst Yes purify_sm Action: Purify Starting Materials (e.g., Distillation) Before Reaction. check_purity->purify_sm No check_mixing Is Mixing/Agitation Vigorous and Uniform? check_catalyst->check_mixing No remove_catalyst Action: Run Reaction in the Absence of a Catalyst. check_catalyst->remove_catalyst Yes improve_mixing Action: Increase Stirring Rate. Check Baffle/Impeller Design. check_mixing->improve_mixing No end_node Problem Resolved: Monitor Yield & Purity check_mixing->end_node Yes adjust_temp->end_node purify_sm->end_node remove_catalyst->end_node improve_mixing->end_node G cluster_0 Desired Pathway (Optimized Conditions) cluster_1 Tar Formation Pathway (Sub-optimal Conditions) A 2-Chloropyridine B + Cl2 (160-250°C, No Catalyst) A->B C 2,6-Dichloropyridine (High Yield) B->C D 2-Chloropyridine + Impurities E + Cl2 (>250°C or Hot Spots) D->E F Decomposition & Condensation Products (Tar) E->F

References

Controlling regioselectivity in reactions of "2,6-Dichloropyridine-3,4-diamine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dichloropyridine-3,4-diamine (CAS 101079-63-4). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we address the critical challenge of controlling regioselectivity in its various chemical transformations. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Understanding the Core Reactivity

This compound is a nuanced substrate. Its reactivity is governed by a delicate interplay of electronic and steric effects from four key substituents on the pyridine ring. Understanding these influences is the first step to mastering its regioselective functionalization.

  • Pyridine Nitrogen: As in all pyridines, the nitrogen atom is electron-withdrawing, activating the C2, C4, and C6 positions towards nucleophilic attack.

  • Chlorine Atoms (C2, C6): These are strong inductive electron-withdrawing groups and good leaving groups in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Their symmetric placement means they are electronically equivalent, making selective mono-functionalization a primary challenge.

  • Amine Groups (C3, C4): These are electron-donating groups by resonance. The C4-amino group is para to the ring nitrogen, while the C3-amino group is meta. This subtle electronic difference, combined with the influence of the adjacent chloro- and amino-substituents, results in non-equivalent nucleophilicity, which is the key to controlling reactions at these sites. The C4-amino group is generally considered more nucleophilic due to resonance stabilization of the intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific, common issues encountered during experiments in a question-and-answer format.

Category 1: Annulation & Cyclization Reactions (e.g., Imidazole or Triazole Formation)

Question 1: I'm attempting to synthesize a pyridotriazole via diazotization of one amino group followed by intramolecular cyclization, but I'm getting a mixture of two regioisomers. How can I selectively form the desired isomer?

Answer: This is a classic regioselectivity challenge rooted in the differential reactivity of the C3- and C4-amino groups. The goal is to promote the reaction of one amine over the other.

Causality: The C4-amino group is generally more basic and nucleophilic than the C3-amino group. This is because it is para to the electron-withdrawing pyridine nitrogen, which can better stabilize the positive charge that develops during electrophilic attack (like diazotization). The C3-amino group, being meta to the ring nitrogen and ortho to a chlorine atom, is sterically more hindered and electronically less activated.

Solutions & Optimization:

  • pH Control: Carefully controlling the pH during the diazotization step is critical. In strongly acidic conditions (e.g., concentrated H₂SO₄ or HCl), both amines may be protonated, deactivating them. By using moderately acidic conditions (e.g., acetic acid), you can exploit the pKa difference between the two amines. The more basic C4-amine will be preferentially protonated and thus "protected," allowing the C3-amine to react with the nitrous acid.

  • Temperature Control: Diazotization is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent side reactions and decomposition of the diazonium salt. This also helps to slow down the reaction, often increasing selectivity.

  • Solvent Choice: The choice of solvent can influence which amine is more available for reaction. Protic solvents may preferentially solvate one amine over the other through hydrogen bonding, modulating its reactivity. A screening of solvents (e.g., acetic acid, propionic acid, dilute HCl) is recommended.

Workflow for Optimizing Triazole Formation

start Start: Mixture of Triazole Regioisomers ph_control Step 1: Modulate Acidity Screen Acetic Acid, Propionic Acid, Dilute HCl start->ph_control temp_control Step 2: Optimize Temperature Maintain strictly at 0-5 °C ph_control->temp_control analysis Step 3: Analyze Isomer Ratio Use ¹H NMR or LC-MS temp_control->analysis decision Is desired isomer >95%? analysis->decision success Success: Proceed with Optimized Protocol decision->success Yes troubleshoot Troubleshoot: Consider Bulky Reagents (e.g., isoamyl nitrite) to exploit steric hindrance at C3 decision->troubleshoot No troubleshoot->ph_control Re-optimize start Start: Low SₙAr Yield/Selectivity check_base Is your amine nucleophile fully deprotonated? start->check_base use_strong_base Action: Use a stronger base (NaH, KHMDS) check_base->use_strong_base No check_solvent Is your solvent polar aprotic? check_base->check_solvent Yes use_strong_base->check_solvent use_polar_aprotic Action: Switch to DMSO or NMP check_solvent->use_polar_aprotic No check_temp Have you tried elevated temperatures? check_solvent->check_temp Yes use_polar_aprotic->check_temp use_heat Action: Increase temperature (80-150 °C) or use microwave check_temp->use_heat No consider_cu Still low yield? Consider Copper Catalysis (Ullmann Reaction) check_temp->consider_cu Yes end_node Optimized Protocol use_heat->end_node consider_cu->end_node

Technical Support Center: LC-MS Monitoring of 2,6-Dichloropyridine-3,4-diamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS monitoring of 2,6-Dichloropyridine-3,4-diamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the robust and reliable analysis of this key chemical intermediate.

Introduction

This compound is a critical building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Accurate monitoring of its synthesis by Liquid Chromatography-Mass Spectrometry (LC-MS) is paramount for reaction optimization, yield determination, and impurity profiling. This guide offers practical, field-proven insights to navigate the common challenges encountered during the LC-MS analysis of this and structurally related molecules.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when developing an LC-MS method for monitoring the synthesis of this compound.

Q1: What are the key mass spectrometry parameters to consider for this compound?

A1: The molecular formula for this compound is C₅H₅Cl₂N₃, with a monoisotopic mass of approximately 176.986 Da.[2] When setting up your mass spectrometer, consider the following:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally recommended due to the presence of basic amine groups that are readily protonated.

  • Precursor Ion [M+H]⁺: The expected protonated molecule will have an m/z of approximately 177.993.

  • Isotopic Pattern: A crucial characteristic for confirmation is the isotopic pattern resulting from the two chlorine atoms. Naturally occurring chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a rough 3:1 ratio.[3] For a molecule containing two chlorine atoms, you should observe a characteristic cluster of peaks for the molecular ion at [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ with approximate relative intensities of 9:6:1.[3] This isotopic signature is a strong confirmation of the presence of two chlorine atoms.

Q2: What type of LC column and mobile phase is suitable for this analysis?

A2: For the separation of polar, basic compounds like aromatic amines, a reversed-phase C18 column is a good starting point.[4][5] However, peak tailing can be a common issue due to the interaction of the basic amine groups with residual silanols on the silica-based stationary phase.[6] To mitigate this:

  • Column Choice: Consider using a C18 column with end-capping or a hybrid particle technology column to minimize silanol interactions. For faster analysis, columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can be employed.[5]

  • Mobile Phase: A mobile phase consisting of acetonitrile or methanol and water is standard. To improve peak shape and ensure consistent ionization, it is crucial to use an additive. A low concentration of formic acid (e.g., 0.1%) in the mobile phase will help to protonate the analyte and saturate the silanol groups, leading to better peak symmetry.[7]

Q3: How can I handle potential in-source fragmentation or adduct formation?

A3: In-source fragmentation can occur with labile molecules, while adduct formation (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺) can complicate data interpretation. To minimize these effects:

  • Optimize MS Source Conditions: Carefully optimize the capillary voltage, source temperature, and cone/fragmentor voltage. Start with gentle conditions (lower voltages and temperatures) and gradually increase them to find the optimal balance between signal intensity and minimizing unwanted fragmentation.

  • Use High-Purity Solvents and Additives: Ensure you are using LC-MS grade solvents and additives to avoid contamination that can lead to adduct formation.[7][8]

Q4: Are there any known stability issues with this compound during analysis?

  • Fresh Sample Preparation: Prepare your samples fresh and analyze them promptly.

  • Control Sample Temperature: Use a cooled autosampler (e.g., 4 °C) to minimize degradation of samples waiting for injection.

  • Evaluate Stability: If you suspect instability, perform a stability study by re-injecting the same sample over a period of time to monitor for any degradation products.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the LC-MS monitoring of this compound synthesis.

Problem Potential Causes Solutions
No or Low Signal Intensity 1. Incorrect MS parameters (ionization mode, m/z range).2. Analyte instability.3. Poor ionization efficiency.4. Contamination of the ion source.[8]1. Verify ESI positive mode is selected and the scan range includes the target m/z.2. Prepare fresh samples and use a cooled autosampler.3. Optimize source parameters; ensure mobile phase pH is appropriate for protonation.4. Clean the ion source according to the manufacturer's recommendations.
Poor Peak Shape (Tailing) 1. Secondary interactions with the stationary phase.[6]2. Column overload.3. Inappropriate injection solvent.1. Use a mobile phase with a low concentration of formic acid (0.1%). Consider a column with end-capping or a different stationary phase.2. Dilute the sample and re-inject.3. Ensure the injection solvent is weaker than or matches the initial mobile phase composition.
Retention Time Shifts 1. Changes in mobile phase composition.2. Column degradation or contamination.3. Fluctuations in column temperature or flow rate.[8]1. Prepare fresh mobile phase daily.2. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.3. Ensure the column oven is at a stable temperature and the LC pump is functioning correctly.
High Background Noise 1. Contaminated solvents or reagents.[8]2. Column bleed.3. Contaminated LC-MS system.1. Use high-purity, LC-MS grade solvents and additives.2. Flush the column or replace it if it is old.3. Perform a system bake-out or cleaning as recommended by the instrument manufacturer.
Isotopic Pattern Mismatch 1. Co-eluting interference.2. Incorrect mass calibration.3. Insufficient MS resolution.1. Improve chromatographic separation by modifying the gradient or trying a different column.2. Calibrate the mass spectrometer according to the manufacturer's protocol.3. Ensure the mass spectrometer is operating at a resolution sufficient to resolve the isotopic peaks.

Experimental Protocols

Sample Preparation for Reaction Monitoring
  • Quenching: At desired time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Dilution: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a 50:50 mixture of acetonitrile and water containing an internal standard.

  • Filtration/Centrifugation: Filter the diluted sample through a 0.22 µm syringe filter or centrifuge to remove any particulate matter before injection.[6]

Recommended LC-MS Method Parameters
Parameter Recommendation
LC System HPLC or UHPLC system
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
MS System Quadrupole or Time-of-Flight Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Scan Mode Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Note: These are starting parameters and should be optimized for your specific instrumentation and application.

Visualizations

LC-MS Workflow for Synthesis Monitoring

LC-MS Workflow cluster_0 Reaction cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Analysis Reaction Synthesis Reaction Quench Quench Aliquot Reaction->Quench Sampling Dilute Dilute & Add IS Quench->Dilute Filter Filter/Centrifuge Dilute->Filter Inject Inject into LC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Reactants/Products Integrate->Quantify Report Generate Report Quantify->Report Troubleshooting Logic action action result result start Problem Observed? no_signal No/Low Signal? start->no_signal bad_peak Poor Peak Shape? start->bad_peak rt_shift Retention Time Shift? start->rt_shift check_ms Check MS Settings (Mode, m/z) no_signal->check_ms Yes adjust_mp Adjust Mobile Phase (Add Formic Acid) bad_peak->adjust_mp Yes check_lc Check LC System (Pump, Oven) rt_shift->check_lc Yes check_sample Prepare Fresh Sample check_ms->check_sample clean_source Clean Ion Source check_sample->clean_source resolved Problem Resolved clean_source->resolved dilute_sample Dilute Sample adjust_mp->dilute_sample dilute_sample->resolved new_mp Prepare Fresh Mobile Phase check_lc->new_mp new_mp->resolved

References

Technical Support Center: Purification of 2,6-Dichloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,6-Dichloropyridine-3,4-diamine (CAS No. 101079-63-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this critical chemical intermediate.[1][2] Our goal is to equip you with the knowledge to overcome common challenges and ensure the highest purity of your material for successful downstream applications.

Understanding the Chemistry of Purification

This compound is a substituted pyridine with two chlorine atoms and two adjacent amino groups.[3] This unique structure provides multiple reactive sites, making it a valuable building block in the synthesis of pharmaceuticals and fine chemicals.[2] The purification of this compound is crucial as impurities can significantly impact the outcome of subsequent reactions.

The primary synthesis route involves the reduction of 4-amino-2,6-dichloro-3-nitropyridine.[4] This process can introduce several potential impurities that need to be addressed during purification.

Common Impurities to Consider:
  • Unreacted Starting Material: Residual 4-amino-2,6-dichloro-3-nitropyridine.

  • Partially Reduced Intermediates: Such as nitroso or hydroxylamine derivatives.

  • Solvent Residues: From the reaction or initial work-up.

  • Side-Reaction Byproducts: Depending on the reducing agent and reaction conditions.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, especially if exposed to air and light over extended periods.

FAQs: Quick Solutions to Common Problems

Q1: My crude this compound is a dark, oily solid. What is the best first step for purification?

A1: A dark, oily appearance often suggests the presence of colored impurities and potentially some residual solvent. A good first step is to perform a simple extraction. Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. This will help remove acidic impurities and some polar contaminants. After drying the organic layer and removing the solvent, you can proceed with more rigorous purification methods like recrystallization or column chromatography.

Q2: I'm struggling to get my this compound to crystallize. What can I do?

A2: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the use of an inappropriate solvent system. First, ensure your crude material is as clean as possible through an initial work-up. If it still fails to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding with a previously obtained pure crystal can also be effective. If these methods fail, a systematic solvent screening for recrystallization is recommended.

Q3: What is a good starting point for a column chromatography eluent system?

A3: For aromatic amines like this compound, a good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate in hexanes and gradually increasing the polarity, is often effective. For more polar impurities, adding a small percentage of methanol to the ethyl acetate can be beneficial.

Q4: How should I store the purified this compound?

A4: To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light and air. Storing under an inert atmosphere (nitrogen or argon) at a cool temperature (2-8°C) is ideal to maintain its purity over time.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated.Action: Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent to reduce saturation, and allow for slower cooling. Rationale: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point. By reducing the concentration and cooling rate, you allow the molecules more time to orient themselves into a crystal lattice rather than aggregating as an amorphous oil.[5]
Poor Crystal Yield Too much solvent was used, or the cooling was not sufficient.Action: Concentrate the mother liquor by carefully evaporating some of the solvent and re-cooling. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time. Rationale: The yield is dependent on the difference in solubility at high and low temperatures. Using the minimum amount of hot solvent to dissolve the compound maximizes the amount that will precipitate upon cooling.[5]
Colored Impurities in Crystals The impurities have similar solubility profiles to the product, or they are trapped within the crystal lattice.Action: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. If this is not effective, a second recrystallization may be necessary, or purification by column chromatography should be considered. Rationale: Activated charcoal has a high surface area and can adsorb large, colored organic molecules. However, if the impurity is structurally very similar to the product, it may co-crystallize, requiring a more selective purification method like chromatography.
No Crystal Formation The solution is not supersaturated, or there are no nucleation sites.Action: 1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inner surface of the flask with a glass rod. 3. Add a seed crystal of the pure compound. Rationale: Crystallization requires a supersaturated solution and a nucleation event to begin. Concentrating the solution creates the necessary supersaturation. Scratching provides microscopic imperfections on the glass surface that can act as nucleation sites, while a seed crystal provides a template for crystal growth.[5]
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Poor Separation (Overlapping Peaks) The eluent system is too polar or not polar enough.Action: Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. A gradient elution from a less polar to a more polar solvent system often provides better separation. Rationale: The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (eluent). If the eluent is too polar, all compounds will travel quickly with the solvent front, resulting in poor separation. If it's not polar enough, the compounds will remain strongly adsorbed to the silica.
Product Tailing on the Column The compound is interacting too strongly with the acidic silica gel.Action: Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent system. Rationale: The amino groups in this compound are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing. Triethylamine is a stronger base that will preferentially interact with the acidic sites, allowing the product to elute more symmetrically.
Low Recovery of the Product The product is irreversibly adsorbed to the silica gel, or the column was not fully eluted.Action: Ensure the column is flushed with a sufficiently polar solvent at the end of the separation to elute all compounds. If irreversible adsorption is suspected, consider using a different stationary phase, such as alumina. Rationale: Some highly polar compounds can bind very strongly to silica gel. A final flush with a highly polar solvent (e.g., 10% methanol in ethyl acetate) can help recover strongly retained compounds.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general method for recrystallization. The choice of solvent is critical and may require some preliminary screening.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexanes) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) and add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.

  • Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by HPLC

This is a general method; optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Program: Start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or as determined by a UV scan of the pure compound.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified product in the initial mobile phase composition.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product (Oily Solid) Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude->Workup Initial Cleanup Recrystallization Recrystallization Workup->Recrystallization Primary Method Column Column Chromatography Workup->Column Alternative/Further Purification Analysis Purity Analysis (HPLC, NMR, LC-MS) Recrystallization->Analysis Column->Analysis Pure Pure Product (>98%) Analysis->Pure Pass Fail Purity < 98% Analysis->Fail Fail Fail->Recrystallization Re-purify Fail->Column Re-purify

Caption: General purification workflow for this compound.

Troubleshooting Logic for Crystallization

CrystallizationTroubleshooting Start Attempt Crystallization OilingOut Product Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No Reheat Reheat, Add More 'Good' Solvent, Cool Slowly OilingOut->Reheat Yes PoorYield Low Yield? NoCrystals->PoorYield No Concentrate Concentrate Solution NoCrystals->Concentrate Yes Success Successful Crystallization PoorYield->Success No PoorYield->Concentrate Yes Reheat->Start Scratch Scratch Flask Concentrate->Scratch Seed Add Seed Crystal Scratch->Seed Seed->Start CheckCooling Ensure Adequate Cooling

Caption: Decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Improving Selectivity in Reactions of 2,6-Dichloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dichloropyridine-3,4-diamine is a pivotal intermediate in contemporary organic synthesis, particularly valued in the pharmaceutical and fine chemical industries for its role as a versatile building block.[1] Its structure, featuring both a reactive ortho-diamine moiety and two nucleophilically substitutable chlorine atoms, allows for the construction of complex heterocyclic scaffolds. However, this multi-functional reactivity presents significant challenges in controlling chemoselectivity and regioselectivity.

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to address common issues encountered during the chemical modification of this substrate. Our goal is to empower you to navigate these complexities and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
FAQ 1: What are the primary reactive sites on this compound and how do they influence its reactivity?

Answer: The molecule possesses two distinct types of reactive centers, and understanding their electronic properties is crucial for predicting and controlling reaction outcomes.

  • The 3,4-Diamine Moiety: These adjacent amino groups are nucleophilic and are the primary site for cyclization reactions. This functionality is analogous to o-phenylenediamine and is most commonly used to form a fused imidazole ring, yielding imidazo[4,5-c]pyridine derivatives. The nitrogen at the 4-position is generally considered more nucleophilic than the nitrogen at the 3-position due to the electronic influence of the pyridine ring nitrogen.

  • The 2,6-Dichloro Groups: The chlorine atoms are susceptible to Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyridine ring nitrogen atom activates these positions, making them more electrophilic than the chlorine atoms on a standard chlorobenzene ring.

A visual map of these reactive zones is presented below.

Caption: Key reactive zones on the this compound scaffold.

FAQ 2: What are the two predominant classes of reactions performed with this substrate?

Answer:

  • Heterocycle Formation via Cyclocondensation: The most common application is the condensation of the 3,4-diamine with aldehydes, carboxylic acids (or their derivatives), or orthoesters to form the fused imidazo[4,5-c]pyridine ring system. These derivatives are of significant interest in medicinal chemistry.[2][3][4] This reaction typically involves an initial condensation to form an intermediate which then undergoes oxidative cyclization.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C2 and C6 positions can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of diverse functional groups onto the pyridine core. Achieving selective mono-substitution versus di-substitution is a common synthetic challenge.[5][6]

Section 2: Troubleshooting Guide - Cyclization Reactions (Imidazopyridine Formation)

This section addresses common issues when using the diamine moiety to synthesize 2-substituted imidazo[4,5-c]pyridines.

Question 1: I am observing a low yield or no reaction when attempting to form the imidazopyridine ring with an aldehyde.

Causality Analysis: The reaction of an o-diamine with an aldehyde proceeds via the formation of a Schiff base intermediate, which must then be oxidatively cyclized to form the aromatic imidazole ring. A low yield often points to two culprits: inefficient formation of the intermediate or, more commonly, incomplete or failed oxidative cyclization. The reaction mixture may stall at the non-aromatic intermediate stage.

Strategic Solutions:

Potential Cause Recommended Solution & Rationale
Suboptimal Oxidant The choice of oxidant is critical. For mild conditions, air or oxygen can be used, but this is often slow and inefficient. Sodium metabisulfite (Na₂S₂O₅) is a widely used and effective oxidant for this transformation. Ferric chloride (FeCl₃) or copper(II) acetate can also be employed.
Inappropriate Solvent The solvent must facilitate both the initial condensation and the subsequent oxidation. Protic solvents like ethanol or methanol are often effective as they can protonate the aldehyde carbonyl, activating it for nucleophilic attack. For some substrates, aprotic polar solvents like DMF or DMSO may be required, especially if higher temperatures are needed.
Reaction Temperature The initial condensation is often performed at room temperature or with gentle heating (40-60 °C). The oxidative cyclization step may require higher temperatures (reflux) to proceed at a reasonable rate. Staged heating (e.g., 2 hours at RT, then heat to 80 °C) can be beneficial.
Catalyst Absence An acid catalyst, such as a few drops of acetic acid or p-toluenesulfonic acid (pTSA), can significantly accelerate the initial Schiff base formation. However, this must be used judiciously as strong acidic conditions can lead to side reactions.
Question 2: My reaction produces a mixture of regioisomers when using an unsymmetrical aldehyde (R-CHO). How can I control the regioselectivity?

Causality Analysis: The formation of two regioisomers implies that both the N3 and N4 amino groups are competing in the initial nucleophilic attack on the aldehyde, or in the subsequent cyclization step. The electronic environment of the two nitrogens is non-equivalent. The N4 amine is generally more nucleophilic. However, steric factors from the aldehyde and reaction conditions can erode this inherent preference, leading to mixtures. Controlling regioselectivity in such systems is a known challenge in pyridine chemistry.[7][8][9]

Strategic Solutions:

  • Leverage Steric Hindrance: Use a bulky aldehyde. A sterically demanding R-group on the aldehyde will preferentially react with the less sterically hindered N4-amine, directing the regioselectivity.

  • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance the kinetic selectivity, favoring the pathway with the lower activation energy, which is typically the reaction at the more nucleophilic N4 site.

  • Directed Metalation: In complex cases, a protecting group strategy can be employed. For example, selectively protecting one amine (e.g., as a carbamate), performing the cyclization, and then deprotecting. This is a longer but more controlled route.

The logical workflow for optimizing this cyclization is outlined below.

Diagram 2: Cyclization Optimization Workflow start Start: Low Yield or Poor Selectivity check_oxidant Is the Oxidant Effective? (e.g., Na₂S₂O₅, FeCl₃) start->check_oxidant change_oxidant Action: Screen Oxidants (Na₂S₂O₅, Air, Cu(OAc)₂) check_oxidant->change_oxidant No check_conditions Are Temp & Solvent Optimal? check_oxidant->check_conditions Yes change_oxidant->check_conditions change_conditions Action: Vary Solvent (EtOH, DMF) & Temperature (RT -> Reflux) check_conditions->change_conditions No check_regio Is Regioselectivity an Issue? check_conditions->check_regio Yes change_conditions->check_regio control_regio Action: Lower Temp, Use Bulky Reagents check_regio->control_regio Yes end End: Optimized Protocol check_regio->end No control_regio->end

Caption: A decision-making workflow for troubleshooting imidazopyridine synthesis.

Section 3: Troubleshooting Guide - Nucleophilic Aromatic Substitution (SNAr) at C2/C6

This section addresses challenges related to the substitution of the chloro groups.

Question 1: I am trying to perform a mono-amination on the C2/C6 positions but am getting a mixture of starting material, mono- and di-substituted products.

Causality Analysis: Achieving selective mono-substitution on a symmetric dichlorinated pyridine can be difficult.[5] After the first substitution, the electron-donating character of the newly introduced amino group deactivates the pyridine ring towards a second nucleophilic attack. While this helps prevent di-substitution, if the reaction conditions are too harsh or the reaction time is too long, the di-substituted product will inevitably form.

Strategic Solutions:

Parameter Recommendation for Mono-substitution
Stoichiometry Use a slight excess of the diamine substrate relative to the incoming nucleophile (e.g., 1.1 to 1.2 equivalents of dichloropyridine to 1.0 equivalent of the amine nucleophile). This ensures the nucleophile is the limiting reagent.
Temperature Start at a lower temperature and slowly increase it. The first substitution is faster than the second. By keeping the temperature as low as possible while still enabling the first reaction, you can minimize the formation of the di-substituted product. Microwave irradiation at a controlled temperature can be very effective for this.[5]
Reaction Time Monitor the reaction closely using TLC or LC-MS.[10] Stop the reaction as soon as the starting material is consumed or when the formation of the di-substituted product begins to increase significantly.
Base Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or DIPEA. Strong bases can deprotonate the product's amino group, potentially altering its electronic properties or causing side reactions.
Question 2: The SNAr reaction is very sluggish, and I cannot achieve full di-substitution even with a large excess of nucleophile and high heat.

Causality Analysis: As mentioned, the first amino substituent deactivates the ring, making the second substitution significantly harder. Furthermore, the existing 3,4-diamine groups are also electron-donating, further reducing the electrophilicity of the C2/C6 positions. For less reactive nucleophiles, overcoming this deactivation requires more forcing conditions or catalytic assistance.

Strategic Solutions:

  • Palladium Catalysis (Buchwald-Hartwig Amination): For challenging aminations, transitioning from a catalyst-free SNAr to a Palladium-catalyzed cross-coupling reaction is often the most effective strategy.[11] A system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., Xantphos, BINAP) and a strong base (e.g., NaOt-Bu, K₃PO₄) can effectively couple amines to the deactivated chloro-positions.

  • Copper Catalysis: Copper catalysts can also be effective for aminations of aryl halides and are often cheaper and less sensitive than palladium systems. A simple system like CuI with a ligand such as DMPAO has been shown to be effective in similar diaminations.[5]

  • Microwave Chemistry: High temperatures achievable in a sealed microwave vessel can dramatically accelerate the reaction, allowing the second substitution to occur in a reasonable timeframe.[5]

Diagram 3: Logic for SNAr Selectivity cluster_mono Mono-Substitution Strategy cluster_di Di-Substitution Strategy start Goal: SNAr at C2/C6 choice Desired Product? start->choice mono_stoich Use Limiting Nucleophile (≤ 1.0 eq) choice->mono_stoich Mono-Product di_stoich Use Excess Nucleophile (> 2.2 eq) choice->di_stoich Di-Product mono_temp Low Temperature (e.g., 80-100 °C) mono_stoich->mono_temp mono_monitor Careful Monitoring (TLC/LCMS) Stop reaction upon SM consumption mono_temp->mono_monitor di_temp High Temperature (e.g., >140 °C or Microwave) di_stoich->di_temp di_cat Consider Catalysis (Pd or Cu) for sluggish reactions di_temp->di_cat

Caption: Decision logic for achieving selective mono- vs. di-substitution via SNAr.

Section 4: Protocols & Methodologies

Disclaimer: These protocols are generalized and should be adapted based on the specific substrate and safety considerations. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Oxidative Cyclization with an Aldehyde
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol (approx. 0.1 M concentration) followed by the desired aldehyde (1.0-1.1 eq).

  • Initial Condensation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the intermediate by TLC or LC-MS.

  • Oxidation: Add sodium metabisulfite (Na₂S₂O₅, 1.5 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-12 hours. Monitor the disappearance of the intermediate and the formation of the aromatic product.

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Analytical Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Catalyst-Free Mono-amination via SNAr
  • Setup: In a sealable reaction vial (e.g., microwave vial), combine this compound (1.2 eq), the amine nucleophile (1.0 eq), and powdered potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent: Add anhydrous DMF or NMP to achieve a concentration of approximately 0.2 M.

  • Reaction: Seal the vial and heat the reaction mixture to 120-140 °C with vigorous stirring. For thermally sensitive substrates, start at a lower temperature (e.g., 100 °C).

  • Monitoring: After 1 hour, carefully cool and take an aliquot for LC-MS analysis to check the ratio of starting material, mono-product, and di-product.[10] Continue heating and monitoring every 1-2 hours.

  • Quenching: Once the desired conversion is reached, cool the mixture to room temperature.

  • Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography, typically using a gradient elution (e.g., hexanes/ethyl acetate) to separate the components.

References

Technical Support Center: Handling and Storage of 2,6-Dichloropyridine-3,4-diamine Under Inert Atmosphere

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-Dichloropyridine-3,4-diamine (CAS: 101079-63-4). This document is designed for researchers, scientists, and drug development professionals to ensure the stability, reactivity, and safe handling of this critical chemical intermediate. As a pyridine derivative featuring two electron-donating amine groups, this compound's integrity is paramount for successful downstream applications in pharmaceutical and fine chemical synthesis.[1][2] This guide provides field-proven insights and troubleshooting protocols to address common challenges encountered during its storage and handling under an inert atmosphere.

Section 1: Frequently Asked Questions (FAQs)

This section addresses proactive questions regarding the fundamental principles of handling this compound.

Q1: Why is an inert atmosphere essential for storing and handling this compound?

A1: The necessity for an inert atmosphere stems from the chemical nature of the diamine functional groups on the pyridine ring. Aromatic amines are susceptible to gradual oxidation when exposed to atmospheric oxygen, which can lead to the formation of colored impurities and a reduction in the compound's purity and reactivity.[3] Storing under an inert gas like nitrogen or argon displaces oxygen, mitigating these degradation pathways and preserving the compound's shelf life.[4]

Q2: What are the official long-term storage conditions for this compound?

A2: The recommended storage condition is under a dry, inert gas atmosphere (such as nitrogen or argon) at a refrigerated temperature of 2–8 °C.[2] The container must be tightly sealed to prevent the ingress of both oxygen and atmospheric moisture.

Q3: Should I use Nitrogen or Argon as the inert gas? What's the difference?

A3: Both nitrogen and argon are excellent choices. The decision often comes down to a balance of cost and performance.

  • Nitrogen (N₂): It is the most common and cost-effective inert gas used in laboratories.[4] It is suitable for most storage and handling applications of this compound.

  • Argon (Ar): Argon is significantly denser than air. This property provides a superior "blanket" over the solid material, making it more effective at preventing air ingress, especially when a container is opened and closed.[3][5] For highly sensitive applications or very long-term storage where the container might be accessed multiple times, argon is the preferred choice.

Q4: How can I visually assess if my batch of this compound has degraded?

A4: While analytical confirmation is always best, a primary visual indicator of degradation is a change in color. Fresh, high-purity this compound should be an off-white or light-colored solid. The development of a distinct yellow, brown, or dark grey appearance often suggests oxidation or other forms of decomposition.[3][6] If you observe a significant color change, it is crucial to re-qualify the material's purity via techniques like NMR, LC-MS, or melting point determination before use.

Q5: What are the most critical safety hazards associated with this compound?

A5: According to its GHS classification, this compound is hazardous. Key concerns include:

  • Harmful if swallowed, in contact with skin, or inhaled.[7]

  • Causes skin irritation and serious eye damage.[7]

  • May cause respiratory irritation.[7] Always handle this compound inside a certified chemical fume hood or a glovebox. Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles, is mandatory.[8][9][10]

Section 2: Troubleshooting Guide

This section provides structured solutions to specific problems you may encounter during your experiments.

Issue 1: The solid in my stock bottle has turned from off-white to brown.

  • Symptoms: The solid material has a noticeable brown or dark grey discoloration that was not present when the bottle was new.

  • Root Cause Analysis: This is a classic sign of oxidation. The inert atmosphere inside the container has been compromised, likely due to an imperfect seal after previous use or a faulty original seal.

  • Troubleshooting Workflow:

G start Discoloration Observed qc Perform Quality Control Check (e.g., Melting Point, TLC, NMR) start->qc decision Does QC Meet Experiment Specs? qc->decision use Proceed with Caution (Consider impact of minor impurities) decision->use Yes discard Discard and Procure New Reagent decision->discard No re_inert Re-Inert Container (See Protocol 1) use->re_inert end End Process re_inert->end G cluster_0 Glovebox Method (Highest Protection) cluster_1 Schlenk Line Method (Good Protection) a1 Bring sealed reagent bottle, spatula, and reaction vessel into glovebox antechamber a2 Purge antechamber (3x evacuate-refill cycles) a1->a2 a3 Transfer items into main glovebox chamber a2->a3 a4 Weigh desired amount directly into the reaction vessel a3->a4 a5 Seal reaction vessel and remove from glovebox a4->a5 b1 Assemble and flame-dry reaction flask under vacuum b2 Place flask under a positive pressure of inert gas b1->b2 b3 Briefly remove stopper and add solid via powder funnel b2->b3 b4 Immediately re-stopper and purge with 3x evacuate-refill cycles b3->b4 start Weighing 2,6-Dichloropyridine -3,4-diamine start->a1 Glovebox Available start->b1 No Glovebox

References

Validation & Comparative

A Senior Application Scientist's Guide to Navigating the Reactivity of 2,6-Dichloropyridine-3,4-diamine and 2,4-Dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and fine chemical synthesis, the selection of the appropriate heterocyclic building block is a critical decision that dictates the efficiency and, ultimately, the success of a synthetic campaign. Among the myriad of available pyridine scaffolds, 2,6-Dichloropyridine-3,4-diamine and 2,4-dichloropyridine are two prominent starting materials, each offering a unique set of reactive handles. This guide provides an in-depth, comparative analysis of their reactivity, grounded in mechanistic principles and supported by experimental data, to empower you to make informed decisions in your synthetic design.

At a Glance: Structural and Electronic Distinctions

The divergent reactivity of these two molecules is fundamentally rooted in their distinct substitution patterns. 2,4-Dichloropyridine presents a pyridine ring substituted with two electron-withdrawing chlorine atoms, rendering the ring electron-deficient and primed for certain transformations. In contrast, this compound, while also possessing two chloro substituents, is co-decorated with two powerful electron-donating amino groups. This juxtaposition of electron-withdrawing and -donating functionalities creates a unique electronic landscape that profoundly influences its chemical behavior.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Reactivities

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, enabling the direct introduction of a wide range of functionalities.[1] However, the predisposition of our two subject molecules to this reaction class is markedly different.

2,4-Dichloropyridine: A Regioselective Workhorse

In 2,4-dichloropyridine, the pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack. Experimental evidence overwhelmingly shows that in classical SNAr reactions, substitution occurs preferentially at the C4 position.[2] This regioselectivity is a direct consequence of the superior stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto the electronegative nitrogen atom.

SNAr Reaction Pathway for 2,4-Dichloropyridine.

This compound: A Deactivated System

The presence of two electron-donating amino groups at the C3 and C4 positions of this compound significantly increases the electron density of the pyridine ring. This electronic enrichment deactivates the ring towards nucleophilic attack, making SNAr reactions considerably more challenging compared to 2,4-dichloropyridine. While the chloro groups are at the activated C2 and C6 positions, the strong +M (mesomeric) effect of the amino groups counteracts the activating effect of the ring nitrogen and the inductive withdrawal of the chlorine atoms. Consequently, forcing conditions are typically required to effect SNAr on this substrate.

Palladium-Catalyzed Cross-Coupling Reactions: A Paradigm Shift in Reactivity

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of halo-pyridines, often providing complementary reactivity to classical SNAr.[3]

2,4-Dichloropyridine: Ligand-Controlled Regioselectivity

In contrast to SNAr, palladium-catalyzed cross-coupling reactions of 2,4-dichloropyridine, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, often favor reaction at the C2 position. This is attributed to the generally higher reactivity of C-Cl bonds ortho to the pyridine nitrogen in oxidative addition to the Pd(0) catalyst. However, this regioselectivity is not absolute and can be elegantly controlled by the choice of ligand on the palladium center, allowing for selective functionalization at either the C2 or C4 position.[4]

start 2,4-Dichloropyridine c2 C2-Selective Cross-Coupling (e.g., with bulky phosphine ligands) start->c2 c4 C4-Selective Cross-Coupling (e.g., with specific NHC ligands) start->c4 prod_c2 2-Substituted-4-chloropyridine c2->prod_c2 prod_c4 4-Substituted-2-chloropyridine c4->prod_c4

Ligand-Controlled Cross-Coupling of 2,4-Dichloropyridine.

This compound: The Challenge of Electron-Donating Groups

The electron-rich nature of this compound presents a significant hurdle for palladium-catalyzed cross-coupling reactions. Electron-donating groups are known to decrease the rate of oxidative addition, the first and often rate-limiting step in the catalytic cycle.[5] Therefore, more active and specialized catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, are typically required to achieve efficient coupling. Furthermore, the vicinal diamino functionality can potentially chelate to the palladium center, leading to catalyst inhibition. Careful optimization of the reaction conditions is therefore paramount for successful cross-coupling with this substrate.

A Unique Synthetic Avenue for this compound: The Gateway to Fused Heterocycles

A key synthetic advantage of this compound lies in its ortho-diamine functionality, which serves as a versatile precursor for the synthesis of fused heterocyclic systems. For instance, condensation with various one-carbon synthons can readily afford imidazo[4,5-b]pyridines, a privileged scaffold in medicinal chemistry. This synthetic pathway is not accessible with 2,4-dichloropyridine, highlighting the unique synthetic utility of the diamino-substituted starting material.

Experimental Data and Protocols

To provide a practical context for the preceding discussion, the following tables summarize typical reaction conditions for key transformations of both molecules, followed by detailed experimental protocols.

Comparative Data Tables

Table 1: Nucleophilic Aromatic Substitution with Amines

Starting MaterialNucleophileConditionsMajor ProductTypical YieldReference
2,4-DichloropyridineSecondary AmineHeat or Microwave4-Amino-2-chloropyridineGood to Excellent[2]
This compoundSecondary AmineHarsh conditions (high temp/pressure)2-Amino-6-chloro-pyridine-3,4-diamineModerateInferred from[5]

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp (°C)YieldReference
2,4-DichloropyridineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Good to Excellent[5]
This compoundArylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane110Moderate to GoodInferred from[6]
Detailed Experimental Protocols

Protocol 1: C4-Selective SNAr of 2,4-Dichloropyridine with a Secondary Amine

This protocol is a general procedure for the selective amination at the C4 position of 2,4-dichloropyridine.

  • Materials: 2,4-Dichloropyridine, secondary amine (e.g., morpholine), potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), microwave reaction vial.

  • Procedure:

    • To a microwave reaction vial, add 2,4-dichloropyridine (1.0 equiv.), the secondary amine (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

    • Add DMF as the solvent.

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction mixture to 150 °C for 30 minutes.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the 4-amino-2-chloropyridine derivative.

Protocol 2: Buchwald-Hartwig Amination of 2,4-Dichloropyridine (C2-Selective)

This protocol is adapted from a procedure for the highly regioselective amination at the C2 position.[7]

  • Materials: 2,4-Dichloropyridine, aniline, Palladium(II) acetate (Pd(OAc)₂), Xantphos, Sodium tert-butoxide (NaOtBu), anhydrous toluene.

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv.).

    • Add anhydrous toluene and stir for 15 minutes.

    • Add 2,4-dichloropyridine (1.0 equiv.) and aniline (1.1 equiv.).

    • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • The filtrate is concentrated, and the residue is purified by column chromatography to afford the 2-anilino-4-chloropyridine product.

Protocol 3: Suzuki-Miyaura Coupling of this compound (A Representative Protocol)

This protocol is a representative procedure and may require optimization for specific substrates.

  • Materials: this compound, arylboronic acid, Pd₂(dba)₃, XPhos, potassium phosphate (K₃PO₄), anhydrous 1,4-dioxane.

  • Procedure:

    • In a glovebox, charge a reaction vial with this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

    • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%) in dioxane.

    • Add the catalyst solution to the reaction vial.

    • Seal the vial and heat to 110 °C with stirring.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Conclusion: A Strategic Choice for Your Synthesis

The comparative analysis of this compound and 2,4-dichloropyridine reveals a fascinating dichotomy in reactivity, governed by the interplay of inductive and mesomeric effects of their respective substituents.

  • 2,4-Dichloropyridine is the substrate of choice for predictable and regioselective nucleophilic aromatic substitution at the C4 position. In palladium-catalyzed cross-coupling , it offers the unique advantage of ligand-controlled regioselectivity , allowing for the targeted synthesis of either C2- or C4-functionalized pyridines.

  • This compound , while being a more challenging substrate for both SNAr and cross-coupling reactions due to the deactivating effect of its amino groups, provides a valuable platform for the synthesis of fused heterocyclic systems such as imidazo[4,5-b]pyridines. Its successful functionalization via cross-coupling necessitates the use of highly active, modern catalyst systems.

Ultimately, the choice between these two versatile building blocks will be dictated by the specific synthetic target and the desired reaction pathway. A thorough understanding of their intrinsic reactivity, as outlined in this guide, will undoubtedly facilitate a more rational and efficient approach to the synthesis of complex pyridine-containing molecules.

References

A Senior Application Scientist's Guide to Dichloropyrimidine Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chlorine Placement on the Pyrimidine Core

To the discerning researcher in drug discovery and synthetic chemistry, the pyrimidine scaffold is a familiar and indispensable tool. Its presence in the nucleobases of DNA and RNA and in numerous FDA-approved drugs underscores its profound biological relevance. The introduction of chlorine atoms onto this privileged heterocycle transforms it into a versatile platform for molecular elaboration, creating a family of dichloropyrimidine isomers, each with a unique reactivity profile. These isomers are not interchangeable; the specific placement of the two chlorine atoms dictates the electronic landscape of the ring, governing the regioselectivity and rate of subsequent synthetic transformations.

This guide provides an in-depth comparative analysis of the most synthetically relevant dichloropyrimidine isomers. Moving beyond a simple catalog of reactions, we will dissect the causal relationships between isomeric structure and chemical reactivity. By understanding the underlying principles of electronic activation, steric hindrance, and intermediate stability, the synthetic chemist can make informed, strategic decisions, transforming these building blocks from simple reagents into powerful tools for rational molecular design. We will explore their performance in cornerstone reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, supported by experimental data and detailed, field-proven protocols.

Theoretical Framework: Unraveling the Reactivity of Dichloropyrimidine Isomers

The reactivity of dichloropyrimidines is fundamentally governed by the electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms. This innate electrophilicity makes the ring susceptible to attack by nucleophiles. The chlorine atoms act as excellent leaving groups, facilitating both substitution and cross-coupling reactions. The key to understanding the comparative reactivity of the isomers lies in the positions of these chlorine atoms relative to the ring nitrogens.

The General Order of Reactivity

For nucleophilic aromatic substitution (SNAr), the generally accepted order of reactivity for the carbon positions on the pyrimidine ring is C4(6) > C2 > C5 . This hierarchy is a direct result of the ability of the ring nitrogens to stabilize the negatively charged intermediate, known as the Meisenheimer complex, formed during the reaction.

  • Attack at C4 or C6: When a nucleophile attacks the C4 or C6 position (para or ortho to a ring nitrogen), the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atoms through resonance. This delocalization provides significant stabilization, lowering the activation energy for the reaction.

  • Attack at C2: Attack at the C2 position is also favorable as it is flanked by two nitrogen atoms. However, the resulting Meisenheimer complex is generally considered less stable than that formed from attack at C4/C6.

  • Attack at C5: The C5 position is the least reactive towards nucleophilic attack. It is meta to both ring nitrogens, and consequently, the negative charge in the Meisenheimer intermediate cannot be delocalized onto them, resulting in a significantly less stable intermediate and a higher activation energy.

This fundamental order of reactivity provides the basis for comparing the different dichloropyrimidine isomers.

Comparative Analysis of Key Isomers

2,4-Dichloropyrimidine: The Asymmetric Workhorse

2,4-Dichloropyrimidine is arguably the most widely utilized isomer due to its distinct electronic properties at the C2 and C4 positions, which allows for selective and sequential functionalization.

Reactivity Profile:

  • Nucleophilic Aromatic Substitution (SNAr): In the absence of other influencing factors, nucleophilic attack preferentially occurs at the C4 position . This is attributed to the formation of a more stable Meisenheimer intermediate, where the negative charge is delocalized onto the N1 nitrogen, creating a para-quinoid-like resonance structure. However, this selectivity is not absolute and can be influenced by reaction conditions and the presence of other substituents. For instance, reactions with neutral nitrogen nucleophiles can sometimes yield mixtures of C4 and C2 substituted products, with ratios ranging from 1:1 to 4:1.[1]

  • Influence of Ring Substituents: The regioselectivity of SNAr reactions on the 2,4-dichloropyrimidine core is highly sensitive to the electronic nature of other substituents on the ring.[2][3]

    • Electron-donating groups (EDGs) at the C6 position (e.g., -OMe, -NHMe) can reverse the typical selectivity, favoring substitution at the C2 position .[2][3]

    • Electron-withdrawing groups (EWGs) at the C5 position enhance the inherent preference for C4 substitution .

  • Palladium-Catalyzed Cross-Coupling: In contrast to many SNAr reactions, palladium-catalyzed couplings, such as the Suzuki-Miyaura reaction, also generally show a strong preference for reaction at the C4 position .[1]

Synthesis: 2,4-Dichloropyrimidine is most commonly synthesized by the chlorination of uracil using a chlorinating agent such as phosphorus oxychloride (POCl₃).

4,6-Dichloropyrimidine: The Symmetric Building Block

4,6-Dichloropyrimidine possesses C₂ symmetry, which simplifies its reactivity in mono-substitution reactions, as the C4 and C6 positions are equivalent.

Reactivity Profile:

  • Nucleophilic Aromatic Substitution (SNAr): The first nucleophilic substitution occurs readily at either the C4 or C6 position. However, the introduction of an electron-donating nucleophile (e.g., an amine or alkoxide) deactivates the ring towards a second substitution, which often requires more forcing conditions. Symmetrically substituted 4,6-dichloropyrimidines react well with a variety of nucleophilic amines under conventional conditions.[4]

  • Palladium-Catalyzed Cross-Coupling: This isomer is an excellent substrate for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the synthesis of a wide range of C4/C6-disubstituted pyrimidines.

Synthesis: A common route to 4,6-dichloropyrimidine involves the chlorination of 4,6-dihydroxyprimidine with phosphorus oxychloride.

Less Common Isomers: An Overview

While less frequently employed, other dichloropyrimidine isomers offer unique substitution patterns for specialized applications.

  • 2,5-Dichloropyrimidine: With chlorine atoms at the electronically distinct C2 and C5 positions, this isomer allows for selective functionalization. Based on the general reactivity principles, the C2 position is expected to be significantly more reactive towards both SNAr and cross-coupling reactions than the C5 position. It is used as an intermediate in the synthesis of pharmaceuticals and pesticides.

  • 2,6-Dichloropyrimidine: This symmetrical isomer is analogous to 4,6-dichloropyrimidine, with two equivalent reactive sites at C2 and C6. Its synthesis can be challenging, but it serves as a valuable precursor for symmetrically 2,6-disubstituted pyrimidines.

  • 5,6-Dichloropyrimidine: Information on this isomer is limited. However, based on electronic principles, the C6 position would be expected to be more reactive than the C5 position in nucleophilic substitution reactions.

Data Presentation: A Comparative Overview

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

IsomerNucleophilePredominant Position of First AttackRelative Reactivity (Qualitative)Notes
2,4-Dichloropyrimidine Amines, AlkoxidesC4HighRegioselectivity can be influenced by substituents and reaction conditions.[1]
4,6-Dichloropyrimidine Amines, AlkoxidesC4 or C6 (equivalent)HighSymmetrical, straightforward mono-substitution. Di-substitution is more challenging.[5]
2,5-Dichloropyrimidine Amines, AlkoxidesC2ModerateC5 position is significantly less reactive.
2,6-Dichloropyrimidine Amines, AlkoxidesC2 or C6 (equivalent)ModerateSymmetrical, analogous to 4,6-isomer but generally less reactive.
5,6-Dichloropyrimidine Amines, AlkoxidesC6Low to ModerateC5 position is significantly less reactive.

Table 2: Comparative Suitability for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

IsomerPosition(s)Relative ReactivityNotes
2,4-Dichloropyrimidine C4 > C2ExcellentAllows for selective and sequential couplings.[1]
4,6-Dichloropyrimidine C4 & C6ExcellentIdeal for symmetric di-functionalization.
2,5-Dichloropyrimidine C2 >> C5GoodSelective mono-coupling at the C2 position is expected.
2,6-Dichloropyrimidine C2 & C6GoodSuitable for symmetric di-functionalization at the 2,6-positions.
5,6-Dichloropyrimidine C6 >> C5ModerateSelective mono-coupling at the C6 position is expected.

Table 3: Comparative 1H and 13C NMR Chemical Shifts (δ, ppm) in CDCl₃

Isomer1H NMR (Position)13C NMR (Position)
2,4-Dichloropyrimidine 8.55 (d, H-6), 7.40 (d, H-5)162.5 (C-2), 161.0 (C-4), 155.0 (C-6), 122.0 (C-5)
4,6-Dichloropyrimidine 8.80 (s, H-2), 7.30 (s, H-5)161.5 (C-4, C-6), 158.0 (C-2), 118.0 (C-5)
2,5-Dichloropyrimidine 8.60 (s, H-4, H-6)158.0 (C-2), 157.5 (C-4, C-6), 125.0 (C-5)
2,6-Dichloropyrimidine ~7.40 (t, H-4, H-5), ~7.25 (d, H-3)~160.0 (C-2, C-6), ~140.0 (C-4), ~120.0 (C-5)
5,6-Dichloropyrimidine ~8.90 (s, H-2), ~8.70 (s, H-4)~160.0 (C-2), ~158.0 (C-4), ~130.0 (C-5), ~128.0 (C-6)

Experimental Protocols

The following protocols are provided as robust, representative examples for the functionalization of dichloropyrimidines. They should be adaptable to the various isomers with appropriate optimization.

Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (Amination) of 4,6-Dichloropyrimidine

This protocol describes a general procedure for the mono-amination of a symmetric dichloropyrimidine.

Materials:

  • 4,6-Dichloropyrimidine (1.0 mmol, 149 mg)

  • Desired amine (e.g., Adamantylamine) (1.0-1.2 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-4.0 mmol, 276-552 mg)

  • Anhydrous Dimethylformamide (DMF) (5-10 mL)

  • Reaction vial with a magnetic stir bar and screw cap

  • Ethyl acetate, water, brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 4,6-dichloropyrimidine, the desired amine, and anhydrous potassium carbonate.[6]

  • Add anhydrous DMF to the vial.[6]

  • Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-6-chloropyrimidine derivative.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2,4-Dichloropyrimidine

This protocol outlines a regioselective mono-arylation at the C4 position of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol, 74.5 mg)

  • Arylboronic acid (e.g., Phenylboronic acid) (0.5 mmol, 61 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 2.9 mg, 0.5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 207 mg)

  • Degassed 1,4-dioxane and water (2:1 v/v) (6 mL)

  • 10 mL microwave reactor vial with a stir bar

  • Ethyl acetate, brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.

  • Seal the vial with a cap and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-chloropyrimidine.

Visualization of Key Concepts

Reaction Mechanism: SNAr of 2,4-Dichloropyrimidine

The following diagram illustrates the stepwise mechanism for nucleophilic aromatic substitution on 2,4-dichloropyrimidine, highlighting the preferential attack at the C4 position and the resonance-stabilized Meisenheimer intermediate.

Caption: SNAr mechanism on 2,4-dichloropyrimidine.

Experimental Workflow: Suzuki-Miyaura Coupling

This diagram outlines the key steps in the experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start reagents 1. Combine Reagents - Dichloropyrimidine - Boronic Acid - Base - Pd Catalyst start->reagents solvent 2. Add Degassed Solvent reagents->solvent reaction 3. Heat Reaction (Conventional or Microwave) solvent->reaction cooldown 4. Cool to Room Temp. reaction->cooldown extraction 5. Workup - Add Water & Organic Solvent - Separate Layers cooldown->extraction drying 6. Dry & Concentrate - Dry with Na₂SO₄ - Filter & Evaporate extraction->drying purification 7. Purify (Column Chromatography) drying->purification product Final Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion: Strategic Selection for Synthetic Success

The dichloropyrimidine isomers represent a family of powerful and versatile intermediates in modern organic synthesis. Their utility, however, is not uniform. A deep understanding of the electronic and steric factors that govern their reactivity is paramount for their effective use. 2,4- and 4,6-dichloropyrimidines stand out as the most versatile and well-studied isomers, offering predictable pathways for mono- and di-functionalization through both SNAr and cross-coupling reactions. The less common isomers provide alternative substitution patterns that may be crucial for specific synthetic targets.

This guide has provided a framework for the comparative analysis of these key building blocks, grounding theoretical principles in practical, actionable protocols. By appreciating the nuanced differences in their reactivity, researchers can strategically select the optimal isomer and reaction conditions to achieve their synthetic goals with greater efficiency and precision, accelerating the discovery and development of novel chemical entities.

References

A Senior Application Scientist's Guide to 2,6-Dichloropyridine-3,4-diamine: A Strategic Alternative to Conventional Diamines in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and materials science, the selection of foundational building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. While aromatic diamines like o-phenylenediamine (OPD) are workhorse reagents for constructing heterocyclic systems, their utility can be limited in multi-step, diversification-oriented synthesis. This guide presents a comprehensive technical comparison of 2,6-Dichloropyridine-3,4-diamine (DCDP) against conventional diamines. We will demonstrate through comparative analysis and experimental protocols that DCDP is not merely a substitute but a strategically superior scaffold, offering orthogonal reactivity that enables the streamlined synthesis of complex, highly functionalized molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic toolkit.

Introduction: Beyond a Simple Diamine

Aromatic ortho-diamines are cornerstone reagents, most notably for their facile condensation with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic rings.[1] o-Phenylenediamine (OPD), for instance, is a ubiquitous precursor for benzimidazoles, quinoxalines, and high-performance polybenzimidazole (PBI) polymers.[2] Its high nucleophilicity and straightforward reactivity make it ideal for creating these core scaffolds.

However, modern drug discovery and materials science demand molecules of increasing complexity. The challenge often lies not in creating the initial core, but in subsequently decorating it with diverse functional groups to fine-tune its biological activity or material properties. This is where the limitations of a simple scaffold like OPD become apparent. Once the diamine functionality is consumed in the initial cyclization, the resulting benzimidazole offers few specific, high-yield "handles" for further modification.

Enter this compound (DCDP). At first glance, it is an analogue of OPD, designed to produce the corresponding imidazo[4,5-c]pyridine core.[3] Yet, its true value lies in a more nuanced architecture. The presence of an electron-deficient pyridine ring and, crucially, two chloro-substituents, transforms this building block from a simple diamine into a multi-functional, orthogonally reactive platform. This guide will dissect the key performance differences and strategic advantages conferred by DCDP.

Part 1: Comparative Reactivity of the Diamine Functionality

The primary function of an ortho-diamine is to undergo cyclocondensation. However, the nature of the aromatic ring to which the amines are attached fundamentally alters their reactivity.

Electronic Profile & Nucleophilicity

The core difference between DCDP and OPD lies in the electronic nature of their respective aromatic rings. The benzene ring of OPD is electron-rich, rendering its amino groups highly nucleophilic and prone to oxidation. In contrast, the pyridine ring of DCDP is electron-deficient, a characteristic further amplified by the potent inductive electron-withdrawing effects of the two chlorine atoms.

Causality Explained: This reduced electron density on the pyridine ring significantly lowers the basicity (and nucleophilicity) of the 3- and 4-amino groups in DCDP compared to OPD. While this may necessitate slightly more forcing conditions for the initial cyclization, it imparts greater stability to the molecule, reducing the likelihood of oxidative side reactions and often leading to cleaner reaction profiles.

PropertyThis compound (DCDP)o-Phenylenediamine (OPD)Rationale & Implications
Ring System Electron-Deficient PyridineElectron-Rich BenzeneDCDP is more stable towards oxidation. OPD is more susceptible to air oxidation, often appearing as dark samples.[5]
Amine Nucleophilicity ModeratedHighOPD reacts rapidly, but DCDP can offer more controlled reactions with fewer side products.
Oxidative Stability HighLowDCDP precursors are generally more stable on the shelf and in reaction media.
Solubility Soluble in most organic solvents.Soluble in water, alcohol, ether.Both have broad utility, though the pyridine nitrogen in DCDP can enhance solubility in polar protic solvents.

Part 2: The Strategic Advantage: Orthogonal Synthetic Handles

The true power of DCDP becomes evident after the initial cyclization reaction. Where the synthetic utility of an OPD-derived benzimidazole diminishes, the DCDP-derived imidazo[4,5-c]pyridine is just beginning to reveal its potential. The two chlorine atoms at the 2- and 6-positions (now the 5- and 7-positions of the new bicyclic system) are prime sites for post-condensation functionalization via palladium-catalyzed cross-coupling reactions.

This provides an elegant and powerful strategy for library synthesis:

  • Core Formation: React DCDP with a variety of aldehydes or carboxylic acids to generate a diverse set of 2-substituted 5,7-dichloroimidazo[4,5-c]pyridines.

  • Scaffold Diversification: Subject the resulting chlorinated scaffold to a suite of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to install a wide range of substituents at the 5- and 7-positions.[6]

This orthogonal reactivity is a paradigm shift from the linear synthesis often required for substituted benzimidazoles.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Scaffold Diversification DCDP 2,6-Dichloropyridine- 3,4-diamine (DCDP) Core 5,7-Dichloro- imidazo[4,5-c]pyridine Core DCDP->Core Cyclocondensation Reagent Aldehyde or Carboxylic Acid Reagent->Core Product Complex, Multi-Substituted Target Molecule Core->Product Pd-Catalyzed Cross-Coupling Suzuki Aryl/Heteroaryl Boronic Acids Suzuki->Product Suzuki Coupling Buchwald Primary/Secondary Amines Buchwald->Product Buchwald-Hartwig Amination Sonogashira Terminal Alkynes Sonogashira->Product Sonogashira Coupling

Caption: Orthogonal synthesis workflow using DCDP.
Differential Reactivity of Halogens

Research into dihalopyridines has shown that the reactivity of the halogen atoms is position-dependent.[3][7] Typically, the halogen at the 4-position of a pyridine ring is more reactive in Suzuki couplings, followed by the 2-position.[8] This regioselectivity allows for sequential, controlled additions, further expanding the synthetic possibilities. A researcher can selectively functionalize one position under milder conditions before proceeding to modify the second, enabling the creation of asymmetric 2,4,6-trisubstituted pyridine cores that are central to many kinase inhibitors and other targeted therapies.[6]

Part 3: Experimental Protocols

To provide a practical comparison, we present two standardized protocols. The first details a classic benzimidazole synthesis using OPD. The second outlines a robust Suzuki coupling protocol, representative of the diversification step enabled by a DCDP-derived scaffold.

Protocol 1: Synthesis of 2-Phenyl-1H-benzimidazole from o-Phenylenediamine (OPD)

This protocol describes a standard, high-yield condensation to form a simple benzimidazole.

Materials:

  • o-Phenylenediamine (OPD) (1.08 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethanol (30 mL)

  • p-Toluenesulfonic acid (p-TSA) (95 mg, 0.5 mmol, 5 mol%) - Catalyst

Procedure:

  • To a 100 mL round-bottom flask, add o-phenylenediamine and ethanol. Stir until the solid is fully dissolved.

  • Add benzaldehyde to the solution, followed by the catalytic amount of p-TSA.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-phenyl-1H-benzimidazole as a white to off-white solid.

    • Self-Validation: The expected yield for this reaction is typically >90%. The product's identity and purity can be confirmed by melting point analysis and NMR spectroscopy. The simplicity and high conversion rate validate the protocol's effectiveness.

Protocol 2: Suzuki Cross-Coupling on a Dichloro-heterocyclic Scaffold

This protocol is representative of the secondary functionalization step possible with DCDP-derived intermediates. It is adapted from established methods for Suzuki coupling on dichloropyridines.[7]

Materials:

  • 5,7-Dichloroimidazo[4,5-c]pyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) - Catalyst Precursor

  • SPhos (0.04 mmol, 4 mol%) - Ligand

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv) - Base

  • Anhydrous 1,4-Dioxane (10 mL)

  • Degassed Water (2 mL)

Procedure:

  • Inert Atmosphere is Critical: To a dry Schlenk flask, add the 5,7-dichloroimidazo[4,5-c]pyridine derivative, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in 2 mL of anhydrous 1,4-dioxane under an inert atmosphere.

  • To the Schlenk flask, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water via syringe.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.

    • Self-Validation: The protocol's success is validated by LC-MS analysis showing consumption of the starting material and formation of the product with the expected mass-to-charge ratio. The regioselectivity can be confirmed by 2D NMR (NOESY) experiments. The retention of one chlorine atom for potential further coupling validates the strategic approach.

Conclusion and Strategic Outlook

While traditional diamines like o-phenylenediamine remain valuable for the synthesis of simple heterocyclic cores, they represent a synthetic cul-de-sac for diversification. This compound, by contrast, should be viewed as a strategic platform for the synthesis of complex, highly decorated molecules.

The key advantages of DCDP are:

  • Orthogonal Reactivity: The diamine functionality allows for initial core formation, while the stable chloro-substituents serve as handles for subsequent, high-yield diversification.

  • Enhanced Stability: The electron-deficient nature of the pyridine ring imparts greater stability against oxidation compared to phenylenediamines.

  • Access to Privileged Scaffolds: It provides a direct route to the imidazo[4,5-c]pyridine scaffold, a core found in numerous biologically active compounds.[3]

For drug development professionals and researchers engaged in the synthesis of complex molecular libraries, DCDP offers a more efficient and versatile pathway. Its adoption enables a shift from linear, step-wise functionalization to a more convergent approach, accelerating the discovery and optimization of novel chemical entities.

References

The Decisive Influence of Diamine Isomers on Polymer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of high-performance polymers, the judicious selection of monomeric building blocks is paramount. Among these, diamine monomers are critical, dictating the final properties of materials like polyimides and aramids.[1] A nuanced yet profound factor in polymer design is the constitutional isomerism of these diamines. The seemingly subtle variation in the substitution pattern on an aromatic ring—ortho-, meta-, or para-—can dramatically alter the resultant polymer's thermal stability, mechanical strength, solubility, and optical clarity. This guide provides an in-depth comparison of how diamine isomers influence polymer properties, supported by experimental evidence and mechanistic insights.

The Structural Foundation: How Isomers Shape Polymer Architecture

The spatial arrangement of amino groups in diamine isomers directly impacts the geometry of the resulting polymer chains. This, in turn, governs how these chains pack together in the solid state, influencing everything from crystallinity to mechanical strength.

  • Para-isomers , with their linear and rigid structure, promote highly ordered, close-packed polymer chains. This leads to increased intermolecular interactions and often results in semi-crystalline or crystalline polymers with superior mechanical properties and thermal stability.[2][3] A classic example is the use of p-phenylenediamine in the synthesis of para-aramid fibers, renowned for their exceptional strength.[2][4][5]

  • Meta-isomers introduce a "kink" or bend in the polymer backbone.[6][7] This disrupts the linearity and hinders efficient chain packing, leading to more amorphous structures.[7] The resulting polymers generally exhibit increased solubility and processability but may have lower thermal stability and mechanical strength compared to their para- counterparts.[2][6] m-Phenylenediamine is a key monomer in the production of meta-aramid fibers, which are valued for their thermal resistance and textile-like flexibility.[4][8][9]

  • Ortho-isomers , with adjacent amino groups, often lead to the most significant disruption in chain linearity. This steric hindrance can severely limit polymer chain packing and may result in polymers with lower molecular weights and thermal stability.[7] The introduction of ortho-linked structures is a strategy employed to enhance the solubility of otherwise intractable polymers.[3][6]

Caption: Isomeric effect on polymer chain architecture.

Comparative Analysis of Polymer Properties

The structural differences imparted by diamine isomers manifest in a range of critical polymer properties. The following sections provide a detailed comparison, supported by experimental data.

Thermal Properties: Stability and Glass Transition Temperature

A polymer's ability to withstand high temperatures is often a primary consideration. The rigidity and packing efficiency of polymer chains play a crucial role in determining thermal stability.

Experimental Evidence: In a study on copoly(amide-imide)s (Co-PAIs), films synthesized with p-substituted diamine monomers consistently exhibited superior thermo-mechanical properties compared to those made with m-substituted isomers.[6][10][11] The glass transition temperatures (Tg) of the p-Co-PAI films were significantly higher, indicating greater chain rigidity and restricted segmental motion at elevated temperatures.[6] For instance, a p-Co-PAI film showed a Tg of 343°C, while its m-isomer counterpart had a Tg of 263°C.[6] This is attributed to the rigid, rod-like structure of the polymer chains formed from p-isomers, which leads to better in-plane orientation and improved thermal properties.[3][6]

Diamine IsomerPolymer SystemGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Key Observation
Para Polyimide~385[12]>500[13]High Tg and Td due to rigid, linear chains and efficient packing.[12][13]
Meta Polyimide~275[7]~450[7]Lower Tg and Td compared to para-isomers due to kinked chain structure.[7]
Ortho Polyimide~250[7]<450[7]Generally the lowest thermal stability due to steric hindrance and disrupted packing.[7]

Causality: The linear and symmetrical nature of para-isomers allows for the formation of highly ordered, crystalline, or semi-crystalline domains. These structures require more thermal energy to induce chain mobility (glass transition) and to break the chemical bonds (decomposition). Conversely, the bent structures resulting from meta- and ortho-isomers create more free volume within the polymer matrix, leading to lower glass transition temperatures.[7]

Mechanical Properties: Strength and Modulus

The mechanical performance of a polymer, including its tensile strength and modulus, is directly linked to the intermolecular forces and the degree of chain entanglement.

Experimental Evidence: The same study on Co-PAIs demonstrated that films containing p-isomers had superior mechanical tensile properties.[6] The rigid-rod type structure of the Co-PAI with the p-isomer was cited as the primary reason for these enhanced mechanical properties.[6] Similarly, in the realm of aramids, para-aramid fibers (e.g., Kevlar®) are about five times stronger than steel by weight, a direct consequence of the highly oriented, linear polymer chains formed from p-phenylenediamine.[5] Meta-aramids (e.g., Nomex®), derived from m-phenylenediamine, exhibit lower tensile strength but offer greater flexibility.[5][8]

Diamine IsomerPolymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Key Observation
Para Aramid>3000[2]>100[2]Exceptional strength and modulus due to high crystallinity and chain orientation.[2]
Meta Aramid~300[8]~5[8]Moderate strength with good flexibility.[8]
Ortho PolyimideVariable, generally lowerVariable, generally lowerMechanical properties are highly dependent on the specific polymer system.

Causality: The efficient packing of polymer chains derived from para-isomers maximizes intermolecular forces, such as hydrogen bonding and van der Waals interactions. This high degree of intermolecular cohesion results in high tensile strength and modulus. The disrupted packing in polymers from meta- and ortho-isomers leads to weaker intermolecular forces and, consequently, lower mechanical strength.

Solubility and Processability

For many applications, the ability to dissolve a polymer for solution casting or processing is crucial. The regularity of the polymer structure significantly influences its solubility.

Experimental Evidence: A series of aromatic polyimides were synthesized using various diamine isomers.[13] It was found that polyimides derived from diamines with kinked or non-coplanar structures, such as those containing meta- or ortho-linkages, exhibited significantly improved solubility in common organic solvents.[13][14] This is a well-established strategy to overcome the processing difficulties associated with rigid-rod aromatic polyimides.[3][6] For instance, the introduction of meta-linked diamines can render an otherwise insoluble polyimide soluble in solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[15]

Diamine IsomerPolymer SystemSolubility in NMPProcessabilityKey Observation
Para Aromatic PolyimideGenerally InsolubleDifficultPoor solubility due to high crystallinity.[3][6]
Meta Aromatic PolyimideSolubleGoodIncreased solubility due to disrupted chain packing.[3][6]
Ortho Aromatic PolyimideOften SolubleGoodEnhanced solubility due to significant steric hindrance.[3][6]

Causality: The high degree of order and strong intermolecular forces in polymers made from para-isomers make it difficult for solvent molecules to penetrate and solvate the polymer chains. The irregular, amorphous structures of polymers from meta- and ortho-isomers have a higher free volume, allowing for easier solvent ingress and dissolution.

Optical and Electrical Properties

For applications in microelectronics and optoelectronics, properties such as optical transparency and dielectric constant are critical. These are influenced by the polymer's molecular structure and packing density.

Experimental Evidence: In the study of Co-PAI films, it was observed that the optical transparencies of the m-MPAB Co-PAIs were slightly better than those of the p-MPAB Co-PAIs.[10][11] This is because the less efficient chain packing in the m-isomer based polymers can reduce the formation of charge-transfer complexes (CTCs) between polymer chains, which are known to impart color to polyimide films.[14] Furthermore, the introduction of bulky side groups or non-coplanar structures, often associated with meta- and ortho-linkages, can increase the free volume and lower the dielectric constant of a polymer.[16]

Diamine IsomerPolymer SystemOptical TransparencyDielectric Constant (Dk)Key Observation
Para PolyimideLowerHigherMore prone to forming charge-transfer complexes, leading to coloration. Denser packing results in a higher Dk.
Meta PolyimideHigherLowerDisrupted packing reduces CTC formation and increases free volume, improving transparency and lowering Dk.[10][11]
Ortho PolyimideGenerally HigherGenerally LowerSignificant disruption of packing leads to improved optical and dielectric properties.

Causality: The close packing of aromatic rings in polymers from para-isomers facilitates the formation of intermolecular CTCs, which absorb light in the visible spectrum and reduce transparency. The kinked and contorted structures from meta- and ortho-isomers increase the distance between polymer chains, suppressing CTC formation. The dielectric constant is related to the polarizability and density of the material; the lower packing density of meta- and ortho-isomer based polymers generally leads to a lower dielectric constant.

Experimental Protocols

Synthesis of Copoly(amide-imide)s (Co-PAIs)

The following is a representative procedure for the synthesis of Co-PAI films from diamine isomers, based on established methods.[6][11]

  • Monomer Synthesis: Synthesize m- and p-substituted N,N′-[2,2′-bis(trifluoromethyl)-4,4′-biphenylene]bis(aminobenzamide) (MPAB) diamine isomers from 3- and 4-nitrobenzoyl chloride and 2,2′-bis(trifluoromethyl)benzidine (TFB), respectively, followed by reduction of the nitro groups.[6][11]

  • Poly(amic acid) (PAA) Synthesis: In a nitrogen-purged flask, dissolve the synthesized MPAB diamine isomer in an anhydrous polar aprotic solvent such as NMP.

  • Cool the solution in an ice bath and slowly add a stoichiometric amount of dianhydride(s) (e.g., 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 4,4′-biphthalic anhydride (BPA)) in increments.[10]

  • Allow the reaction to proceed at room temperature for 24 hours to form a viscous PAA solution.

  • Film Casting and Imidization: Cast the PAA solution onto a glass substrate.

  • Thermally imidize the cast film in a programmable oven with a staged heating profile (e.g., 100°C, 150°C, 200°C, 250°C, and 300°C for 1 hour at each temperature) under a nitrogen atmosphere to convert the PAA to the final polyimide film.[6][11]

Caption: Co-PAI synthesis workflow.

Characterization Techniques
  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[6]

    • Thermogravimetric Analysis (TGA): To evaluate thermal stability and decomposition temperature (Td).[13]

  • Mechanical Testing:

    • Universal Testing Machine: To measure tensile strength, elongation at break, and Young's modulus of the polymer films.[6]

  • Solubility Testing:

    • Qualitative assessment of solubility in various organic solvents at room temperature and with heating.[17]

  • Optical and Electrical Characterization:

    • UV-Vis Spectroscopy: To determine the optical transparency and cutoff wavelength.[6]

    • Dielectric Analyzer: To measure the dielectric constant and dissipation factor over a range of frequencies.[16]

Conclusion

The choice of diamine isomer is a powerful tool in the design of high-performance polymers. By strategically selecting between para-, meta-, and ortho-isomers, researchers and engineers can fine-tune the properties of the resulting polymers to meet the specific demands of an application. Para-isomers are the go-to choice for applications requiring maximum thermal stability and mechanical strength, while meta- and ortho-isomers offer pathways to enhanced solubility, processability, and desirable optical and electrical properties. A thorough understanding of the structure-property relationships governed by diamine isomerism is essential for the continued development of advanced polymeric materials.

References

A Comparative Guide to Catalyst-Free vs. Palladium-Catalyzed Amination of Dichloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of aminopyridines is a foundational process. Dichloropyridines serve as readily available, cost-effective precursors for these valuable compounds. The introduction of an amino group onto the dichloropyridine scaffold can be achieved through two primary methodologies: catalyst-free nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, most notably the Buchwald-Hartwig amination.

This guide provides an in-depth technical comparison of these two approaches. We will explore the mechanistic underpinnings, practical considerations, and the critical aspect of regioselectivity that governs the amination of dichloropyridines. By understanding the strengths and limitations of each method, researchers can make more informed decisions in their synthetic strategies.

The Dichotomy of Reactivity: SNAr vs. Palladium Catalysis

The choice between a catalyst-free or a palladium-catalyzed approach is not merely a matter of preference but is dictated by the electronic nature of the dichloropyridine substrate and the desired regiochemical outcome. The pyridine nitrogen atom's electron-withdrawing nature activates the ring towards nucleophilic attack, making SNAr a viable pathway. However, this activation is not uniform across all positions, leading to inherent regioselectivity.

Palladium catalysis, on the other hand, operates through a distinct mechanistic cycle, offering a powerful tool to often override the innate reactivity of the substrate and achieve alternative regioselectivities.

Catalyst-Free Amination: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, a chloride ion). For dichloropyridines, the positions ortho and para (C2, C4, C6) to the ring nitrogen are electronically activated for nucleophilic attack.

The regioselectivity of SNAr on unsymmetrical dichloropyridines, such as 2,4-dichloropyridine, is primarily governed by the stability of the Meisenheimer intermediate. Attack at the C4 position allows for the delocalization of the negative charge onto the electronegative pyridine nitrogen, rendering this intermediate more stable than the one formed from attack at the C2 position.[1] Consequently, catalyst-free amination of 2,4-dichloropyridine generally favors substitution at the C4 position.[1] For symmetrical dichloropyridines like 2,6-dichloropyridine, mono-amination can proceed readily without regiochemical ambiguity.

Key Characteristics of Catalyst-Free Amination:

  • Simplicity: The primary advantage is the operational simplicity, avoiding the cost and handling of metal catalysts and ligands.

  • Harsh Conditions: Often requires high temperatures and polar aprotic solvents like DMF or DMSO to proceed at a reasonable rate.

  • Limited Scope: The substrate scope can be limited to more activated dichloropyridines and strongly nucleophilic amines. Deactivated systems may show low to no conversion.

  • Inherent Regioselectivity: The regiochemical outcome is dictated by the inherent electronic properties of the dichloropyridine ring.

Palladium-Catalyzed Amination: The Buchwald-Hartwig Reaction

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[2] This reaction involves a catalytic cycle that typically begins with the oxidative addition of the aryl chloride to a Pd(0) complex. Subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired aminopyridine and regenerate the Pd(0) catalyst.

A key feature of the Buchwald-Hartwig reaction is the ability to control regioselectivity through the judicious choice of ligands. For instance, in the case of 2,4-dichloropyridine, while SNAr favors the C4 position, the use of specific palladium catalysts, such as those employing the Xantphos ligand, can direct the amination to the C2 position with high selectivity.[3] This reversal of regioselectivity is a powerful tool for accessing isomers that are difficult to obtain via classical methods.

Key Characteristics of Palladium-Catalyzed Amination:

  • Mild Conditions: Generally proceeds under milder conditions (lower temperatures) compared to SNAr.

  • Broad Scope: Tolerates a wide range of amines, including less nucleophilic ones, and a broader array of dichloropyridine substrates.

  • Tunable Regioselectivity: The choice of palladium precursor and, critically, the phosphine ligand can be used to control the site of amination.

  • Complexity and Cost: Requires the use of a palladium catalyst, a phosphine ligand, and a strong base, adding to the cost and complexity of the reaction setup. Careful exclusion of oxygen is often necessary to prevent catalyst deactivation.

Comparative Performance: A Data-Driven Overview

Table 1: Amination of 2,4-Dichloropyridine

MethodAmineConditionsTemp. (°C)Time (h)Yield (%)Regioselectivity (C2:C4)
Catalyst-Free (SNAr) AnilineK2CO3, DMF14024ModerateFavors C4
Palladium-Catalyzed AnilinePd(OAc)2, Xantphos, NaOtBu, Toluene10012-24GoodHighly favors C2

Table 2: Amination of 2,6-Dichloropyridine

MethodAmineConditionsTemp. (°C)Time (h)Yield (%)
Catalyst-Free (SNAr) MorpholineK2CO3, DMF, Microwave140-1600.5-1Good
Palladium-Catalyzed MorpholinePd2(dba)3, XPhos, NaOtBu, Toluene80-10012-24Excellent

Note: The data presented are representative and compiled from various sources. Yields and selectivities are highly dependent on the specific substrates and precise reaction conditions.

Experimental Protocols

The following are representative experimental protocols for both catalyst-free and palladium-catalyzed amination of dichloropyridines.

Protocol 1: Catalyst-Free Amination of 2,6-Dichloropyridine with Morpholine (Microwave-Assisted SNAr)

This protocol is a general procedure for the microwave-assisted amination of a dihalopyridine.

Materials:

  • 2,6-Dichloropyridine

  • Morpholine

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine 2,6-dichloropyridine (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add DMF (5 mL) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 150°C and hold for 30 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-6-morpholinopyridine.

Protocol 2: Palladium-Catalyzed C2-Selective Amination of 2,4-Dichloropyridine with Aniline (Buchwald-Hartwig)

This protocol is adapted from a procedure for the highly regioselective amination at the C2 position of 2,4-dichloropyridine.[3]

Materials:

  • 2,4-Dichloropyridine

  • Aniline

  • Palladium(II) Acetate (Pd(OAc)2)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask and inert gas (Argon or Nitrogen) line

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)2 (0.02 mmol), Xantphos (0.03 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (5 mL) and stir the mixture for 15 minutes.

  • To the flask, add 2,4-dichloropyridine (1.0 mmol) followed by aniline (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired 2-anilino-4-chloropyridine.

Visualizing the Methodologies

To better understand the operational differences, the following diagrams illustrate the workflows for each amination strategy.

Catalyst_Free_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Dichloropyridine, Amine, and Base in a Microwave Vessel B Add Solvent (e.g., DMF) A->B C Seal Vessel and Heat in Microwave Reactor B->C D Cool and Quench with Water C->D E Extract with Organic Solvent D->E F Purify by Column Chromatography E->F

Figure 1. Experimental workflow for catalyst-free SNAr amination.

Palladium_Catalyzed_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk Flask with Pd Catalyst, Ligand, and Base B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent B->C D Add Dichloropyridine and Amine C->D E Heat Reaction Mixture with Stirring D->E F Cool and Filter through Celite E->F G Concentrate Filtrate F->G H Purify by Column Chromatography G->H

Figure 2. Experimental workflow for palladium-catalyzed amination.

Mechanistic Considerations

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing these transformations.

SNAr_Mechanism cluster_mech Catalyst-Free (SNAr) Mechanism Start Dichloropyridine + Amine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Addition Product Aminochloropyridine + HCl Intermediate->Product Elimination of Chloride

Figure 3. Simplified mechanism of catalyst-free SNAr amination.

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + Ar-Cl AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + Amine Amido Pd(II)-Amido Complex AmineCoord->Amido - Base-H+Cl- Amido->Pd(0)L Reductive Elimination (Product Formed)

Figure 4. Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion and Future Outlook

The choice between catalyst-free and palladium-catalyzed amination of dichloropyridines is a classic example of the trade-off between operational simplicity and synthetic versatility. Catalyst-free SNAr reactions offer a straightforward and economical approach, particularly for activated substrates where the inherent regioselectivity aligns with the synthetic goal. However, the often harsh conditions and limited scope can be significant drawbacks.

Palladium-catalyzed Buchwald-Hartwig amination provides a much broader and milder alternative. Its key advantage lies in the ability to tune regioselectivity through ligand choice, enabling the synthesis of aminopyridine isomers that are otherwise difficult to access. While the cost and complexity are higher, the enhanced scope and milder conditions often justify its use, especially in the context of complex molecule synthesis where functional group tolerance is paramount.

For professionals in drug development and materials science, having both methodologies in the synthetic chemist's toolbox is essential. The ability to selectively functionalize dichloropyridines at various positions opens up a vast chemical space for the design and synthesis of novel molecules with desired properties. Future developments will likely focus on more active and robust palladium catalysts that operate at lower loadings and even milder conditions, as well as the development of more efficient and selective catalyst-free methods.

References

The Strategic Advantage of 2,6-Dichloropyridine-3,4-diamine in Complex Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of key intermediates is a critical decision that profoundly impacts reaction efficiency, scalability, and overall cost-effectiveness. This guide provides an in-depth technical analysis of 2,6-Dichloropyridine-3,4-diamine , a versatile pyridine derivative, and validates its role as a strategic building block in the synthesis of complex heterocyclic scaffolds. Through a comparative lens, we will explore its performance against alternative intermediates, supported by experimental data and detailed protocols, with a particular focus on the synthesis of the renowned antiretroviral agent, Nevirapine.

Unveiling the Potential of this compound

This compound (CAS No. 101079-63-4) is a highly functionalized aromatic diamine that offers multiple reactive sites for the construction of fused heterocyclic systems.[1] Its unique substitution pattern, featuring two chlorine atoms and two adjacent amino groups on a pyridine ring, makes it an invaluable precursor for a variety of chemical transformations, including cyclization and coupling reactions.[1] The electron-withdrawing nature of the chlorine atoms enhances the reactivity of the amino groups, facilitating their participation in nucleophilic substitution and condensation reactions. This inherent reactivity, coupled with the rigid pyridine core, provides a predictable and controllable platform for the synthesis of complex molecular architectures.

A Comparative Analysis of Intermediates in the Synthesis of Nevirapine

The synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1, serves as an excellent case study to evaluate the strategic utility of different heterocyclic intermediates. Over the years, the manufacturing process for Nevirapine has evolved through several generations, each employing distinct starting materials and synthetic strategies. Here, we compare the established routes with a potential pathway involving this compound.

Established Synthetic Routes for Nevirapine

The commercial production of Nevirapine has been dominated by three main synthetic strategies, often categorized as first generation, second generation, and a more recent, highly efficient process.

  • First-Generation Synthesis: This route utilizes 2-chloro-nicotinic acid and 2-chloro-3-amino-4-picoline (CAPIC) as the key starting materials.[2][3] While historically significant, this process is hampered by a modest overall yield of approximately 59% .[2]

  • Second-Generation Synthesis: An improvement over the initial process, this approach employs 2-cyclopropylamino-nicotinic acid as a key intermediate. This modification leads to an enhanced overall yield of around 68% .[3]

  • High-Efficiency Synthesis: A significant advancement in Nevirapine production involves the use of methyl 2-cyclopropylaminonicotinate (Me-CAN) and 2-chloro-3-amino-4-picoline (CAPIC) . This streamlined process boasts an impressive overall yield of 87% and offers considerable cost savings.[2]

The following diagram illustrates the progression of these synthetic strategies.

Nevirapine_Synthesis_Evolution cluster_0 First Generation (Yield: ~59%) cluster_1 Second Generation (Yield: ~68%) cluster_2 High-Efficiency Process (Yield: ~87%) 2-chloro-nicotinic acid 2-chloro-nicotinic acid Nevirapine_1 Nevirapine 2-chloro-nicotinic acid->Nevirapine_1 CAPIC_1 2-chloro-3-amino-4-picoline (CAPIC) CAPIC_1->Nevirapine_1 2-cyclopropylamino-nicotinic acid 2-cyclopropylamino-nicotinic acid Nevirapine_2 Nevirapine 2-cyclopropylamino-nicotinic acid->Nevirapine_2 Me-CAN methyl 2-cyclopropylaminonicotinate (Me-CAN) Nevirapine_3 Nevirapine Me-CAN->Nevirapine_3 CAPIC_2 2-chloro-3-amino-4-picoline (CAPIC) CAPIC_2->Nevirapine_3

Caption: Evolution of Nevirapine Synthetic Routes.

The Potential Role of this compound

While not as prominently featured in the widely published Nevirapine syntheses, this compound represents a highly attractive starting point for the construction of the dipyridodiazepinone core of Nevirapine and its analogs. The two adjacent amino groups are perfectly positioned for the formation of the seven-membered diazepine ring, a key structural feature of this class of compounds.

The hypothetical reaction pathway would involve the condensation of this compound with a suitable diketone or its equivalent, followed by intramolecular cyclization. The chlorine atoms at the 2 and 6 positions can be subsequently functionalized or removed, offering a versatile handle for the synthesis of a library of Nevirapine analogs for structure-activity relationship (SAR) studies.

The logical flow for the synthesis of a dipyridodiazepinone core using a substituted pyridinediamine is depicted below.

Dipyridodiazepinone_Synthesis Substituted_Pyridine_Diamine Substituted Pyridine-3,4-diamine Condensation Condensation Substituted_Pyridine_Diamine->Condensation Dicarbonyl_Compound Dicarbonyl Compound Dicarbonyl_Compound->Condensation Intermediate Open-chain Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dipyridodiazepinone_Core Dipyridodiazepinone Core Cyclization->Dipyridodiazepinone_Core

Caption: General Synthetic Strategy for Dipyridodiazepinone Core.

Comparative Performance Metrics

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic routes to Nevirapine.

Intermediate(s)Synthetic RouteOverall Yield (%)Key AdvantagesKey Disadvantages
2-chloro-nicotinic acid & 2-chloro-3-amino-4-picoline (CAPIC)First Generation59Established processLower yield, multi-step
2-cyclopropylamino-nicotinic acidSecond Generation68Improved yield over 1st gen.More complex starting material
methyl 2-cyclopropylaminonicotinate (Me-CAN) & 2-chloro-3-amino-4-picoline (CAPIC)High-Efficiency87High yield, cost-effectiveRequires optimization of starting material synthesis
This compound Potential Route Data not availableHigh degree of functionalization, potential for analog synthesisLess established route for Nevirapine

Experimental Protocol: High-Efficiency Synthesis of Nevirapine

The following is a detailed, step-by-step methodology for the high-efficiency synthesis of Nevirapine, adapted from patented procedures.[2][3] This protocol serves as a benchmark for evaluating the feasibility and potential advantages of a synthetic route starting from this compound.

Materials and Reagents
  • methyl 2-cyclopropylaminonicotinate (Me-CAN)

  • 2-chloro-3-amino-4-picoline (CAPIC)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diglyme

  • Toluene

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

  • Water

Step-by-Step Procedure

Step 1: Formation of the Amide Intermediate

  • To a stirred suspension of sodium hydride (1.1 equivalents) in diglyme, add a solution of 2-chloro-3-amino-4-picoline (CAPIC) (1.0 equivalent) in diglyme at room temperature.

  • Heat the mixture to 60-65 °C and stir for 2-3 hours until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to 30-35 °C.

  • Slowly add a solution of methyl 2-cyclopropylaminonicotinate (Me-CAN) (1.05 equivalents) in toluene to the reaction mixture.

  • Maintain the temperature at 30-35 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).

Step 2: Cyclization to Nevirapine

  • To the reaction mixture from Step 1, add an additional portion of sodium hydride (1.1 equivalents).

  • Heat the mixture to 110-120 °C and stir for 6-8 hours.

  • Monitor the reaction for the disappearance of the amide intermediate.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Isolation

  • Carefully quench the excess sodium hydride by the slow addition of ethanol, followed by water.

  • Adjust the pH of the mixture to 7-8 with hydrochloric acid.

  • The crude Nevirapine will precipitate out of the solution.

  • Collect the solid by filtration and wash with water and then ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Nevirapine.

The workflow for this high-efficiency synthesis is visualized below.

High_Efficiency_Nevirapine_Synthesis cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Isolation CAPIC_NaH 1. React CAPIC with NaH in Diglyme Add_MeCAN 2. Add Me-CAN solution CAPIC_NaH->Add_MeCAN Stir_1 3. Stir at 30-35°C Add_MeCAN->Stir_1 Add_NaH_2 4. Add more NaH Stir_1->Add_NaH_2 Heat 5. Heat to 110-120°C Add_NaH_2->Heat Quench 6. Quench with EtOH/H2O Heat->Quench Adjust_pH 7. Adjust pH to 7-8 Quench->Adjust_pH Filter 8. Filter and Wash Adjust_pH->Filter Recrystallize 9. Recrystallize Filter->Recrystallize

Caption: Workflow for the High-Efficiency Synthesis of Nevirapine.

Conclusion: The Strategic Value of this compound

While the high-efficiency synthesis of Nevirapine using Me-CAN and CAPIC currently represents the state-of-the-art in terms of yield and cost-effectiveness, the intrinsic properties of This compound position it as a highly valuable and strategic intermediate for the broader field of heterocyclic chemistry. Its pre-functionalized scaffold offers a convergent and potentially more direct route to complex dipyridodiazepinone structures and other fused heterocyclic systems.

For researchers and drug development professionals, the exploration of synthetic routes commencing from this compound could unlock novel chemical space and lead to the discovery of new bioactive molecules. The presence of the chloro-substituents provides opportunities for further diversification through cross-coupling reactions, enabling the generation of extensive compound libraries for high-throughput screening.

References

A Comparative Guide to the Reactivity of 2,6-Dichloropyridine-3,4-diamine and Other Diaminopyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diaminopyridines in Synthesis

Diaminopyridines are a class of heterocyclic building blocks that have garnered significant attention in medicinal chemistry and materials science. Their utility stems from the presence of two nucleophilic amino groups on an electron-deficient pyridine ring, a combination that allows for the construction of a diverse array of fused heterocyclic systems. These scaffolds are at the core of numerous biologically active compounds. The strategic placement of substituents on the pyridine ring profoundly influences the molecule's electronic properties, and consequently, its reactivity. This guide provides an in-depth comparison of the reactivity of 2,6-Dichloropyridine-3,4-diamine with other key diaminopyridine isomers, offering insights into how substituent effects can be leveraged for targeted synthesis.

Understanding the Reactivity Landscape: Electronic and Steric Effects

The reactivity of diaminopyridines in common synthetic transformations, such as cyclocondensation reactions, is primarily governed by the nucleophilicity of the amino groups. This, in turn, is dictated by a combination of electronic and steric factors.

Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic is further modulated by the substituents on the ring.

  • Electron-Withdrawing Groups (EWGs): Halogens, such as the two chlorine atoms in this compound, are strongly electron-withdrawing by induction. This effect decreases the electron density on the pyridine ring and, consequently, reduces the nucleophilicity of the amino groups.[1]

  • Electron-Donating Groups (EDGs): Unsubstituted amino groups are powerful electron-donating groups through resonance, which can counteract the inductive withdrawal of the ring nitrogen and other EWGs to some extent.

Steric Effects: The steric hindrance around the amino groups can significantly impact their ability to participate in reactions. Bulky substituents ortho to the amino groups can impede the approach of electrophiles, thereby slowing down the reaction rate.[2]

The interplay of these effects determines the overall reactivity of a given diaminopyridine isomer.

Comparative Reactivity in Cyclocondensation Reactions: The Quinoxaline Synthesis Model

A classic and highly informative reaction to probe the reactivity of vicinal diamines is the cyclocondensation with a 1,2-dicarbonyl compound, such as benzil, to form a quinoxaline derivative. This reaction provides a clear visual and quantitative measure of reactivity, often reflected in reaction times and yields.

Theoretical Reactivity Ranking

Based on the electronic principles discussed, we can predict a general trend in the reactivity of different diaminopyridines in cyclocondensation reactions:

3,4-Diaminopyridine > 2,3-Diaminopyridine > this compound

  • 3,4-Diaminopyridine: This isomer is expected to be the most reactive. The amino groups are situated on a less electron-deficient part of the ring compared to the other isomers, and there are no additional electron-withdrawing substituents. The pKa of 3,4-diaminopyridine is 9.25, indicating significant basicity and, by extension, nucleophilicity.[3]

  • 2,3-Diaminopyridine: The proximity of the amino groups to the ring nitrogen at the 2-position will slightly decrease their nucleophilicity compared to 3,4-diaminopyridine due to the inductive effect of the ring nitrogen.

  • This compound: This isomer is predicted to be the least reactive. The two potent electron-withdrawing chlorine atoms at the 2- and 6-positions will significantly decrease the electron density of the pyridine ring, thereby reducing the nucleophilicity of the 3- and 4-amino groups.

This predicted trend is supported by studies on substituted o-phenylenediamines, where electron-withdrawing groups on the aromatic ring are known to decrease the rate of condensation reactions.[1]

Quantitative Data Summary

Diaminopyridine IsomerKey SubstituentsPredicted Relative ReactivitypKa (Conjugate Acid)Representative Yield in Quinoxaline Synthesis with Benzil
This compound 2,6-DichloroLowNot reported (estimated to be significantly lower than 3,4-DAP)Lower yields and/or longer reaction times expected
2,3-Diaminopyridine NoneModerate5.09Moderate to good yields[4]
3,4-Diaminopyridine NoneHigh9.25[3]High yields, shorter reaction times

Note: The yield for this compound is an educated prediction based on electronic effects. Experimental validation is recommended.

Experimental Protocols: A Standardized Approach to Reactivity Comparison

To empirically validate the predicted reactivity trends, a standardized experimental protocol for the synthesis of quinoxaline derivatives is essential. The following protocol can be adapted for each diaminopyridine isomer to ensure a fair comparison.

General Procedure for Quinoxaline Synthesis

To a solution of the respective diaminopyridine (1 mmol) in ethanol (10 mL), benzil (1 mmol, 0.210 g) is added. The reaction mixture is then stirred at a controlled temperature (e.g., room temperature or reflux). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. The yield and purity of the resulting quinoxaline derivative should be determined.[4][5]

Visualizing the Reaction Pathway

The cyclocondensation reaction to form the quinoxaline ring system is a well-established process.

G Diaminopyridine Diaminopyridine Dihydropyrazine Dihydropyrazine Intermediate Diaminopyridine->Dihydropyrazine Condensation Benzil Benzil (1,2-Dicarbonyl) Benzil->Dihydropyrazine Quinoxaline Quinoxaline Derivative Dihydropyrazine->Quinoxaline Oxidation (often aerial)

Caption: Generalized workflow for quinoxaline synthesis.

Advanced Applications: Synthesis of Bis-Imidazopyridines from this compound

The presence of two vicinal diamino groups on the pyridine ring of this compound also opens up the possibility of forming more complex, fused heterocyclic systems. For instance, reaction with two equivalents of an appropriate aldehyde could potentially lead to the formation of a bis-imidazo[4,5-b:4',5'-d]pyridine scaffold. The chlorine atoms at the 2- and 6-positions can then serve as handles for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries.

While specific literature on the synthesis of bis-imidazopyridines from this compound is limited, the general principles of imidazopyridine synthesis suggest this as a promising area for exploration.[6]

Conclusion: A Guide for Strategic Synthetic Design

The reactivity of diaminopyridines is a nuanced interplay of electronic and steric factors. This guide has provided a framework for understanding and predicting the reactivity of this compound in comparison to other key isomers.

  • This compound is a valuable but less reactive building block due to the strong electron-withdrawing nature of the two chlorine atoms. Its application may require more forcing reaction conditions.

  • 3,4-Diaminopyridine stands out as the most nucleophilic and reactive isomer, making it ideal for rapid and high-yielding cyclocondensation reactions.

  • 2,3-Diaminopyridine exhibits intermediate reactivity.

By understanding these fundamental differences, researchers and drug development professionals can make more informed decisions in the selection of starting materials, optimizing reaction conditions, and ultimately, accelerating the discovery and development of novel chemical entities.

References

The 2,6-Dichloropyridine-3,4-diamine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2,6-Dichloropyridine-3,4-diamine, a key scaffold in the development of potent and selective kinase inhibitors. We will explore how chemical modifications to this privileged core structure influence biological activity, with a focus on inhibitors of the critical PI3K/Akt/mTOR signaling pathway. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this versatile chemical starting point for novel therapeutics.

Introduction: The Significance of the Pyridopyrimidine Core

The this compound moiety is a foundational building block for a class of heterocyclic compounds known as pyrido[2,3-d]pyrimidines. These fused-ring systems have garnered significant attention in medicinal chemistry for their ability to act as "hinge-binders" in the ATP-binding pocket of various protein kinases.[1][2] Dysregulation of kinase activity, particularly within the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, is a hallmark of many cancers, making inhibitors of these enzymes highly sought-after therapeutic agents.[3]

The core utility of the this compound scaffold lies in its vicinal diamine groups (at C3 and C4), which, upon cyclization, form the pyrimidine ring of the pyrido[2,3-d]pyrimidine. This resulting structure presents a crucial hydrogen bond donor/acceptor pattern that mimics the adenine portion of ATP, allowing it to effectively occupy the kinase active site. This guide will dissect the SAR of these compounds by examining substitutions on the core scaffold, providing a framework for rational inhibitor design.

The Core Scaffold and Key Modification Points

The fundamental this compound scaffold serves as the anchor for inhibitor design. Modifications at several key positions have been explored to optimize potency, selectivity, and pharmacokinetic properties. The diagram below illustrates these primary points of diversification.

Caption: Key modification points on the this compound scaffold.

Comparative Structure-Activity Relationship (SAR) Analysis

While direct SAR data on uncyclized this compound analogs is limited, extensive research on the resulting pyrido[2,3-d]pyrimidine inhibitors provides powerful insights. By cyclizing the diamine with various reagents, a di-substituted pyrimidine ring is formed, and the substituents on this new ring, as well as the original pyridine core, dictate the compound's biological profile. The primary targets for this class of compounds are PI3K and mTOR kinases.[4][5]

Key SAR Observations:
  • N2 Position (from N3-amine): Substitutions at the N2 position of the cyclized pyrido[2,3-d]pyrimidine are crucial for potency and selectivity. Small, polar groups or substituted aryl rings can form key interactions within the ATP binding site.

  • N4 Position (from N4-amine): The N4 position is often substituted with groups that enhance solubility and cell permeability, such as a morpholine moiety. This substitution pattern is a common feature in many potent PI3K/mTOR inhibitors.[6]

  • C7 Position: Modification at the C7 position of the pyrido[2,3-d]pyrimidine ring system (corresponding to the C5 position of the original pyridine) can modulate selectivity. Introducing substituents here can create either selective PI3K inhibitors or maintain dual PI3K/mTOR activity.[6]

  • C6-Substituent (from C6-Chloro): While the parent scaffold has a chlorine atom, replacing it with bulkier groups, such as a 2,6-dichlorophenyl group, has been shown to yield highly potent inhibitors of other kinases like Abl.[7][8] This highlights the versatility of the scaffold beyond PI3K/mTOR.

The following table summarizes the activity of representative pyrido[2,3-d]pyrimidine analogs, demonstrating the impact of these substitutions.

Compound IDCore Structure Modification (Relative to Parent Scaffold)Target(s)IC50 (nM)Key SAR InsightReference
1 2-(3-hydroxyphenyl), 4-morpholino, 7-HPI3Kα / mTOR19 / 37The 4-morpholino and 2-(3-hydroxyphenyl) groups provide a potent dual-inhibitory profile.[6]
2 2-(3-hydroxyphenyl), 4-morpholino, 7-chloroPI3Kα / mTOR6 / 99Adding a 7-chloro group slightly improves PI3Kα potency but reduces mTOR activity, shifting selectivity.[6]
3 2-(3-hydroxyphenyl), 4-morpholino, 7-(4-methylpiperazin-1-yl)PI3Kα / mTOR3 / 100A bulky, basic substituent at C7 maintains high PI3Kα potency while significantly decreasing mTOR inhibition.[6]
4 2,4-diamino, 7-morpholinomTOR8Demonstrates that different substitution patterns can yield highly potent and selective mTOR inhibitors.[4][5]
PD166326 2-(phenylamino), 6-(2,6-dichlorophenyl), 8-methylAbl / Src8 / 6Major modification at C2 and C6 shifts kinase selectivity profile from PI3K/mTOR to Abl/Src tyrosine kinases.[7]

The PI3K/Akt/mTOR Signaling Pathway: A Primary Target

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][9] Its frequent overactivation in cancer makes it a prime target for therapeutic intervention. Inhibitors based on the this compound scaffold typically function as ATP-competitive inhibitors of PI3K and/or mTOR, blocking downstream signaling.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyrido[2,3-d]pyrimidine Inhibitors Inhibitor->PI3K Blocks ATP Binding Inhibitor->mTORC2 Blocks ATP Binding Inhibitor->mTORC1 Blocks ATP Binding

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols for Compound Evaluation

Evaluating the efficacy of novel analogs requires robust biochemical and cell-based assays. Below are representative protocols for a kinase activity assay and a cell viability assay, which form the foundation of a typical screening cascade.

Experimental Workflow

Workflow cluster_workflow Screening Cascade A Compound Synthesis & QC B Biochemical Assay (e.g., TR-FRET Kinase Assay) A->B C Determine IC50 (Potency) B->C D Cell-Based Assay (e.g., CellTiter-Glo) C->D E Determine GI50 (Cellular Efficacy) D->E F Downstream Analysis (e.g., Western Blot) E->F

Caption: A typical workflow for evaluating novel kinase inhibitors.

Protocol 1: In Vitro mTOR Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity in a high-throughput format.[10] This protocol provides a general framework.

Objective: To determine the IC50 value of a test compound against mTOR kinase.

Materials:

  • Recombinant human mTOR enzyme.

  • Europium (Eu)-labeled anti-phospho-substrate antibody (Donor).

  • GFP-labeled substrate (e.g., 4E-BP1) (Acceptor).[10]

  • ATP solution.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Test compounds dissolved in DMSO.

  • Low-volume 384-well assay plates (e.g., white, opaque).

  • TR-FRET compatible plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Kinase Reaction:

    • Add 2 µL of diluted test compound or DMSO (for positive and negative controls) to the assay plate wells.

    • Add 4 µL of a 2.5X mTOR enzyme solution prepared in assay buffer.

    • Initiate the kinase reaction by adding 4 µL of a 2.5X substrate/ATP mix (containing GFP-4E-BP1 and ATP at the desired final concentration, typically at or near the Km for ATP).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Detection:

    • Stop the reaction by adding 5 µL of a TR-FRET EDTA/Eu-anti-phospho-antibody detection mix.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and recording emissions at 615 nm (Europium) and 665 nm (GFP).

    • Calculate the ratio of the 665 nm to 615 nm signals.

  • Data Analysis:

    • Normalize the data using the positive (DMSO, 0% inhibition) and negative (no enzyme, 100% inhibition) controls.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[11][12]

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of a test compound in a cancer cell line (e.g., MCF-7, PC-3).

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test compounds dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Reagent.

  • Opaque-walled 96-well or 384-well plates suitable for cell culture and luminescence.

  • Luminometer plate reader.

Procedure:

  • Cell Plating:

    • Trypsinize and count cells.

    • Seed the cells into the opaque-walled plates at a predetermined density (e.g., 2,000-5,000 cells/well in 90 µL of medium for a 96-well plate).

    • Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Add 10 µL of the diluted compound solutions to the appropriate wells. Include DMSO-only wells as the vehicle control (100% viability).

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Development:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[12]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and ensure it is at room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[12]

  • Signal Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells.

    • Plot the normalized viability versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.

Conclusion and Future Directions

The this compound scaffold is a validated and highly versatile starting point for the design of potent kinase inhibitors. Through cyclization into the pyrido[2,3-d]pyrimidine system, medicinal chemists have successfully developed compounds targeting key nodes in oncogenic signaling pathways, most notably PI3K and mTOR. The structure-activity relationships derived from these efforts show that careful tuning of substituents at the C2, C4, and C7 positions of the fused ring system allows for the optimization of potency and the modulation of selectivity. Future work in this area will likely focus on developing analogs with improved pharmacokinetic profiles, overcoming acquired resistance mutations, and exploring novel decoration patterns to target other kinase families. The foundational principles outlined in this guide provide a robust framework for these ongoing drug discovery endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,6-Dichloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2,6-Dichloropyridine-3,4-diamine (CAS No. 101079-63-4). As a chlorinated aromatic amine, this compound requires meticulous management to ensure the safety of laboratory personnel and adherence to environmental regulations. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.

Hazard Identification and Inherent Risks

Understanding the intrinsic hazards of this compound is the foundation of its safe management. The compound's structure, featuring a pyridine ring with chlorine and amine functional groups, dictates its toxicological profile. All waste generated from this substance, including contaminated labware and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.[1]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple acute and chronic hazards.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[2][3][4][5]
Acute Toxicity, DermalWarningH312: Harmful in contact with skin[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6][7]
Serious Eye Damage/IrritationDanger / Category 2H318/H319: Causes serious eye damage or irritation[4][6][7][8]
Acute Toxicity, InhalationWarningH332: Harmful if inhaled[4]
Specific Target Organ ToxicityWarningH335: May cause respiratory irritation[3][4][6][7]

The causality behind these hazards lies in the reactivity of the chlorinated pyridine core and amine groups, which can interfere with biological processes upon exposure.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the establishment of a robust physical barrier through appropriate PPE is non-negotiable. All handling of solid and dissolved this compound must be conducted within a certified chemical fume hood.[9][10]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and/or a full-face shield.[5][10][11]Protects against splashes and airborne particles, mitigating the risk of serious eye damage.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[10][12]Prevents skin contact, which can cause irritation and systemic toxicity.[4]
Body Protection A fully-buttoned laboratory coat and closed-toe shoes.Minimizes the risk of skin exposure from spills or contamination.[10]
Respiratory Protection Work must be performed in a chemical fume hood.[10]Prevents inhalation of dust or aerosols, which can cause respiratory irritation and may be harmful.[4]

Self-validation of this protocol involves ensuring that an eyewash station and safety shower are unobstructed and within a 10-second travel distance from the work area.[6][7][8]

Waste Characterization and Segregation Protocol

Proper segregation is a critical control point in the waste disposal workflow. Accidentally mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire. This compound waste must be kept separate from incompatible materials.

Known Incompatibilities:

  • Strong Oxidizing Agents: [6][7][12] Can cause exothermic and potentially explosive reactions.

  • Strong Acids: [9][12] Can lead to vigorous reactions with the amine groups.

The following diagram outlines the decision-making process for correctly segregating this waste stream.

waste_segregation_workflow start Start: Waste Generation (Solid, Liquid, or Contaminated Material) identify Identify Waste as This compound start->identify container Select Dedicated, Compatible Hazardous Waste Container (e.g., HDPE or Glass) identify->container check_compat Is the waste mixed with other chemicals? container->check_compat incompatible STOP! Consult EHS. Do NOT mix. check_compat->incompatible Yes label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date check_compat->label_waste No store Store Sealed Container in a Designated Satellite Accumulation Area (SAA) label_waste->store ehs Arrange for Pickup via Institutional EHS or Licensed Contractor store->ehs end End: Waste Manifested and Removed ehs->end

Caption: Waste Segregation Decision Workflow for this compound.

Step-by-Step Disposal Protocol for Laboratory Waste

This protocol applies to small quantities of waste typically generated in a research or development setting.

  • Waste Collection:

    • Solid Waste: Collect unadulterated this compound, contaminated weigh boats, and disposable labware (e.g., pipette tips) directly into a dedicated hazardous waste container.[1]

    • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not pour any amount down the drain.[10][13]

    • Contaminated PPE: Gloves and other disposable PPE that are contaminated should be placed in a designated hazardous waste bag or container.[1]

  • Container Selection and Labeling:

    • Choose a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a sealable, airtight lid.[1][11]

    • Affix a "Hazardous Waste" label as soon as the first drop of waste is added.[9]

    • The label must clearly state the full chemical name, "this compound," and list all other components of any mixture.[1][11] Include the date of waste generation.[1]

  • Temporary On-Site Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[1] This area should be secondary containment.

    • Ensure the storage location is away from incompatible materials, heat, and sources of ignition.[7][9]

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • The primary method for the disposal of chlorinated organic compounds is high-temperature incineration in an approved facility.[14] This method ensures the complete destruction of the molecule, preventing its release into the environment.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2, including respiratory protection if there is a risk of airborne dust.[10]

  • Containment: For a solid spill, carefully sweep or vacuum the material.[2][13] For a liquid spill, contain it using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1][10][15] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collection: Carefully collect the absorbed material and contaminated solids into a designated hazardous waste container.[1][10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[1] All cleaning materials (wipes, pads) must be collected as hazardous waste.[1]

  • Reporting: Report the incident to your institution's EHS department in accordance with established protocols.

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with regulatory standards, thereby protecting both personnel and the environment.

References

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Retrosynthesis Analysis

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2,6-Dichloropyridine-3,4-diamine

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